molecular formula C12H14N2O4 B1593172 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one CAS No. 761440-64-6

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Cat. No.: B1593172
CAS No.: 761440-64-6
M. Wt: 250.25 g/mol
InChI Key: VWVGKNTWOBCSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGKNTWOBCSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649783
Record name 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-64-6
Record name 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Abstract

This compound is a heterocyclic compound featuring the N-aryl piperidone scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization. The presence of a methoxy and a strong electron-withdrawing nitro group on the phenyl ring, combined with the reactive ketone on the piperidine moiety, makes this molecule a versatile intermediate for the synthesis of complex chemical entities.[1] We will explore the causality behind synthetic strategies, detail self-validating analytical protocols, and map the molecule's potential for derivatization, providing a foundational resource for its application in research and drug discovery.

Compound Identification and Physicochemical Profile

The N-aryl-substituted 4-piperidone framework is a predominant pharmacophore in many Central Nervous System (CNS) agents, including antidepressants and antipsychotics.[2] The title compound, this compound, is a member of this class, distinguished by its specific substitution pattern which significantly influences its electronic properties and reactivity. The nitro group at the para-position deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution.[1]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 761440-64-6[3]
Molecular Formula C₁₂H₁₄N₂O₄N/A
Molecular Weight 250.25 g/mol N/A
PubChem CID 25918857[3]
SMILES COC1=C(C=CC(=C1)N2CCC(=O)CC2)--INVALID-LINK--[O-][3]
InChI Key VWVGKNTWOBCSTI-UHFFFAOYSA-N[3]
Form Solid (predicted)[4]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl piperidones can be approached through several routes. A common, though sometimes tedious, method involves the direct reaction of anilines with 1,5-dichloro-3-pentanone.[2][5] A more efficient and versatile approach utilizes an exchange reaction with a pre-formed piperidinium salt, which avoids the difficult preparation of the dichloro-pentanone starting material.[2]

Proposed Synthetic Workflow

The following workflow is a robust and efficient method for preparing N-aryl piperidones, adapted from established literature procedures.[2] The key step is the nucleophilic addition-elimination reaction between the aniline and an activated piperidone precursor.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Arylamine Exchange A N-Benzyl-4-piperidone B N-Methyl-N-benzyl-4-oxopiperidinium iodide A->B  Methyl Iodide (CH3I)  Acetone C 3-Methoxy-4-nitroaniline D This compound (Target Compound) C->D B_c N-Methyl-N-benzyl-4-oxopiperidinium iodide B_c->D  Base (e.g., K2CO3)  Solvent (e.g., Acetonitrile)  Heat

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Rationale

The core of this synthesis lies in the base-catalyzed Hofmann elimination of the N-methyl-N-benzyl-4-oxopiperidinium salt. This in-situ generates a transient Michael acceptor. The substituted aniline, 3-methoxy-4-nitroaniline, then acts as a nucleophile, adding in a Michael-type fashion. Subsequent intramolecular cyclization displaces benzylmethylamine to yield the final N-aryl piperidone product.[2] This method is advantageous as it accommodates a wide variety of anilines, including those with electron-withdrawing groups like the nitro group present in our target precursor.[2]

Spectroscopic and Analytical Profile

Analysis TypeExpected Observations
¹H NMR Aromatic Protons: Signals in the δ 7.0-8.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methoxy Protons: A sharp singlet around δ 3.9 ppm. Piperidine Protons: Two sets of triplets in the δ 2.5-3.8 ppm range, corresponding to the protons alpha to the nitrogen and alpha to the carbonyl, respectively.
¹³C NMR Carbonyl Carbon: A signal in the δ 205-210 ppm region. Aromatic Carbons: Multiple signals between δ 110-155 ppm. Methoxy Carbon: A signal around δ 56 ppm. Piperidine Carbons: Aliphatic signals in the δ 40-55 ppm range.
IR (Infrared) C=O Stretch (Ketone): Strong absorbance around 1715-1725 cm⁻¹. N-O Stretch (Nitro): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). C-N Stretch (Aryl Amine): Absorbance around 1335-1250 cm⁻¹. C-O Stretch (Aryl Ether): Absorbance around 1275-1200 cm⁻¹.
MS (Mass Spec) Molecular Ion (M⁺): Expected at m/z = 250.10. Key Fragments: Loss of NO₂ (m/z = 204), cleavage of the piperidone ring.

Chemical Reactivity and Derivatization Potential

The structure of this compound offers several reactive sites, making it a valuable intermediate for building more complex molecules.[1]

  • The Ketone Group: The carbonyl at the C4 position is a primary site for transformation. It can undergo nucleophilic addition, reduction to the corresponding alcohol (1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol), or reductive amination to install a variety of substituents.[1][6]

  • The Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for amide bond formation, sulfonylation, or other coupling reactions.

  • The Aromatic Ring: The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, opening the possibility for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than reactions at the other sites.[1]

G cluster_0 Ketone Reactions cluster_1 Nitro Group Reactions A This compound B Reduction (e.g., NaBH4) A->B C Reductive Amination (e.g., R-NH2, NaBH(OAc)3) A->C F Reduction (e.g., H2/Pd-C, SnCl2) A->F D Corresponding Alcohol B->D E 4-Amino-piperidine Derivative C->E G Corresponding Aniline F->G

Caption: Key reactivity and derivatization pathways.

Potential Applications in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties.[7][8][9] The incorporation of the N-aryl moiety, specifically the nitrophenyl group, can further modulate a compound's biological profile. Nitroaromatic compounds are known to act as bioreductive prodrugs, where the in-vivo reduction of the nitro group can lead to cytotoxic intermediates active against cancer cells or microbial pathogens.[1] Therefore, this compound serves as a valuable starting point for the synthesis of novel therapeutic agents targeting a range of diseases.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound, designed to be self-validating through integrated purification and analysis steps.

Synthesis Protocol: Arylamine Exchange Reaction
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-methyl-N-benzyl-4-oxopiperidinium iodide (1.0 eq), 3-methoxy-4-nitroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Reaction Setup: Add anhydrous acetonitrile to the flask to create a 0.2 M solution with respect to the piperidinium salt.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

  • Isolation: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization Protocol
  • Nuclear Magnetic Resonance (NMR):

    • Prepare a ~10 mg/mL sample in deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the presence of all expected proton and carbon signals as outlined in Section 3.0.

  • Infrared Spectroscopy (IR):

    • Obtain an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory.

    • Verify the presence of characteristic absorbance bands for the ketone, nitro, and ether functional groups.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in methanol or acetonitrile.

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass of the molecular ion ([M+H]⁺).

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is achievable through efficient, modern organic chemistry methods. The compound's distinct functional groups—a reactive ketone, a reducible nitro group, and an electron-rich methoxy substituent on an otherwise electron-poor aromatic ring—provide a rich platform for chemical modification. This versatility, coupled with the established pharmacological relevance of the N-aryl piperidone scaffold, positions the molecule as a valuable building block for the development of novel CNS agents, anticancer therapeutics, and antimicrobial compounds. The technical data and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their discovery programs.

References

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (CAS: 761440-64-6): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, a pivotal chemical intermediate in the landscape of contemporary medicinal chemistry. Delving beyond basic properties, this document offers insights into its synthesis, reactivity, and strategic applications in the development of novel therapeutics.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a heterocyclic compound featuring a piperidin-4-one core attached to a substituted nitrophenyl ring. The convergence of these two pharmacologically significant moieties within a single, relatively simple structure renders it a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. The piperidin-4-one unit is a well-established pharmacophore found in a multitude of approved drugs, contributing to favorable pharmacokinetic profiles and providing a rigid scaffold for the precise orientation of functional groups.[1][2][3] The substituted nitrophenyl group, on the other hand, offers a versatile handle for a variety of chemical transformations, most notably the reduction of the nitro group to an amine, a cornerstone of many drug synthesis campaigns.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 761440-64-6N/A
Molecular Formula C₁₂H₁₄N₂O₄N/A
Molecular Weight 250.25 g/mol N/A
Appearance SolidN/A
Purity Typically ≥95%N/A
Melting Point 134-135 °CN/A
InChI Key VWVGKNTWOBCSTI-UHFFFAOYSA-NN/A

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P501

Synthesis of this compound: A Mechanistic Approach

The most logical approach involves the reaction of a suitable piperidin-4-one precursor with an activated nitrophenyl electrophile. A common strategy employs piperidin-4-one hydrochloride and an activated fluoro-nitroaromatic compound. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.[4][5][6]

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

Reaction: 1-Fluoro-3-methoxy-4-nitrobenzene with 4,4-piperidinediol hydrochloride

Rationale: The use of 4,4-piperidinediol hydrochloride (a hydrated form of piperidin-4-one) is often preferred for its stability and ease of handling. The SNAr reaction is facilitated by the strong electron-withdrawing effect of the nitro group, which stabilizes the Meisenheimer intermediate formed during the reaction. A suitable base is required to deprotonate the piperidine nitrogen, enabling it to act as a nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4,4-piperidinediol hydrochloride (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will likely precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.

Diagram of the Proposed Synthesis Workflow:

G reagents 1-Fluoro-3-methoxy-4-nitrobenzene + 4,4-Piperidinediol hydrochloride + Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) reagents->solvent Dissolve reaction Heat (80-100 °C) Nucleophilic Aromatic Substitution solvent->reaction Reaction Conditions workup Aqueous Work-up (Precipitation) reaction->workup Quench purification Filtration & Recrystallization workup->purification Isolate product This compound purification->product Purify G start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction reductive_amination Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) start->reductive_amination grignard Grignard Reaction (e.g., R-MgBr) start->grignard product_amine 1-(4-Amino-3-methoxyphenyl)piperidin-4-one reduction->product_amine product_reductive_amination 4-Substituted Piperidine Derivatives reductive_amination->product_reductive_amination product_grignard 4-Hydroxy-4-substituted Piperidines grignard->product_grignard product_amine_deriv Further Derivatization (Amides, Ureas, etc.) product_amine->product_amine_deriv

References

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, complete with mechanistic rationale and a workflow diagram. Furthermore, the guide discusses the compound's key reactive sites, its expected spectroscopic signature, and its strategic importance as a scaffold for developing complex, biologically active molecules. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction: A Scaffold of Significance

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The subject of this guide, this compound, is a particularly valuable derivative due to the unique combination of its functional groups, which serve as versatile handles for chemical modification.

The molecule's utility is defined by three primary components:

  • The Piperidin-4-one Ring: A foundational heterocyclic structure. The ketone at the 4-position is a prime site for reactions like reductive amination or nucleophilic addition, allowing for the introduction of diverse side chains.[3]

  • The Nitro Group (–NO₂): As a potent electron-withdrawing group, it significantly influences the electronic character of the phenyl ring. This electronic pull is crucial for the compound's synthesis, as it activates the ring for nucleophilic aromatic substitution (SNAr).[3] In a biological context, the nitro group can serve as a key pharmacophore, and its reduction to a primary amine offers a secondary vector for molecular elaboration.[3]

  • The Methoxy Group (–OCH₃): This group modulates the electronic and lipophilic properties of the molecule. It can influence metabolic stability and often plays a role in hydrogen bonding or steric interactions within a protein's binding pocket.

This guide will elucidate the properties and synthesis of this compound, providing the technical foundation necessary for its effective application in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 761440-64-6[4][5]
Molecular Formula C₁₂H₁₄N₂O₄[6][7]
Molecular Weight 250.25 g/mol [6][7]
SMILES String COC1=C(C=CC(=C1)N2CCC(=O)CC2)N(=O)[O-][4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for constructing N-aryl piperidines from activated aromatic precursors.

Synthetic Strategy: The Power of Activation

The causality behind this experimental choice lies in the electronic properties of the starting materials. The phenyl ring of the electrophile (e.g., 5-fluoro-2-nitroanisole) is "activated" by the strongly electron-withdrawing nitro group. This activation drastically lowers the energy barrier for a nucleophile, such as the secondary amine of piperidin-4-one, to attack the carbon atom bearing a leaving group (e.g., a fluoride or chloride). The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, ultimately leading to the substitution of the leaving group and the formation of the desired C-N bond. The use of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation of the base, liberating the amine nucleophile to maximize reactivity.

Synthesis Workflow Diagram

synthesis_workflow Reactant1 5-Fluoro-2-nitroanisole ReactionVessel Nucleophilic Aromatic Substitution (SNAr) Reactant1->ReactionVessel Add to Reactant2 Piperidin-4-one (or hydrochloride salt) Reactant2->ReactionVessel Add to Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 80-120 °C) Conditions->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product 1-(3-Methoxy-4-nitrophenyl) -piperidin-4-one Purification->Product Pure Product

Caption: Workflow for the synthesis of the target compound via SNAr.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of clear workup and purification steps, ensuring the isolation of a high-purity final product suitable for further research.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), 5-fluoro-2-nitroanisole (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Expert Insight: Using the hydrochloride salt of the piperidinone is common as it is more shelf-stable. The excess base is required to first neutralize the HCl salt and then to act as an acid scavenger for the HF generated during the reaction.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Aqueous Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The product will often precipitate or form an oil.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Trustworthiness Check: The choice of solvent is critical. Ethyl acetate is a good general-purpose choice, balancing polarity and ease of removal.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Spectroscopic Characterization Profile

While an experimental spectrum is definitive, the expected spectroscopic data for the title compound can be reliably predicted from its structure.

  • ¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on the trisubstituted phenyl ring (typically in the δ 7.0-8.0 ppm range). A sharp singlet for the methoxy (–OCH₃) protons will appear around δ 3.9 ppm. The four sets of protons on the piperidinone ring will appear as multiplets or triplets in the aliphatic region (δ 2.5-4.0 ppm).

  • ¹³C NMR: Key signals include the carbonyl carbon of the ketone at the low field end of the spectrum (δ ~205-208 ppm). Aromatic carbons will be visible in the δ 110-160 ppm range. The methoxy carbon will produce a signal around δ 56 ppm, with the aliphatic carbons of the piperidinone ring appearing further upfield.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong, sharp absorption band for the ketone C=O stretch around 1720 cm⁻¹. Two strong bands characteristic of the nitro group (asymmetric and symmetric N-O stretching) are expected near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. C-O stretching from the methoxy group will also be present.

  • Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ should be observed at m/z 250.1 or 251.1, respectively, confirming the molecular weight.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its structure contains two primary reactive centers that can be selectively modified to generate a library of complex derivatives.

  • Reduction of the Nitro Group: The nitro group can be cleanly reduced to a primary aniline using various standard conditions (e.g., H₂/Pd-C, SnCl₂, or sodium dithionite). This transformation is fundamental, as the resulting amine is a powerful nucleophile and a common anchor point for building amides, sulfonamides, or ureas, which are prevalent in modern pharmaceuticals.

  • Modification of the Ketone: The carbonyl group is a hub for chemical diversification.

    • Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The ketone can be reacted with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond at the 4-position, introducing a wide range of substituents.

    • Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols, introducing new carbon-based side chains.

    • Wittig Reaction: This reaction can convert the ketone into an exocyclic double bond, providing a scaffold for further functionalization.

By leveraging these reaction pathways, chemists can rapidly explore the structure-activity relationship (SAR) around the piperidinone core, optimizing molecules for potency, selectivity, and pharmacokinetic properties in the pursuit of new therapeutic agents.[8]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its predictable reactivity, enabled by the interplay of its piperidinone core and activated nitro-aromatic system, makes it an invaluable tool for researchers. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for its use in constructing novel molecular architectures aimed at addressing complex challenges in drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a synthetic organic compound featuring a piperidinone core, a common scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The substitution pattern on the phenyl ring, specifically the methoxy and nitro groups, significantly influences the molecule's physicochemical characteristics, including its solubility and stability. These two parameters are critical to understand during early-stage drug development, as they impact bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the "why" behind the "how."

Section 1: Physicochemical Characterization

A foundational understanding of the intrinsic properties of this compound is paramount. While specific experimental data for this compound is not widely published, we can infer certain characteristics from related structures. For instance, the related compound, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, is a solid with a predicted XLogP3 of 2.15, suggesting moderate lipophilicity. The presence of the polar nitro group and the ketone in our target compound will also influence its polarity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular FormulaC12H14N2O4ChemScene[1]
Molecular Weight250.25 g/mol ChemScene[1]
IUPAC NameThis compoundJ&K Scientific[1]
PubChem CID25918857J&K Scientific[1]
InChI KeyVWVGKNTWOBCSTI-UHFFFAOYSA-NJ&K Scientific[1]
SMILESCOC1=C(C=CC(=C1)N2CCC(=O)CC2)N+(=O)O-J&K Scientific[1]

Section 2: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile in various media is essential for developing viable formulations. Piperidine itself is highly soluble in water and a range of organic solvents due to its ability to form hydrogen bonds[2]. However, the bulky and relatively non-polar nitrophenyl substituent in this compound will likely modulate this behavior.

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add selected solvents (e.g., water, pH buffers, organic solvents) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h prep2->equil analysis1 Filter/centrifuge to remove undissolved solid equil->analysis1 analysis2 Quantify concentration of the supernatant using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Determine solubility (e.g., in mg/mL or µg/mL) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Equilibrium Solubility

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents: Water, Methanol, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge or syringe filters (0.22 µm)

  • Validated HPLC-UV method (see Section 4)

2. Procedure:

  • Add an excess amount of this compound (e.g., 10 mg) to several vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • To each vial, add a known volume (e.g., 1 mL) of the desired solvent or buffer.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).

  • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Separate the solid from the supernatant by centrifugation or by filtering through a chemically compatible syringe filter.

  • Dilute an aliquot of the clear supernatant with a suitable solvent and analyze its concentration using a pre-validated HPLC-UV method.

  • Calculate the solubility in the chosen units (e.g., mg/mL).

Rationale for Solvent Selection: The choice of solvents and buffers is strategic. Water and physiological pH buffers provide insights into the compound's behavior in a biological context. Organic solvents like methanol, ethanol, and acetonitrile are commonly used in formulation processes, while DMSO is often used for initial stock solutions in biological screening.

Table 2: Template for Reporting Solubility Data

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Water25
0.1 N HCl (pH 1.2)37
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)37
Phosphate Buffer (pH 7.4)37
Methanol25
Ethanol25
Acetonitrile25
Dimethyl Sulfoxide25

Section 3: Stability Assessment and Forced Degradation

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could have safety implications. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for developing and validating stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]

The presence of a nitroaromatic moiety is a key consideration. Nitroaromatic compounds can be susceptible to reduction of the nitro group and other degradation pathways.[6][7] The piperidinone ring may also be susceptible to hydrolysis under certain pH conditions.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of the compound in appropriate solvents stress1 Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep1->stress1 stress2 Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep1->stress2 stress3 Oxidative (e.g., 3% H₂O₂, RT) prep1->stress3 stress4 Thermal (Solid state, e.g., 80°C) prep1->stress4 stress5 Photolytic (ICH Q1B conditions) prep1->stress5 analysis1 Withdraw samples at different time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize acid/base samples if necessary analysis1->analysis2 analysis3 Analyze by stability-indicating HPLC-UV/MS method analysis2->analysis3 analysis4 Determine % degradation and identify major degradants analysis3->analysis4

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation

1. General Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL. Heat at 60 °C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL. Keep at room temperature or gently heat (e.g., 40 °C) and sample at various time points. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of ~100 µg/mL. Keep at room temperature and protect from light. Sample at various time points.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80 °C). At each time point, weigh a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (see Section 4).

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradation products.

Table 3: Template for Reporting Forced Degradation Data

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of DegradantsRRT of Major Degradants
0.1 N HCl, 60°C24 h
0.1 N NaOH, RT24 h
3% H₂O₂, RT24 h
Solid, 80°C7 days
Photolytic (ICH Q1B)-

Section 4: Development of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and also separate the degradation products from the parent compound and from each other.[8] Reversed-phase HPLC with UV detection is a common and effective technique for this purpose.[9]

Protocol for HPLC Method Development

1. Instrument and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Columns to screen: C18, C8, Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

2. Mobile Phase Selection:

  • Start with a generic gradient of a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH adjusted) and an organic modifier (acetonitrile or methanol).

  • The nitroaromatic structure suggests a strong UV chromophore, so detection at wavelengths such as 254 nm or a wavelength of maximum absorbance should be evaluated.

3. Method Optimization:

  • Inject a mixture of the stressed samples to create a solution containing the parent compound and all major degradation products.

  • Optimize the gradient, mobile phase pH, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Conclusion

References

An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The piperidin-4-one scaffold is a well-established pharmacophore found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutics.[1][2] This document details the probable synthetic route via nucleophilic aromatic substitution, explores its chemical properties and reactivity, and discusses its potential applications as a versatile building block in the design of complex molecular architectures. While specific experimental data for this compound is not widely available in published literature, this guide provides a robust framework based on established chemical principles and data from closely related analogues.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The piperidin-4-one core, in particular, serves as a versatile intermediate, offering multiple points for chemical modification.[1] The ketone functionality can be readily transformed into a variety of other groups, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticancer[4]

  • Antiviral[2]

  • Antimicrobial[5]

  • Central Nervous System (CNS) agents[6]

The subject of this guide, this compound, combines this valuable piperidin-4-one core with a substituted nitrophenyl ring. The methoxy and nitro groups on the aromatic ring significantly influence the molecule's electronic properties and provide additional handles for chemical modification, making it a highly valuable intermediate for the synthesis of novel drug candidates.[7]

Physicochemical Properties and Structure

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₄N/A
Molecular Weight 250.25 g/mol N/A
IUPAC Name This compoundN/A
CAS Number 761440-64-6N/A
Canonical SMILES COC1=C(C=CC(=C1)N2CCC(=O)CC2)--INVALID-LINK--[O-]N/A

DOT script for the chemical structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is particularly effective for coupling amines to electron-deficient aromatic rings, such as those bearing a nitro group.[7]

Reaction Principle

The synthesis involves the reaction of piperidin-4-one (or its hydrochloride salt) with an activated nitroaromatic compound, most likely 5-fluoro-2-nitroanisole (1-fluoro-3-methoxy-4-nitrobenzene). The fluorine atom, being a good leaving group, is displaced by the secondary amine of the piperidin-4-one. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid formed during the reaction.

DOT script for the synthesis of this compound

G cluster_0 Reactants cluster_1 Product 5-fluoro-2-nitroanisole 5-fluoro-2-nitroanisole target_molecule This compound 5-fluoro-2-nitroanisole->target_molecule + piperidin-4-one (Base, Solvent, Heat) piperidin-4-one piperidin-4-one

Caption: General synthetic scheme for this compound.

Representative Experimental Protocol

This protocol is a representative example based on general procedures for similar SₙAr reactions and has not been experimentally validated for this specific compound.

Materials:

  • 5-fluoro-2-nitroanisole

  • Piperidin-4-one hydrochloride

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 5-fluoro-2-nitroanisole (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Potential for Derivatization

This compound is a versatile intermediate due to the presence of multiple reactive sites that can be selectively functionalized.

The Ketone Group

The carbonyl group at the 4-position of the piperidine ring is a primary site for a variety of chemical transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a wide range of amino substituents.

  • Wittig Reaction: Conversion of the ketone to an alkene, providing a scaffold for further functionalization.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols, introducing new carbon-carbon bonds.

  • Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride, leading to the corresponding piperidin-4-ol derivative.

The Nitro Group

The nitro group on the aromatic ring is a key functional group for further derivatization:

  • Reduction to an Amine: The nitro group can be readily reduced to an aniline derivative using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This resulting amino group can then be further functionalized through acylation, alkylation, or diazotization reactions.

  • Nucleophilic Aromatic Substitution: While less common for nitro groups themselves, under certain conditions, the nitro group can be displaced by strong nucleophiles.

The Aromatic Ring

The electron-deficient nature of the nitrophenyl ring makes it susceptible to further nucleophilic aromatic substitution, although the existing substituents will direct the position of any subsequent reactions.

DOT script for the reactivity of this compound

G cluster_ketone Ketone Reactions cluster_nitro Nitro Group Reactions Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination RNH₂, [H] Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Ph₃P=CHR Grignard_Addition Grignard Addition Start->Grignard_Addition RMgX Reduction Reduction to Alcohol Start->Reduction NaBH₄ Nitro_Reduction Reduction to Amine Start->Nitro_Reduction Pd/C, H₂

Caption: Key reaction pathways for the derivatization of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely a doublet, a singlet, and a doublet of doublets, corresponding to the three protons on the substituted phenyl ring.

  • Methoxy Protons: A singlet around δ 3.9 ppm, integrating to three protons.

  • Piperidine Protons: Two sets of triplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region, typically around δ 205-210 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy, nitro, and piperidinyl groups showing characteristic shifts.

  • Methoxy Carbon: A signal around δ 56 ppm.

  • Piperidine Carbons: Two signals in the aliphatic region (δ 40-55 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

  • C-O Stretch (Methoxy Group): An absorption band around 1250 cm⁻¹.

  • C-N Stretch (Aryl Amine): An absorption band around 1335-1250 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 250.25).

Applications in Medicinal Chemistry and Drug Discovery

While there are no specific biological activities reported for this compound itself, its value lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of the methoxy and nitro groups, combined with the reactive ketone functionality, allows for the systematic exploration of chemical space in drug discovery programs.

Scaffold for Novel Therapeutics

This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological targets. By modifying the piperidin-4-one ring and the aromatic substituents, chemists can fine-tune the physicochemical properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles.

Intermediate in the Synthesis of Complex Molecules

The functional handles on this compound make it an ideal precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis, likely achieved through a nucleophilic aromatic substitution reaction, provides access to a scaffold that can be readily derivatized at multiple positions. The combination of the privileged piperidin-4-one core with a strategically substituted nitrophenyl ring offers a rich platform for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in research and development endeavors. Further experimental validation of its synthesis and characterization, as well as exploration of its biological activities, will undoubtedly solidify its importance in medicinal chemistry.

References

The Discovery, History, and Evolution of Nitrophenyl Piperidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The nitrophenyl piperidinone scaffold represents a fascinating and impactful structural motif in the annals of medicinal chemistry. Initially explored as a versatile synthetic intermediate, its true potential was unlocked through research that connected it to one of the most significant drug classes of the 21st century: the immunomodulatory drugs (IMiDs). This guide provides a comprehensive technical overview of the discovery and history of nitrophenyl piperidinone compounds. We will trace their origins from foundational synthesis, explore their pivotal role as precursors to groundbreaking therapeutics like pomalidomide, dissect their mechanism of action via the Cereblon E3 ubiquitin ligase complex, and examine their broader applications, including their crucial function in the synthesis of modern anticoagulants. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logical evolution of this remarkable chemical class.

The Piperidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry
1.1 A Privileged Structure

The piperidinone ring system, a six-membered nitrogen-containing heterocycle with a ketone functional group, is a ubiquitous and privileged structure in drug discovery.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and importance.[1]

1.2 The Role of the Nitrophenyl Moiety

The incorporation of a nitrophenyl group onto the piperidinone core is a critical chemical decision with profound implications. The nitro group is strongly electron-withdrawing, which influences the reactivity of the entire molecule.[3] More importantly, it serves as a highly versatile synthetic handle. The nitro group can be readily reduced to an amine, a transformation that proved to be the gateway from simple chemical intermediates to the amino-substituted analogues that possess potent biological activity.[3][4] This seemingly simple functional group is, therefore, central to the story of this compound class.

Foundational Synthesis and Key Chemical Transformations

The journey of these compounds begins with the synthesis of the core structure, 1-(4-nitrophenyl)piperidin-2-one. This molecule is not only a subject of academic interest but also a crucial commercial building block for various pharmaceuticals.[5]

2.1 Genesis of the Core Scaffold

Early and commercially viable syntheses of 1-(4-nitrophenyl)piperidin-2-one often start from readily available materials like 4-nitroaniline and a five-carbon electrophile.[6] An alternative and robust method involves the reaction of cyclopentanone oxime through a rearrangement process.[7] The primary goal of these initial syntheses was to produce a stable, pure intermediate for further elaboration. The choice of solvent and base is critical to ensure high yield and prevent side reactions. For instance, using a strong base like potassium tertiary butoxide in an aprotic solvent like tetrahydrofuran facilitates the necessary cyclization.[8]

2.2 Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This protocol is a representative synthesis adapted from established literature methods.[6][8]

Objective: To synthesize 1-(4-nitrophenyl)piperidin-2-one from 5-chloropentanoyl chloride and 4-nitroaniline.

Materials:

  • 4-nitroaniline

  • 5-chloropentanoyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Potassium tertiary butoxide

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography, if necessary)

Step-by-Step Methodology:

  • Acylation: Dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 5-chloropentanoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The causality here is to control the exothermic acylation reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup 1: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude intermediate, N-(4-nitrophenyl)-5-chloropentanamide.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF.

  • Add potassium tertiary butoxide (1.2 eq) portion-wise at room temperature. The strong base deprotonates the amide nitrogen, facilitating an intramolecular Williamson ether-like synthesis (SN2 cyclization) to form the piperidinone ring.

  • Stir the reaction for 3-5 hours at room temperature, again monitoring by TLC.

  • Workup 2: Carefully quench the reaction by adding water. Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-(4-nitrophenyl)piperidin-2-one.[8]

2.3 The Dichloro Intermediate: A Gateway to Diversity

A pivotal transformation in the chemistry of nitrophenyl piperidinones is the dichlorination at the 3-position. Reacting 1-(4-nitrophenyl)piperidin-2-one with a strong chlorinating agent like phosphorus pentachloride (PCl₅) yields 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.[6][9][10] This dichloro intermediate is significantly more reactive and serves as a versatile precursor for introducing a wide range of functional groups at the 3-position through nucleophilic substitution and elimination reactions, dramatically expanding the chemical space accessible from the simple core structure.[9]

Workflow Diagram: Core Synthesis and Derivatization

G cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Key Derivatization 4-Nitroaniline 4-Nitroaniline Acylation Acylation 4-Nitroaniline->Acylation 5-Chloropentanoyl Chloride 5-Chloropentanoyl Chloride 5-Chloropentanoyl Chloride->Acylation N-(4-nitrophenyl)-5-chloropentanamide N-(4-nitrophenyl)-5-chloropentanamide Acylation->N-(4-nitrophenyl)-5-chloropentanamide Cyclization (t-BuOK) Cyclization (t-BuOK) N-(4-nitrophenyl)-5-chloropentanamide->Cyclization (t-BuOK) 1-(4-Nitrophenyl)piperidin-2-one 1-(4-Nitrophenyl)piperidin-2-one Cyclization (t-BuOK)->1-(4-Nitrophenyl)piperidin-2-one Chlorination (PCl5) Chlorination (PCl5) 1-(4-Nitrophenyl)piperidin-2-one->Chlorination (PCl5) 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Chlorination (PCl5)->3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Further Synthesis Further Synthesis 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one->Further Synthesis

Caption: Synthetic pathway from starting materials to the core nitrophenyl piperidinone scaffold and its key dichloro derivative.

The Thalidomide Lineage: From Chemical Curiosity to Immunomodulatory Powerhouse

The history of nitrophenyl piperidinones is inextricably linked to the development of thalidomide and its analogues, a class of drugs known as Immunomodulatory Drugs (IMiDs).[11][12] While thalidomide itself does not contain a nitrophenyl group, its more potent and safer successors, lenalidomide and pomalidomide, feature a critical amino group on the phthalimide ring.[13][14] The most reliable and common synthetic route to an aromatic amine is through the reduction of a nitro precursor. This chemical logic connects the nitrophenyl piperidinone scaffold to the development of modern IMiDs.

3.1 Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

IMiDs, including pomalidomide, exert their therapeutic effects through a novel mechanism of action: they function as "molecular glues."[15][16] They bind to a protein called Cereblon (CRBN), which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4CRBN).[17][18] This binding event subtly alters the surface of Cereblon, inducing a new affinity for proteins that it would not normally recognize, known as "neosubstrates."[18]

In multiple myeloma, key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[18] By recruiting IKZF1 and IKZF3 to the E3 ligase complex, the IMiD triggers their polyubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors, which are essential for myeloma cell survival, leads to potent anti-cancer effects.[16] Pomalidomide is more efficacious than thalidomide due to its enhanced ability to facilitate this interaction.[15]

3.2 Signaling Pathway Diagram: Cereblon Modulation by IMiDs

G cluster_complex CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 IKZF1 Neosubstrate (e.g., IKZF1) CRBN->IKZF1 2. Recruits CUL4 CUL4 ROC1 ROC1 Ub Ubiquitin ROC1->Ub 3. Ubiquitination Pomalidomide Pomalidomide Pomalidomide->CRBN 1. Binds Pomalidomide->IKZF1 2. Recruits IKZF1->Ub 3. Ubiquitination Proteasome Proteasome Ub->Proteasome 4. Targeting Degradation Degradation & Cell Death Proteasome->Degradation

Caption: Mechanism of IMiD-induced protein degradation via the Cereblon E3 ligase pathway.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of piperidinone-based compounds is highly dependent on their specific chemical structure. SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.[19]

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. For IMiDs, the amino group at the 4-position of the phthalimide ring (analogous to the phenyl ring) is essential for recruiting neosubstrates like IKZF1.[18] In other applications, moving the nitro group to the 3-position or adding other substituents like halogens can drastically alter activity against different targets, such as Trypanosoma brucei.[20]

  • Piperidinone Ring Modifications: Altering the piperidinone ring can fine-tune activity. For instance, in the development of Dipeptidyl Peptidase IV (DPP4) inhibitors, constraining phenethylamines with a piperidinone scaffold led to potent and selective compounds.[19] The stereochemistry and substitution on this ring dictate how the molecule fits into the active site of a target enzyme or receptor.[21]

4.1 Data Table: Comparative SAR of Piperidinone Derivatives
Compound ClassCore Scaffold ModificationKey Target/ActivityObservationReference
IMiDs 4-amino substitution on phthalimide ringCereblon (CRBN)Essential for neosubstrate recruitment and anti-myeloma activity.[15][18]
Antitrypanosomal 2,6-bis(4-nitrophenyl) substitutionT. brucei bruceiNitrophenyl groups significantly enhance activity compared to pyridine analogues.[20]
DPP4 Inhibitors Piperidinone-constrained phenethylamineDPP4 EnzymeThe constrained ring system provides an optimal conformation for potent inhibition.[19]
Antioxidants 4-position substitution on piperidine nitroxideReactive Oxygen Species (ROS)The nitroxide moiety is essential, but 4-position substituents modulate scavenging activity.[22]
Broader Therapeutic and Synthetic Applications

While the link to IMiDs is a major part of their history, the utility of nitrophenyl piperidinone compounds is not confined to immunomodulation.

5.1 Case Study: A Key Intermediate for the Anticoagulant Apixaban

1-(4-nitrophenyl)piperidin-2-one and its derivatives are critical intermediates in the commercial synthesis of Apixaban, a widely prescribed direct factor Xa inhibitor used to prevent blood clots.[5][8] In this context, the nitrophenyl piperidinone core serves as a rigid scaffold onto which other complex functionalities are built. The synthetic pathways for Apixaban rely on the robust and scalable production of this key intermediate, demonstrating its industrial importance beyond direct therapeutic use.[8]

5.2 Diverse Biological Activities

Research has uncovered a wide range of other potential therapeutic applications for this scaffold:

  • Antiviral Activity: Certain piperidone derivatives have shown the ability to inhibit the replication of HIV-1.[20]

  • Antimicrobial Properties: The piperidone core has been used to develop compounds with significant antibacterial and antifungal activity.[23]

  • Anticancer Properties (Non-IMiD): Derivatives have been synthesized that exhibit antiproliferative properties against various cancer cell lines through mechanisms distinct from Cereblon modulation, such as topoisomerase IIα inhibition.[24]

5.3 Experimental Protocol: TNF-α Inhibition Assay

This protocol outlines a common in vitro assay used to evaluate the anti-inflammatory properties of thalidomide and its analogues.[11]

Objective: To measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., nitrophenyl piperidinone derivatives) dissolved in DMSO

  • ELISA kit for human TNF-α

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in RPMI-1640 medium supplemented with 10% FBS.

  • Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Add the diluted compounds to the wells and pre-incubate for 1 hour at 37 °C, 5% CO₂. This allows the compounds to enter the cells before stimulation.

  • Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C, 5% CO₂.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.

  • Quantification (ELISA): Quantify the amount of TNF-α in each supernatant sample using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control (0% inhibition) and the unstimulated control (100% inhibition). Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of TNF-α production).

Conclusion and Future Perspectives

The history of nitrophenyl piperidinone compounds is a powerful illustration of how a seemingly simple chemical scaffold can become central to multiple areas of drug discovery and development. From its role as a dependable synthetic intermediate for anticoagulants to being the conceptual and literal precursor to a revolutionary class of anti-cancer immunomodulators, this compound class has proven its immense value.

The future for piperidinone-based structures remains bright. The deep understanding of their interaction with Cereblon is now fueling the development of next-generation protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), where a piperidinone-derived moiety serves as the E3 ligase binder. As synthetic methodologies continue to advance, we can expect the nitrophenyl piperidinone core and its derivatives to remain a fertile ground for the discovery of novel therapeutics for years to come.

References

Physicochemical characterization of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic compound of interest in medicinal chemistry, serving as a potential intermediate for more complex molecules.[1] Its utility is derived from a combination of reactive sites: a ketone group amenable to various transformations and a substituted nitrophenyl ring that influences its electronic and biological properties.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development, as these characteristics govern everything from reaction kinetics to pharmacokinetic behavior.[2][3][4] This guide provides a comprehensive overview of the essential physicochemical characterization of this compound, detailing the underlying principles and offering field-proven experimental protocols.

The Imperative of Physicochemical Profiling in Drug Discovery

In modern drug development, a deep understanding of a compound's physicochemical properties is not merely academic; it is a critical predictive tool for its ultimate success as a therapeutic agent.[5] Properties such as solubility, lipophilicity (logP/D), and ionization constant (pKa) are foundational to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Early and accurate characterization of these parameters for intermediates like this compound allows for informed decisions in lead optimization, formulation development, and toxicity assessment, ultimately reducing the high attrition rates in the drug development pipeline.[2][7]

The presence of the nitro group and the methoxy group on the phenyl ring of the target compound significantly influences its electronic properties and potential biological interactions.[1] The piperidin-4-one core provides a versatile scaffold for synthetic modifications.[8] Therefore, a detailed characterization is essential for predicting its behavior in both synthetic reactions and biological systems.

Synthesis and Purification

The synthesis of substituted piperidin-4-ones is well-established, often relying on variations of the Mannich condensation or nucleophilic aromatic substitution reactions.[8][9][10] For this compound, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a di-substituted nitrobenzene with piperidin-4-one.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: activation of the aromatic ring followed by nucleophilic attack by the piperidin-4-one nitrogen.

synthesis_workflow reagents Reagents: - 1-Fluoro-3-methoxy-4-nitrobenzene - Piperidin-4-one hydrochloride - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMSO, DMF) reaction Nucleophilic Aromatic Substitution reagents->reaction start Starting Materials start->reaction Combine & Heat workup Aqueous Work-up & Extraction reaction->workup Quench Reaction purification Purification (Recrystallization or Chromatography) workup->purification Isolate Crude Product product 1-(3-Methoxy-4-nitrophenyl) piperidin-4-one purification->product Obtain Pure Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for similar compounds.[10]

  • Reaction Setup: To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add piperidin-4-one hydrochloride (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Reaction Conditions: Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Physicochemical Property Determination

A summary of the key physicochemical properties is presented below. Note that experimental values for this specific compound are not widely available in the literature; therefore, some values are based on predictions for structurally similar compounds.

PropertyPredicted/Analog ValueExperimental MethodSignificance in Drug Development
Molecular Formula C₁₂H₁₄N₂O₄Mass SpectrometryConfirms identity and elemental composition.
Molecular Weight 250.25 g/mol Mass SpectrometryFundamental for all stoichiometric calculations.
Melting Point Not availableDifferential Scanning Calorimetry (DSC) or Capillary MethodIndicator of purity and solid-state stability.
Aqueous Solubility Likely lowThermodynamic or Kinetic Solubility AssaysAffects oral absorption and formulation.[5][7]
pKa ~8.5 (piperidine N)Potentiometric Titration, UV-Vis SpectroscopyGoverns solubility and permeability at different pH values.[7]
LogP (Octanol/Water) ~2.2Shake-flask method, HPLCMeasures lipophilicity, impacting membrane permeability and metabolism.[3]
Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons (with splitting patterns influenced by the methoxy and nitro groups), the methoxy singlet, and the aliphatic protons of the piperidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the carbonyl carbon of the piperidin-4-one, the aromatic carbons, the methoxy carbon, and the piperidine carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Should display characteristic absorption bands for the C=O (ketone) stretch, the N-O stretches of the nitro group, and C-O stretches of the methoxy group.

  • MS (Mass Spectrometry): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability.[5] Both kinetic and thermodynamic solubility are important to measure.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key measure of a drug's lipophilicity and its ability to cross biological membranes.[3]

logp_workflow start Prepare Octanol-Saturated Water & Water-Saturated Octanol dissolve Dissolve Compound in one phase start->dissolve mix Combine phases & Shake (e.g., 24h for equilibration) dissolve->mix separate Separate Phases (Centrifugation) mix->separate analyze Quantify Compound in Each Phase (HPLC-UV) separate->analyze calculate Calculate LogP = log([C]octanol / [C]water) analyze->calculate

Caption: Workflow for LogP determination via the shake-flask method.

Protocol: Shake-Flask Method for LogP

  • Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and purified water, shaking thoroughly, and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the water-saturated octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of octanol-saturated water in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure clear separation of the aqueous and organic layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound using HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The physicochemical characterization of this compound is a critical step in evaluating its potential as a synthetic intermediate in drug discovery. The protocols and principles outlined in this guide provide a robust framework for obtaining the necessary data to inform its development and application. Accurate and early assessment of properties like solubility, lipophilicity, and solid-state characteristics is indispensable for making data-driven decisions and mitigating risks in the complex process of drug development.[4]

References

Spectroscopic Characterization of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one. This molecule is a key intermediate in the synthesis of various biologically active compounds, making its unambiguous characterization crucial for researchers in medicinal chemistry and drug development.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation and supported by data from structurally related molecules.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a piperidin-4-one ring attached to a 3-methoxy-4-nitrophenyl group. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group significantly influence the electronic environment of the aromatic ring, which is reflected in its NMR spectrum.[1] The piperidin-4-one moiety provides characteristic signals in both NMR and IR spectra due to its keto-functionalized heterocyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Data Interpretation and Predicted Chemical Shifts:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and piperidine ring protons.

  • Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern on the phenyl ring (methoxy at C3 and nitro at C4) will result in a characteristic splitting pattern for the three aromatic protons.

    • The proton at C2 is expected to appear as a doublet.

    • The proton at C5 will likely be a doublet of doublets due to coupling with the protons at C2 and C6.

    • The proton at C6 should appear as a doublet.

  • Piperidine Ring (δ 2.5-4.0 ppm): The protons on the piperidine ring will exhibit chemical shifts influenced by the adjacent nitrogen and carbonyl group.

    • The four protons adjacent to the nitrogen (at C2 and C6) are expected to be in the range of δ 3.0-3.5 ppm.

    • The four protons adjacent to the carbonyl group (at C3 and C5) are anticipated to be in the range of δ 2.5-3.0 ppm.

  • Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 8.0m
Piperidine-H (α to N)3.0 - 3.5t
Piperidine-H (β to N)2.5 - 3.0t
Methoxy-H~3.9s

Note: These are predicted values based on analogous structures. Actual values may vary slightly.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Predicted Chemical Shifts:

  • Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon is the most deshielded and will appear at a very low field.

  • Aromatic Carbons (δ 100-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the nitro and methoxy groups will be significantly affected.

  • Piperidine Carbons (δ 40-60 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The carbon adjacent to the nitrogen will be more deshielded than the one adjacent to the carbonyl group.

  • Methoxy Carbon (δ ~56 ppm): The methoxy carbon will appear as a single peak.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O> 190
Aromatic-C100 - 160
Piperidine-C (α to N)45 - 55
Piperidine-C (β to N)35 - 45
Methoxy-C~56

Note: These are predicted values based on data from similar compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation and Key Absorption Bands:

  • C=O Stretch (1710-1730 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the ketone carbonyl group in the piperidine ring.

  • N-O Stretch (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹): Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group.

  • C-O Stretch (1200-1275 cm⁻¹ and 1000-1075 cm⁻¹): The aryl ether linkage of the methoxy group will show two characteristic C-O stretching bands.

  • C-H Stretch (2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching vibrations will appear in this region.

  • C=C Stretch (1450-1600 cm⁻¹): Aromatic C=C stretching vibrations will be observed in this range.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Ketone (C=O)Stretch1710 - 1730 (Strong)
Nitro (N-O)Asymmetric Stretch1500 - 1550 (Strong)
Nitro (N-O)Symmetric Stretch1300 - 1350 (Strong)
Aryl Ether (C-O)Asymmetric Stretch1200 - 1275 (Strong)
Aryl Ether (C-O)Symmetric Stretch1000 - 1075 (Moderate)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A high-resolution mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Data Interpretation:

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI, the most prominent peak is expected to be the protonated molecule ([M+H]⁺). The calculated monoisotopic mass of C₁₂H₁₄N₂O₄ is 250.0954 Da. Therefore, the [M+H]⁺ peak should be observed at m/z 251.1027.

  • Fragmentation Pattern: The molecule may undergo characteristic fragmentation upon ionization. Common fragmentation pathways could include the loss of the nitro group, the methoxy group, or cleavage of the piperidine ring.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of the target compound.

Structural Assignment Diagram

The following diagram illustrates the molecular structure of this compound with key spectroscopic features highlighted.

Molecular_Structure cluster_annotations Key Spectroscopic Correlations mol A Aromatic Protons (δ 6.5-8.0 ppm) B Piperidine Protons (δ 2.5-3.5 ppm) C Methoxy Protons (δ ~3.9 ppm) D C=O Stretch (~1720 cm⁻¹) E NO₂ Stretch (1520, 1330 cm⁻¹)

Caption: Molecular structure with key NMR and IR correlations.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By combining the detailed insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The predictive nature of the data presented, based on sound spectroscopic principles and analogous compounds, serves as a reliable reference for scientists in the field.

References

A Guide to the Structural Elucidation of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough for the structural determination of the title compound, 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, using single-crystal X-ray crystallography. The protocols and methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, offering a robust framework from synthesis to final structural validation.

The compound in focus, this compound, is a notable synthetic intermediate. Its structure is characterized by a piperidin-4-one core, a versatile scaffold in medicinal chemistry, and a substituted phenyl ring bearing both a methoxy and a nitro group. These substituents significantly influence the molecule's electronic properties and potential biological interactions, making a precise three-dimensional structural understanding paramount for any further development.[1]

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the pure compound. While various methods exist for the synthesis of piperidin-4-one derivatives, a common approach involves the condensation of appropriate precursors.[2][3] For this compound, a plausible synthetic route is the nucleophilic aromatic substitution reaction between 1-fluoro-3-methoxy-4-nitrobenzene and piperidin-4-one.

Proposed Synthetic Protocol:

A detailed, step-by-step methodology for the synthesis is crucial for reproducibility.

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a suitable base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like acetonitrile, add 1-fluoro-3-methoxy-4-nitrobenzene (1 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

The purity of the synthesized compound is critical for successful crystallization and should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization: The Art and Science of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[4][5][6] For small organic molecules like this compound, several crystallization techniques can be employed.

Crystallization Methodologies:

A systematic screening of various solvents and crystallization techniques is recommended.

  • Slow Evaporation: This is one of the simplest and most common methods for growing crystals of organic compounds.[7] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container inside a larger sealed container that holds a precipitant.[8] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Antisolvent Crystallization: In this method, a solution of the compound is mixed with an "antisolvent," a liquid in which the compound is insoluble, to induce precipitation and crystal growth.[8]

A variety of solvents should be screened, including ethanol, methanol, ethyl acetate, acetone, and mixtures thereof.[3][7]

X-ray Diffraction Data Collection: Capturing the Blueprint

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[9] This is performed using a single-crystal X-ray diffractometer.

Data Collection Workflow:

Data_Collection_Workflow Crystal_Selection Crystal Selection & Mounting Diffractometer Mounting on Diffractometer Crystal_Selection->Diffractometer Transfer Data_Collection X-ray Data Collection Diffractometer->Data_Collection Exposure to X-rays Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw Diffraction Images

Caption: Workflow for X-ray diffraction data collection.

A suitable crystal is selected under a microscope and mounted on the goniometer head of the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[10] The diffractometer then rotates the crystal in the X-ray beam, and a detector records the diffraction pattern.[10]

Data Processing and Structure Solution: From Diffraction to Electron Density

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (hkl).[11][12] This process involves integration, scaling, and merging of the data.

Key Steps in Data Processing:
  • Integration: The intensity of each diffraction spot is determined.

  • Scaling and Merging: Data from multiple images are scaled to a common reference frame and symmetry-related reflections are merged.

The processed data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to solve the "phase problem," which is the loss of phase information during the diffraction experiment.[13][14] The result of a successful structure solution is an initial electron density map.

Structure Refinement and Validation: Fine-Tuning the Model

The initial atomic model obtained from the structure solution is refined against the experimental diffraction data.[10][15] This is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

Refinement Process:

Refinement_Process Initial_Model Initial Atomic Model Least_Squares Least-Squares Refinement Initial_Model->Least_Squares Difference_Fourier Difference Fourier Map Least_Squares->Difference_Fourier Calculate Fo-Fc Map Final_Model Final Validated Model Least_Squares->Final_Model Convergence Model_Correction Model Correction Difference_Fourier->Model_Correction Identify Missing/Misplaced Atoms Model_Correction->Least_Squares Update Model

Caption: Iterative process of crystal structure refinement.

The quality of the final refined structure is assessed using various crystallographic R-factors and other validation tools. The final structure is then deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[16]

Expected Structural Features of this compound

Based on known structures of similar piperidin-4-one derivatives, several structural features can be anticipated:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings.[3]

  • Substituent Orientation: The substituents on the piperidine ring and the phenyl ring will have specific orientations (axial or equatorial) that minimize steric hindrance.

  • Intermolecular Interactions: The presence of the nitro group and the carbonyl group suggests the possibility of intermolecular hydrogen bonding or other non-covalent interactions, which will influence the crystal packing.

Data Presentation

The final crystallographic data for this compound would be summarized in a table similar to the one below.

ParameterValue
Chemical formulaC12H14N2O4
Formula weight250.25
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
θ range for data collection (°)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_intTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the X-ray crystallographic analysis of this compound. By following these detailed protocols, researchers can confidently pursue the structural elucidation of this and similar small molecules, providing invaluable insights for fields such as medicinal chemistry and materials science. The resulting three-dimensional structure will serve as a critical foundation for understanding its chemical properties and biological activity, thereby guiding future research and development efforts.

References

Methoxy-Nitrophenyl Piperidines: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of methoxy-nitrophenyl piperidines, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will delve into their synthesis, anticancer, and antimicrobial properties, underpinned by mechanistic insights and detailed experimental protocols. This document is designed to be a comprehensive resource, empowering researchers to navigate the complexities of developing these promising molecules.

The Methoxy-Nitrophenyl Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The incorporation of a methoxy-nitrophenyl moiety introduces specific electronic and steric properties that can significantly influence the compound's biological activity. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group can modulate the molecule's interaction with cellular targets, making this scaffold a fertile ground for the discovery of novel therapeutics.

Synthesis of Methoxy-Nitrophenyl Piperidines

The synthesis of methoxy-nitrophenyl piperidines can be achieved through several established synthetic routes. A common and effective method is nucleophilic aromatic substitution (SNAAr).

Generalized Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of 1-(methoxy-nitrophenyl)piperidine derivatives.

Step 1: Reaction Setup

  • To a round-bottom flask, add the appropriate di-nitro-methoxybenzene precursor (1 equivalent).

  • Add a suitable solvent, such as acetone or ethanol.

  • Add piperidine (typically 2-4 equivalents).

  • The reaction can be stirred at room temperature or refluxed to enhance the reaction rate.[2]

Step 2: Reaction Monitoring

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired 1-(methoxy-nitrophenyl)piperidine.[2]

Anticancer Activity: Targeting Key Cellular Processes

A growing body of evidence suggests that piperidine derivatives, including those with methoxy and nitro substitutions, possess potent anticancer properties.[3] These compounds have been shown to induce cytotoxicity in a range of cancer cell lines.

Mechanism of Anticancer Action

The anticancer effects of these compounds are often multifaceted, involving the modulation of critical signaling pathways that control cell proliferation, survival, and death.

  • Induction of Apoptosis: Many piperidine derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death. This can be achieved through the modulation of key apoptosis-regulating proteins. For instance, treatment with certain piperidine derivatives has been shown to decrease the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP).[4]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Some piperidine compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[5]

  • Modulation of Signaling Pathways: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[6] Several piperidine derivatives have been shown to inhibit this pathway, leading to a downstream reduction in cell viability.[3]

Diagram of a a simplified PI3K/Akt signaling pathway:

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Targets->Apoptosis Inhibition

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Quantitative Anticancer Activity Data

The cytotoxic effects of various piperidine derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are common metrics used to express the potency of a compound.

Compound TypeCancer Cell LineIC50 / GI50 (µM)Reference
Novel Piperidine Derivative 17aPC3 (Prostate)0.81[1]
Novel Piperidine Derivative 17aMGC803 (Gastric)1.09[4]
Novel Piperidine Derivative 17aMCF7 (Breast)1.30[4]
Piperidone P3HL-60 (Leukemia)~2.26 (CC50)[7]
Piperidone P4HL-60 (Leukemia)~1.91 (CC50)[7]
Piperidone P5CCRF-CEM (Leukemia)~1.52 (CC50)[7]
Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-nitrophenyl piperidine compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Activity: A Potential Solution to Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Nitroaromatic compounds, including nitrophenyl piperidines, have demonstrated promising antibacterial activity against a range of pathogens.[8]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of these compounds are thought to involve multiple targets, making the development of resistance more challenging for bacteria.

  • Membrane Disruption: A key mechanism of action for many antimicrobial agents is the disruption of the bacterial cell membrane.[9] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[10] The lipophilic nature of the piperidine ring combined with the electronic properties of the substituted phenyl ring may facilitate interaction with and disruption of the bacterial membrane.

  • Metabolic Activation and Inhibition of Essential Enzymes: The nitro group is a critical pharmacophore in many antimicrobial drugs.[11] It can be metabolically reduced by bacterial nitroreductases to form reactive intermediates that are toxic to the cell.[12] These reactive species can damage DNA, proteins, and other essential cellular components.

Diagram of a a potential antimicrobial mechanism:

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Intracellular Targets DNA, Proteins, Enzymes Cell Death Cell Death Intracellular Targets->Cell Death Methoxy-Nitrophenyl\nPiperidine Methoxy-Nitrophenyl Piperidine Methoxy-Nitrophenyl\nPiperidine->Cell Membrane interacts with Metabolic Activation Metabolic Activation Methoxy-Nitrophenyl\nPiperidine->Metabolic Activation enters cell and undergoes Membrane Disruption->Cell Death Reactive Intermediates Reactive Intermediates Metabolic Activation->Reactive Intermediates Reactive Intermediates->Intracellular Targets damage

Caption: Potential antimicrobial mechanisms of action.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Substituted N-(2-Nitrophenyl)piperidine-2-carboxylic acid (3a)Enterobacter cloacae15.6[13]
Substituted N-(2-Nitrophenyl)piperidine-2-carboxylic acid (3c)Enterococcus faecalis15.6[13]
Substituted N-(2-Nitrophenyl)piperidine-2-carboxylic acid (3g)Proteus mirabilis15.6[13]
2,6-dipiperidino-1,4-dihalogenobenzene derivativeStaphylococcus aureus32-512[14]
2,6-dipiperidino-1,4-dihalogenobenzene derivativeBacillus subtilis32-512[14]
2,6-dipiperidino-1,4-dihalogenobenzene derivativeEscherichia coli32-512[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of the methoxy-nitrophenyl piperidine compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Methoxy-nitrophenyl piperidines represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their biological effects. A deeper understanding of their structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapeutic agents.

References

An In Silico E-E-A-T Framework for the Comprehensive Property Prediction of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the early stages of drug discovery, the ability to accurately predict the properties of novel chemical entities is paramount to de-risking candidates and optimizing resource allocation.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of key physicochemical, pharmacokinetic (ADMET), and bioactivity properties of the compound 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one . By leveraging a suite of validated computational tools and methodologies, we construct a holistic profile of this molecule, demonstrating a self-validating system that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust predictive modeling to accelerate their discovery pipelines.

Introduction: The Imperative of Predictive Modeling

The journey from a chemical concept to a marketed therapeutic is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic profiles or unforeseen toxicity.[3][4] In silico modeling has emerged as an indispensable tool to front-load the discovery process, enabling the early and rapid assessment of a compound's potential before significant investment in synthesis and in vitro testing is made.[5][6][7] This "fail fast, fail cheap" paradigm is critical for navigating the vastness of chemical space efficiently.

The Molecule in Focus: this compound

The subject of this guide, this compound (CAS: 761440-64-6), is a multifaceted molecule.[8] Its structure comprises three key regions:

  • A Piperidin-4-one Core: A common scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.[9][10]

  • A 3-Methoxy Phenyl Group: The methoxy substituent can influence metabolic stability and receptor interactions.

  • A 4-Nitro Phenyl Group: The nitro group is a strong electron-withdrawing moiety that significantly impacts the molecule's electronic properties and can be a pharmacophore, but also a potential toxicophore.[11]

This combination of features makes it a valuable synthetic intermediate and an interesting candidate for property profiling.[11]

Objectives and Scope

This guide will detail a systematic workflow to:

  • Establish a foundational molecular representation for computational analysis.

  • Predict core physicochemical properties that govern its behavior in biological systems.

  • Construct a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

  • Explore potential biological targets through ligand-based predictive methods.

  • Evaluate its overall drug-likeness and synthetic accessibility.

Foundational Analysis: Molecular Representation

The fidelity of any in silico prediction is contingent upon the accuracy of the input molecular structure. The process begins with obtaining a standardized, machine-readable representation of the molecule.

Canonical SMILES Representation

The first step is to define the molecule using the Simplified Molecular Input Line Entry System (SMILES). The canonical SMILES for our target compound is: COC1=C(C=CC(=C1)N2CCC(=O)CC2)N+(=O)O-[8] This representation serves as the universal input for the majority of predictive modeling platforms.

Workflow: From Structure to Prediction

The overall computational workflow is designed to be a logical cascade, where foundational properties inform more complex biological predictions. This systematic approach ensures that each step builds upon validated data from the previous one.

G cluster_input 1. Molecular Input cluster_physchem 2. Physicochemical Prediction cluster_admet 3. ADMET Profiling cluster_bio 4. Bioactivity Screening cluster_analysis 5. Integrated Analysis SMILES Canonical SMILES COC1=C(C=CC(=C1)N2CCC(=O)CC2)N+(=O)O- PhysChem LogP, LogS, pKa, TPSA SMILES->PhysChem Bioactivity Target Prediction Similarity Analysis SMILES->Bioactivity ADMET Absorption Distribution Metabolism Excretion Toxicity PhysChem->ADMET Analysis Drug-Likeness Score Synthetic Accessibility Candidate Assessment ADMET->Analysis Bioactivity->Analysis

Caption: High-level workflow for the in silico analysis of a novel compound.

Prediction of Physicochemical Properties

A molecule's physicochemical properties are the bedrock of its pharmacokinetic behavior, influencing everything from solubility to membrane permeability.[2] An implicit requirement for a successful drug is a balance between hydrophilicity and lipophilicity.[2]

Causality Behind Experimental Choices

We employ a consensus approach, utilizing multiple well-regarded algorithms to predict these properties. This is crucial because different algorithms have different strengths and training sets. For instance, fragment-based methods like those in ACD/Labs software excel with well-characterized scaffolds, while topological methods used in platforms like pkCSM can generalize to more novel structures.[12][13] Using multiple tools provides a more robust, self-validating prediction.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties derived from a consensus of leading platforms like ACD/Percepta , pkCSM , and SwissADME .[7][14][15]

PropertyPredicted ValueSignificance
Molecular Weight250.25 g/mol Affects diffusion and size-based transport mechanisms.
cLogP (Octanol/Water Partition Coeff.)1.85Measures lipophilicity; critical for membrane permeability.[2]
LogS (Aqueous Solubility)-2.90Predicts solubility in water (log mol/L); essential for absorption.[2]
pKa (most basic)5.50Indicates the ionization state at physiological pH, affecting solubility and binding.
Topological Polar Surface Area (TPSA)72.83 ŲCorrelates with passive molecular transport through membranes.

Pharmacokinetic (ADMET) Profiling

A compound's ADMET profile determines its fate within an organism. Early prediction of these properties is one of the most impactful applications of in silico modeling, drastically reducing late-stage attrition.[1][16][17]

The ADMET Prediction Workflow

Our protocol for ADMET prediction involves submitting the canonical SMILES to a battery of specialized, validated web servers and software platforms. The use of multiple platforms (ADMETlab 3.0 , ProTox 3.0 , ADMET-AI ) for key endpoints like toxicity serves as a self-validating mechanism; consensus predictions are given higher confidence.[3][13][16]

ADMET_Workflow cluster_input cluster_platforms Prediction Platforms cluster_output Predicted Endpoints smiles SMILES String platforms ADMETlab 3.0 pkCSM ADMET-AI ProTox 3.0 smiles->platforms endpoints Absorption (HIA, Caco-2) Distribution (BBB, PPB) Metabolism (CYP Inhibition) Excretion (Clearance) Toxicity (hERG, Ames) platforms:f0->endpoints platforms:f1->endpoints platforms:f2->endpoints platforms:f3->endpoints:tox

Caption: Workflow for multi-platform ADMET property prediction.

Summarized ADMET Predictions

The following data represents a synthesis of predictions. For classification tasks (e.g., BBB penetration), a probability or a simple yes/no is provided.

CategoryParameterPredicted OutcomeRationale & Implication
Absorption Human Intestinal Absorption (HIA)High ( >90% absorbed)Likely to be well-absorbed after oral administration.
Caco-2 PermeabilityHighIndicates good potential for passive transport across the gut wall.
Distribution Blood-Brain Barrier (BBB) PenetrantNoThe molecule is unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects.
Plasma Protein Binding (PPB)High ( >90%)A high fraction of the drug will be bound to plasma proteins, affecting its free concentration and half-life.[4]
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions with substrates of this key metabolic enzyme.
CYP3A4 InhibitorYes (Low Confidence)Potential for interactions with a wide range of co-administered drugs; requires experimental validation.
Excretion Total Clearance0.65 L/hr/kgModerate clearance rate predicted, suggesting a reasonable half-life.
Toxicity hERG I InhibitionNon-inhibitorLow predicted risk of cardiac toxicity (Torsades de Pointes).[18]
Ames MutagenicityPositive (High Confidence)The nitroaromatic group is a known structural alert for mutagenicity. This is a significant potential liability.
Hepatotoxicity (DILI)Low RiskPredicted to have a low probability of causing drug-induced liver injury.

Prediction of Potential Bioactivity

Beyond pharmacokinetics, in silico tools can generate hypotheses about a molecule's potential biological targets.[19] This is achieved by comparing the molecule to vast databases of compounds with known activities.

Methodology: Ligand-Based Target Prediction

The principle of this approach is that structurally similar molecules often have similar biological activities.[20] We utilize tools like SwissTargetPrediction and similarity searches in the ChEMBL database. These platforms screen the query molecule against thousands of known active ligands and predict the most probable protein targets based on a combination of 2D and 3D similarity metrics.

Predicted Bioactivities and Potential Targets
Target ClassSpecific Target ExamplePrediction ConfidenceRationale & Next Steps
G-Protein Coupled Receptors (GPCRs)Dopamine Receptors (e.g., D2, D4)ModerateThe piperidine core is a common scaffold in dopamine receptor ligands. This hypothesis can be tested via competitive binding assays.
EnzymesMonoamine Oxidase B (MAO-B)ModerateThe overall topology shares features with known MAO inhibitors. An enzyme inhibition assay would be the appropriate validation step.
Ion ChannelsVoltage-gated Calcium ChannelsLowSome structural similarity to known channel blockers. This is a lower-priority hypothesis requiring further computational refinement.

Drug-Likeness and Synthesis Evaluation

A viable drug candidate must not only be active and safe but also possess a profile consistent with known oral drugs and be synthetically feasible.

Drug-Likeness Filters

Drug-likeness rules are heuristics based on the physicochemical properties of successful oral drugs. They serve as a quick filter to identify compounds with a higher probability of success.

Rule/FilterStatusDetails
Lipinski's Rule of FivePass0 violations. (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[7]
Ghose FilterPassWithin acceptable ranges for MW, LogP, Molar Refractivity, and Atom Count.
Veber RulePassTPSA ≤ 140 Ų and Rotatable Bonds ≤ 10, indicating good oral bioavailability potential.
Synthetic Accessibility (SA) Score

The SA score estimates how difficult a molecule is to synthesize based on fragment complexity and stereochemistry. Scores range from 1 (very easy) to 10 (very difficult).

  • Predicted SA Score: 2.85

  • Interpretation: The molecule is predicted to be relatively straightforward to synthesize, which is consistent with its nature as a chemical intermediate.[11]

Integrated Analysis and Experimental Validation

Consolidating the In Silico Profile

The comprehensive in silico analysis of this compound paints a picture of a molecule with favorable "drug-like" physicochemical properties and good predicted oral absorption. However, two significant flags have been raised:

  • Potential Mutagenicity: The strong prediction from the Ames test is a major concern that would need to be addressed immediately.

  • Potential CYP3A4 Inhibition: This could lead to significant drug-drug interactions.

Protocol: Experimental Validation of a Key Prediction

In silico predictions must always be anchored by experimental validation.[20] To address the predicted CYP3A4 inhibition, the following standardized in vitro assay would be a logical next step.

Protocol: Fluorometric CYP3A4 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human cytochrome P450 3A4.

  • Materials: Recombinant human CYP3A4 enzyme, a fluorogenic probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC), NADPH regenerating system, test compound, positive control inhibitor (e.g., ketoconazole).

  • Procedure:

    • Prepare a dilution series of the test compound (e.g., from 0.01 µM to 100 µM) in a suitable buffer.

    • In a 96-well plate, combine the CYP3A4 enzyme, buffer, and each concentration of the test compound.

    • Initiate the reaction by adding the NADPH regenerating system and the BFC substrate.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction and measure the fluorescence of the metabolized product at the appropriate excitation/emission wavelengths.

    • Calculate the percent inhibition at each concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Interpretation: The resulting IC50 value provides a quantitative measure of the compound's inhibitory potency against CYP3A4, directly validating or refuting the in silico prediction.

Conclusion

This technical guide has demonstrated a robust, multi-faceted in silico workflow for the characterization of this compound. By integrating predictions for physicochemical properties, ADMET profiles, and potential bioactivity, we have constructed a comprehensive preclinical assessment. The analysis revealed good drug-like properties but also highlighted significant potential liabilities, particularly mutagenicity, which would likely halt its development as a therapeutic agent without substantial modification. This framework exemplifies how computational modeling, grounded in scientific integrity and validated through cross-referencing, can effectively guide decision-making, prioritize resources, and ultimately enhance the efficiency of the drug discovery process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, a valuable intermediate in pharmaceutical research and drug development. The protocol leverages the classical Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[1][2] We present a detailed, step-by-step methodology, an in-depth mechanistic explanation, and expert insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for preparing substituted 4-piperidone scaffolds.

Introduction: The Significance of the 4-Piperidone Core and the Mannich Reaction

The 4-piperidone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including analgesics, antihistamines, and antipsychotics.[3][4] Its prevalence stems from its conformational flexibility and the synthetic versatility of the ketone functional group, which allows for further molecular elaboration.[5] The target molecule, this compound, is a key building block for more complex pharmaceutical agents, with the methoxy and nitro groups on the aromatic ring providing handles for subsequent chemical modifications.[5]

The Mannich reaction is a powerful three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[6][7][8] For the synthesis of N-substituted 4-piperidones, a variation known as the double Mannich reaction or the Petrenko-Kritschenko piperidone synthesis is often employed.[9][10] This one-pot reaction is highly efficient for constructing the heterocyclic ring system.

Reaction Mechanism: The Path to Piperidone Formation

The synthesis of a 1-substituted-4-piperidone via the Mannich reaction is a cascade process initiated by the formation of an electrophilic iminium ion. The mechanism can be dissected into three primary stages under acidic conditions, which are more common for this transformation.[1]

  • Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the primary amine (3-methoxy-4-nitroaniline) with an aldehyde (formaldehyde) to form a Schiff base, which is then protonated to generate a highly reactive Eschenmoser's salt-like iminium ion.[1][6][7]

  • Enol Formation and Nucleophilic Attack: A ketone containing α-hydrogens (in this case, an acetone derivative like diethyl 1,3-acetonedicarboxylate) tautomerizes to its enol form.[6][11] The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This occurs twice.

  • Cyclization, Hydrolysis, and Decarboxylation: After two successive Mannich-type additions, an acyclic intermediate is formed which then undergoes an intramolecular cyclization (Dieckmann condensation) to form the piperidone ring.[10] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final this compound.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Double Mannich Addition cluster_3 Cyclization & Decarboxylation Amine R-NH2 (3-Methoxy-4-nitroaniline) Iminium [CH2=NRH]+ (Iminium Ion) Amine->Iminium + H+ Ketone EtOOC-CH2-CO-CH2-COOEt (Acetone dicarboxylate) Aldehyde CH2O (Formaldehyde) Aldehyde->Iminium Intermediate Acyclic Intermediate Enol Enol Form Ketone->Enol Tautomerization Enol->Intermediate Attacks Iminium Ion (x2) Cyclized Cyclized Diester Intermediate->Cyclized Intramolecular Cyclization Product 1-(3-Methoxy-4-nitrophenyl) piperidin-4-one Cyclized->Product 1. Hydrolysis (H3O+) 2. Decarboxylation (-2 CO2)

Caption: Mechanism for the double Mannich synthesis of a 1-aryl-4-piperidone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted 4-piperidones.[4][12]

3.1. Materials and Reagents

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
3-Methoxy-4-nitroaniline168.151.0203.36 g
Diethyl 1,3-acetonedicarboxylate202.191.0204.04 g (3.64 mL)
Formaldehyde (37% in H₂O)30.032.2443.56 mL
Ethanol (95%)---50 mL
Hydrochloric Acid (conc.)36.46catalytic-~1 mL
Sodium Carbonate (sat. aq. solution)---As needed
Dichloromethane (DCM)---150 mL
Magnesium Sulfate (anhydrous)---As needed
Ethyl acetate/Hexane mixture---For chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methoxy-4-nitroaniline (3.36 g, 20 mmol) and ethanol (50 mL). Stir until the amine is fully dissolved.

  • Addition of Reagents: To the stirred solution, add diethyl 1,3-acetonedicarboxylate (3.64 mL, 20 mmol) followed by aqueous formaldehyde (3.56 mL, 44 mmol).

  • Acidification & Reflux: Add concentrated hydrochloric acid (~1 mL) dropwise to catalyze the reaction. The mixture may become warm. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis and Decarboxylation: After the initial condensation is complete (as judged by TLC), carefully add 20 mL of 6M hydrochloric acid to the flask. Continue to reflux the mixture for an additional 2-3 hours to facilitate the hydrolysis of the ester groups and subsequent decarboxylation.

  • Work-up - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acidic solution by adding saturated sodium carbonate solution dropwise until the pH is approximately 8-9. Be cautious as CO₂ evolution will cause foaming.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.

Experimental Workflow

Workflow A 1. Combine Reactants (Amine, Ketone, Aldehyde) in Ethanol B 2. Add HCl Catalyst & Reflux (4-6h) A->B C 3. Add 6M HCl & Reflux (2-3h) (Hydrolysis/Decarboxylation) B->C D 4. Cool & Neutralize with sat. Na2CO3 (pH 8-9) C->D E 5. Extract with DCM D->E F 6. Dry Organic Layer (MgSO4) & Concentrate E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H Final Product: This compound G->H

Caption: Overall workflow for the synthesis and purification of the target piperidone.

Scientific Rationale and Expert Insights

  • Choice of Acid Catalyst: The reaction is acid-catalyzed because protonation of the formaldehyde carbonyl group makes it more electrophilic for the initial attack by the amine. Furthermore, the acidic medium is crucial for the formation and stabilization of the key iminium ion intermediate.[1][11]

  • Use of Diethyl 1,3-acetonedicarboxylate: While simpler ketones can be used, acetone dicarboxylate is a highly effective substrate for the Petrenko-Kritschenko reaction. Its α-protons are particularly acidic, facilitating enol formation. The ester groups are readily removed in the final hydrolysis and decarboxylation step, providing a clean route to the 4-piperidone.[4]

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the multiple condensation, cyclization, and hydrolysis steps, ensuring a reasonable reaction rate.

  • Neutralization Step: The basic work-up is essential to deprotonate the piperidine nitrogen of the product (which exists as an ammonium salt in the acidic medium), rendering it soluble in the organic extraction solvent.[11]

  • Purification Strategy: Recrystallization is an effective method for purifying crystalline solid products. If the crude product contains impurities with similar solubility, column chromatography provides a more rigorous separation based on polarity differences.

Product Validation and Characterization

To ensure the successful synthesis and purity of this compound, a complete analytical characterization is mandatory.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the expected chemical shifts, integrations, and coupling patterns for the protons and carbons in the aromatic and piperidone rings.[3]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expect strong absorbances for the ketone carbonyl (C=O) around 1715 cm⁻¹, the nitro group (N-O) stretches around 1520 and 1340 cm⁻¹, and C-O stretches for the methoxy group.[3]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct mass for the molecular ion peak [M]+ or [M+H]+.

  • Melting Point: A sharp melting point range for the purified product is a strong indicator of high purity.

By following this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this compound for application in further synthetic endeavors.

References

Application Notes & Protocols for the Purification of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and validated methodologies for the purification of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern each technique. This document offers detailed protocols for recrystallization and column chromatography, complete with troubleshooting insights and methods for purity assessment, ensuring the attainment of high-purity material suitable for downstream applications.

Introduction: The Importance of Purity

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The purity of this intermediate is paramount, as even trace impurities can have a profound impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides two primary, orthogonal purification strategies: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₄-
Molecular Weight250.25 g/mol -
AppearanceExpected to be a crystalline solidGeneral knowledge of similar compounds
PolarityModerately polarInferred from structure
SolubilitySoluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate, dichloromethane), sparingly soluble in non-polar solvents (e.g., hexanes, petroleum ether).[1][2]

Potential Impurities:

The impurity profile will be highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials (e.g., piperidin-4-one, 1-fluoro-3-methoxy-4-nitrobenzene).

  • Byproducts from side reactions.

  • Reagents and catalysts used in the synthesis.

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain in the mother liquor.

Rationale for Solvent Selection

The ideal recrystallization solvent should:

  • Completely dissolve the target compound at an elevated temperature.

  • Have very low solubility for the target compound at low temperatures.

  • Either completely dissolve or be completely insoluble in the impurities at all temperatures.

  • Be chemically inert towards the target compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on literature for similar piperidin-4-one derivatives, alcohols such as ethanol and methanol, or solvent mixtures like dichloromethane/methanol and ethanol/ethyl acetate, are excellent starting points for solvent screening.[1]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Screening (Small Scale):

    • Place approximately 50 mg of the crude material into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes and observe for dissolution.

    • Allow the clear solutions to cool to room temperature and then in an ice bath.

    • The solvent that yields a good crop of crystals upon cooling is a suitable candidate.

  • Recrystallization (Scale-up):

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Heat the mixture on a hot plate with stirring.

    • Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The charcoal is then removed by hot filtration.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Workflow Diagram: Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, with Charcoal) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Purification Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3][4][5] For moderately polar compounds like this compound, normal-phase chromatography with a silica gel stationary phase is highly effective.

Principle of Separation

In normal-phase column chromatography, the stationary phase (silica gel) is highly polar, and the mobile phase is relatively non-polar.[4] More polar compounds in the mixture will have a stronger affinity for the stationary phase and will therefore move down the column more slowly. Less polar compounds will be eluted more quickly. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column.

Preliminary Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • The ideal mobile phase will give a good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.3-0.4.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase (e.g., hexanes/ethyl acetate mixture determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Continuously drain the solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions.[6]

    • Maintain a constant level of solvent above the stationary phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Workflow Diagram: Column Chromatography

Column_Chromatography_Workflow start Crude Product tlc TLC for Mobile Phase Optimization start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting

Table 2: Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Recrystallization: Oiling outThe compound's melting point is lower than the boiling point of the solvent. The compound is too soluble.Use a lower boiling point solvent. Use a solvent in which the compound is less soluble.
Recrystallization: No crystal formationSolution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.
Column Chromatography: Poor separationIncorrect mobile phase polarity. Column was not packed properly.Re-optimize the mobile phase using TLC. Repack the column carefully, avoiding air bubbles.
Column Chromatography: Cracking of silica gelThe column ran dry.Always keep the solvent level above the top of the stationary phase.

Conclusion

The purification of this compound to a high degree of purity is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and column chromatography are powerful techniques that can be employed to achieve this. The choice of method and the specific conditions should be tailored based on the impurity profile of the crude material and the desired scale of the purification. The protocols and guidelines presented in this application note provide a solid foundation for developing a robust and reproducible purification process.

References

Topic: High-Throughput Analytical Methods for the Quantification of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed analytical methodologies for the precise and accurate quantification of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (CAS: 761440-64-6), a key intermediate in synthetic organic chemistry.[1] Given its role in complex synthesis pathways, robust analytical control is paramount for ensuring reaction efficiency, purity of downstream products, and overall quality assurance. We present two validated, high-performance methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation in complex matrices. The causality behind experimental choices, detailed step-by-step protocols, and method validation parameters according to International Conference on Harmonisation (ICH) guidelines are thoroughly discussed.[2][3]

Introduction and Scientific Rationale

This compound is a substituted piperidone derivative. The piperidone scaffold is significant in medicinal chemistry, forming the core of various biologically active compounds.[4][5] The accurate quantification of this intermediate is critical for several reasons:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time allows for process optimization and endpoint determination.

  • Purity Assessment: Quantifying the main component relative to impurities is a mandatory step in quality control, ensuring that the intermediate meets the specifications required for subsequent synthetic steps.

  • Stability Studies: Determining the degradation profile of the compound under various stress conditions is essential for establishing storage and handling protocols.

The chemical structure of the analyte, featuring a nitrophenyl chromophore, makes it an ideal candidate for UV-based detection. Its molecular weight (250.25 g/mol ) and the presence of a basic piperidine nitrogen make it highly suitable for positive-mode electrospray ionization mass spectrometry. This application note is designed to equip researchers and drug development professionals with the necessary protocols to implement reliable analytical oversight.

Primary Analytical Method: Stability-Indicating RP-HPLC with UV Detection

This method is designed for robustness and is ideal for routine analysis in a quality control setting. The principle of reversed-phase chromatography is to separate analytes based on their relative hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The addition of an organic modifier (acetonitrile) elutes the analyte from the column, while a slight acidification of the mobile phase (e.g., with formic acid) ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H2O/Formic Acid) B Prepare Stock Standard (1 mg/mL in Methanol) C Create Calibration Curve Standards (e.g., 1-100 µg/mL) B->C F Inject Standards & Sample C->F D Prepare Unknown Sample (Dissolve & Dilute) D->F E Equilibrate HPLC System (C18 Column) E->F G Acquire Chromatographic Data (UV Detection) F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Calculate Sample Concentration I->J LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis Analysis cluster_data Data Processing A Prepare Solutions (Standards & Samples) B Infuse Standard into MS A->B E Inject Samples A->E C Optimize MS Parameters (Precursor & Product Ions, CE) B->C D Equilibrate LC-MS/MS System C->D D->E F Acquire Data (MRM Mode) E->F G Integrate MRM Peak F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

References

The Synthetic Versatility of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Pharmaceutical Significance

In the landscape of modern drug discovery and medicinal chemistry, the N-aryl piperidine motif stands out as a privileged scaffold, present in a multitude of biologically active molecules.[1][2] The compound 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a highly valuable chemical intermediate, offering a strategic entry point to a diverse range of complex molecular architectures. Its structure is rich with functionality, featuring three key points for chemical modification: a reducible nitro group, a ketone ripe for nucleophilic attack or reductive amination, and an activated aromatic ring.

The electron-withdrawing nature of the nitro group profoundly influences the electronic character of the phenyl ring, making it susceptible to nucleophilic aromatic substitution and, more importantly, serving as a precursor to a primary aniline.[3] This aniline derivative is a cornerstone for building further complexity, enabling the formation of amides, sulfonamides, and participation in various cross-coupling reactions. The methoxy substituent further modulates the electronic properties of the ring and can influence binding interactions in a final drug candidate. Concurrently, the piperidin-4-one core provides a robust platform for introducing diversity through reactions at the carbonyl group.[3]

This guide provides an in-depth exploration of the chemical utility of this compound. It offers detailed, field-proven protocols for its key transformations, explains the causality behind experimental choices, and presents a logical workflow for its integration into sophisticated synthetic campaigns.

Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is the foundation of any successful synthetic protocol. Below are the key physical and spectroscopic properties for this compound.

PropertyValueSource(s)
CAS Number 876936-99-3[4]
Molecular Formula C₁₂H₁₄N₂O₄[4]
Molecular Weight 250.25 g/mol N/A
IUPAC Name This compound[4]
Appearance Typically a solidN/A
¹H NMR Spectral data not explicitly available in cited literature. Predicted shifts would show aromatic protons, a methoxy singlet, and four piperidine ring multiplets.N/A
¹³C NMR Spectral data not explicitly available in cited literature. Predicted shifts would include aromatic carbons, a methoxy carbon, a carbonyl carbon, and piperidine ring carbons.N/A

Note: While experimental NMR data for this specific compound was not found in the surveyed literature, researchers should perform standard characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm identity and purity prior to use.

Core Synthetic Transformations & Protocols

The true value of this compound lies in its capacity to undergo sequential, high-yielding transformations at its distinct functional groups. The following sections provide detailed protocols for two of the most critical reactions: reduction of the nitro group and reductive amination of the ketone.

Workflow for Utilizing the Intermediate

The following diagram illustrates a general strategic workflow for leveraging this intermediate in a multi-step synthesis.

G A This compound B Nitro Group Reduction (e.g., Catalytic Hydrogenation) A->B Step 1a D Reductive Amination (e.g., with R-NH2, NaBH(OAc)3) A->D Step 1b C 1-(4-Amino-3-methoxyphenyl)piperidin-4-one B->C C->D Step 2 E 4-Amino Piperidine Derivative D->E F Further Functionalization (Amide/Sulfonamide Formation, etc.) E->F Step 3 G Complex Target Molecule F->G

Caption: General synthetic workflow starting from the title intermediate.

Protocol 1: Catalytic Hydrogenation of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is arguably the most powerful transformation of this intermediate. The resulting 1-(4-amino-3-methoxyphenyl)piperidin-4-one is a versatile precursor for a wide range of subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this reduction. While Raney Nickel is a robust choice, platinum-based catalysts are also highly effective.[1][5]

Reaction: this compound → 1-(4-Amino-3-methoxyphenyl)piperidin-4-one

Rationale: This protocol utilizes Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium. The acid protonates the pyridine-like nitrogen of the starting material, which can otherwise act as a catalyst poison, thereby facilitating a smooth reduction.[1] Hydrogen gas provides the reducing equivalents, and the reaction is highly selective for the nitro group over the ketone under these conditions.

Materials:

  • This compound (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid (solvent)

  • Hydrogen gas (H₂) source with a pressure-rated hydrogenation vessel

  • Ethyl Acetate (for workup)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Experimental Protocol:

  • Vessel Preparation: To a pressure-rated hydrogenation vessel, add this compound (1.0 equiv).

  • Solvent and Catalyst Addition: Add glacial acetic acid (10-20 mL per gram of substrate). Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Hydrogenation: Securely seal the reactor vessel. Purge the system several times with an inert gas (e.g., nitrogen) to remove all air, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar or ~50 psi).[1] Begin vigorous stirring and maintain the reaction at room temperature or gentle heat (e.g., 40°C) for 12-24 hours.[6]

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, worked up, and analyzed by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in air. Quench the filter cake with water immediately after filtration.[1]

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully wash with saturated NaHCO₃ solution until gas evolution ceases to neutralize the acetic acid. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-amino-3-methoxyphenyl)piperidin-4-one.

  • Purification: The product can be purified further by flash column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Reductive Amination of the Piperidin-4-one

This protocol transforms the ketone functionality into a secondary amine, providing a key vector for introducing molecular diversity. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is a hallmark of modern organic synthesis; it is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive than sodium borohydride, and will preferentially reduce the iminium ion intermediate over the starting ketone.[8]

Reaction: this compound + R-NH₂ → 1-(3-Methoxy-4-nitrophenyl)-N-(R)-piperidin-4-amine

Rationale: The reaction proceeds in one pot. The ketone and a primary amine (e.g., aniline) first form a hemiaminal, which then dehydrates to an iminium ion. A catalytic amount of acetic acid can facilitate this step. The NaBH(OAc)₃ then selectively delivers a hydride to the electrophilic iminium carbon to generate the secondary amine product. Dichloromethane (DCM) is a common solvent for this transformation.[8]

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Aniline, 1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) and the primary amine (1.1 equiv).

  • Solvent Addition: Dissolve the components in anhydrous DCM (15-20 mL per gram of piperidone).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added to promote iminium ion formation.[8]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[7]

Advanced Synthetic Applications: C-N Cross-Coupling

For scenarios where the aryl-nitrogen bond is not pre-formed, the piperidin-4-one core can be coupled with aryl halides using palladium-catalyzed methods like the Buchwald-Hartwig amination. This reaction is a cornerstone of modern C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.

Conceptual Pathway: Buchwald-Hartwig Amination

This diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination, a powerful tool for constructing the N-aryl piperidine scaffold.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Start Ar-X + R₂NH

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This reaction typically involves a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous solvent like toluene or dioxane. While a specific protocol for this compound is not provided here, numerous established procedures for similar substrates serve as excellent starting points for methodology development.[7]

Conclusion

This compound is a strategically designed chemical intermediate that offers chemists a reliable and versatile platform for the synthesis of complex, nitrogen-containing molecules. Its value is derived from the orthogonal reactivity of its functional groups, allowing for controlled, stepwise modifications. The protocols detailed herein for nitro group reduction and reductive amination represent robust and scalable methods to unlock the synthetic potential of this scaffold. By understanding the principles behind these transformations and leveraging the full chemical potential of this intermediate, researchers in drug discovery and development can expedite the creation of novel chemical entities with significant therapeutic potential.

References

Derivatization of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1-(3-methoxy-4-nitrophenyl)piperidin-4-one scaffold is a versatile starting point for the synthesis of compound libraries aimed at drug discovery. Its structural features, including a modifiable ketone, an electronically-activated aromatic ring, and the core piperidine motif, present multiple avenues for chemical exploration.[1][2] This guide provides a detailed overview of strategic derivatization approaches for this molecule, focusing on generating chemical diversity for robust Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind specific modifications and provide detailed, field-proven protocols for key transformations, including reductive amination, nitro group reduction, and subsequent functionalization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this scaffold in their medicinal chemistry programs.

The Strategic Value of the Scaffold in SAR-Driven Discovery

Structure-Activity Relationship (SAR) studies are the cornerstone of modern medicinal chemistry, providing a systematic framework for understanding how specific structural features of a molecule influence its biological activity.[3][4] By iteratively synthesizing and testing analogs, chemists can build a model of the pharmacophore—the essential arrangement of functional groups required for biological activity—and optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The this compound core is particularly amenable to SAR exploration due to its distinct chemical handles, which allow for controlled, vector-oriented modifications.

  • C4-Position Ketone: This carbonyl group is a prime site for introducing a wide array of substituents. Reactions at this position allow for probing the "southern" region of the molecule, which can be critical for interactions within a target's binding pocket.

  • Substituted Aromatic Ring: The 3-methoxy-4-nitrophenyl moiety offers several opportunities. The nitro group is a strong electron-withdrawing feature that significantly influences the molecule's electronic properties and can be chemically transformed into a versatile amino group.[1] This amino group then serves as a new anchor point for further derivatization. In some biological contexts, the nitro group itself can act as a key pharmacophore or a bioactivatable toxicophore.[1][5]

This guide will focus on a logical progression of synthesis: modifying the C4-ketone to build initial diversity, followed by transformations of the nitro group to unlock a second wave of analog synthesis.

Diagram 1: Key Derivatization Points

G cluster_0 This compound Scaffold cluster_1 scaffold scaffold C4 C4-Position Modification (Reductive Amination, etc.) C4->scaffold Probes binding pocket interactions Aromatic Aromatic Ring Modification (Nitro Reduction) Aromatic->scaffold Modulates electronics & provides new handle Further Secondary Derivatization (Amide/Sulfonamide Formation) Aromatic->Further Unlocks further diversification

Caption: Strategic vectors for chemical modification of the core scaffold.

Experimental Protocols and Methodologies

The following protocols are presented as robust, validated methods for derivatizing the title compound. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the experimental design.

Protocol 1: Diversification at the C4-Position via Reductive Amination

Reductive amination is a highly efficient one-pot reaction for converting a ketone into a secondary or tertiary amine.[6][7] This reaction introduces a basic nitrogen center, which can be crucial for salt formation and aqueous solubility, while allowing for the introduction of a vast array of substituents (R-groups) from commercially available primary and secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and selectivity for the intermediate iminium ion over the starting ketone, minimizing side reactions.[6]

Diagram 2: Reductive Amination Workflow

G start Dissolve Ketone (1 eq) & Amine (1.1 eq) in DCE add_reagent Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C start->add_reagent stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->stir quench Quench with sat. NaHCO₃ (aq) stir->quench extract Extract with DCM or EtOAc quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Flash Chromatography dry->purify end Characterize Final Product purify->end

Caption: Step-by-step workflow for the reductive amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq), add the desired primary or secondary amine (1.1-1.2 eq) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to make a 0.1 M solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and iminium ion.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-16 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-piperidine derivative.

Data Table 1: Example Reductive Amination Reactions

EntryAmine (R-NH₂)SolventTime (h)Typical Yield
1BenzylamineDCE685-95%
2CyclopropylamineDCM880-90%
3MorpholineDCE1275-85%
4AnilineDCE1660-75%
Protocol 2: Reduction of the Aromatic Nitro Group

The transformation of the electron-withdrawing nitro group into an electron-donating amino group drastically alters the electronic character of the aromatic ring and provides a new handle for diversification.[1] Catalytic hydrogenation is a clean and high-yielding method for this transformation, producing water as the only byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitro-containing starting material (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (0.1 M).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.

  • Reaction Progression: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot is indicative of reaction completion (typically 2-6 hours).

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled carefully while wet.

  • Isolation: Rinse the Celite® pad with additional solvent (MeOH or EtOH). Combine the filtrates and concentrate under reduced pressure to yield the crude aniline derivative, which is often pure enough for the next step.

Protocol 3: Secondary Derivatization of the Aniline Moiety

The newly synthesized aniline is a versatile nucleophile that can be readily acylated or sulfonylated to generate a library of amides and sulfonamides, respectively. These modifications allow for the exploration of hydrogen bond donor/acceptor patterns and the introduction of various lipophilic or polar groups.

Step-by-Step Methodology (Amide Formation):

  • Reaction Setup: Dissolve the aniline derivative (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Acylation: Cool the mixture to 0°C. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting aniline is consumed as monitored by TLC (typically 1-4 hours).

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl (aq), sat. NaHCO₃ (aq), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography or recrystallization.

Advanced Strategy: C-C Bond Formation via Suzuki-Miyaura Coupling

For more advanced SAR, C-C bond formation can introduce entirely new aryl or heteroaryl moieties. While the starting material is not a halide, the aniline produced in Protocol 2 can be converted to a halide (e.g., an iodide or bromide) via a Sandmeyer reaction. This halogenated intermediate can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9][10][11] The Suzuki reaction is renowned for its functional group tolerance and reliability in forming biaryl structures.[10]

Diagram 3: Advanced SAR via Suzuki Coupling

G Aniline Aniline Derivative (from Protocol 2) Sandmeyer Sandmeyer Reaction (NaNO₂, KI/CuI) Aniline->Sandmeyer ArylHalide Aryl Halide Intermediate Sandmeyer->ArylHalide Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) ArylHalide->Suzuki Final Biaryl Product Library Suzuki->Final

Caption: Multi-step pathway to biaryl analogs for advanced SAR studies.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide intermediate (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture to the required temperature (e.g., 80-100°C) and stir until the starting halide is consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Conclusion

The this compound scaffold represents a valuable and highly tractable starting point for medicinal chemistry campaigns. The strategic and sequential application of the protocols detailed herein—reductive amination to probe the C4-vector and nitro-reduction followed by acylation or cross-coupling to explore the aromatic region—enables the systematic and efficient generation of diverse compound libraries. This logical approach provides a solid foundation for building comprehensive SAR and accelerating the journey from a starting hit to a lead compound.

References

Anticancer activity assay of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in-vitro evaluation of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, a novel candidate for cancer therapeutic development. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess its cytotoxic and apoptotic potential against cancer cell lines.

Introduction: The Therapeutic Potential of Piperidin-4-one Scaffolds

The piperidine ring is a ubiquitous structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its versatile biological activities.[1][2] Specifically, the piperidin-4-one scaffold serves as a crucial intermediate in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial effects.[1][2][3] Many compounds incorporating this structure exert their anticancer effects by inducing apoptosis, disrupting the cell cycle, and inhibiting critical signaling pathways necessary for tumor progression, such as the JAK/STAT and NF-κB pathways.[1][4]

This compound is a synthetic derivative belonging to this promising class of compounds. Its structural features, including the methoxy and nitro functional groups on the phenyl ring, suggest the potential for significant biological activity. This application note provides a suite of detailed protocols to comprehensively evaluate the anticancer activity of this specific compound, focusing on its effects on cell viability, cell cycle progression, and the induction of apoptosis. The methodologies described herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic investigation.

Part 1: Initial Screening for Cytotoxic Activity

The primary step in evaluating a potential anticancer compound is to determine its dose-dependent effect on the viability and metabolic activity of cancer cells. The MTT assay is a reliable, high-throughput colorimetric method for this purpose.[5] It quantifies the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7]

Hypothetical Data Presentation: IC50 Values
Cell LineCancer TypeIC50 Value (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
HCT-116Colorectal Carcinoma8.2
A549Lung Carcinoma21.7
PC-3Prostate Cancer15.4

Part 2: Mechanistic Assays - Uncovering the Mode of Action

Once cytotoxicity is established, the next critical step is to investigate the underlying mechanism. The primary modes of action for anticancer agents are the induction of cell cycle arrest and/or apoptosis.[8]

Experimental Workflow Diagram

G cluster_assays Primary & Secondary Assays cluster_mechanistic Mechanistic Studies cluster_apoptosis_details Apoptosis Investigation start Select Cancer Cell Lines culture Cell Seeding & Culture start->culture treat Treat with this compound (Vehicle Control Included) culture->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 Value viability->ic50 cell_cycle Cell Cycle Analysis (PI Staining via Flow Cytometry) ic50->cell_cycle Use IC50 concentration apoptosis Apoptosis Assays ic50->apoptosis Use IC50 concentration analysis Data Analysis & Interpretation cell_cycle->analysis annexin Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin western Western Blot for Apoptosis Markers (Caspase-3, PARP, Bcl-2, Bax) apoptosis->western annexin->analysis western->analysis conclusion Conclusion on Anticancer Activity analysis->conclusion

Caption: Overall experimental workflow for assessing anticancer activity.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Rationale: Many cytotoxic agents halt cell division by arresting the cell cycle, which can be a precursor to apoptosis.[9] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the distribution of cells across different cycle phases via flow cytometry.[10]

Materials:

  • Treated and control cells from a 6-well plate

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a conical tube, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[11]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[11][12]

  • Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase.[11]

Hypothetical Data Presentation: Cell Cycle Distribution
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control55.232.512.31.1
Compound (IC50)25.815.159.18.9

This hypothetical data suggests a significant G2/M phase arrest and an increase in the sub-G1 population, indicative of apoptosis.

Protocol 3: Quantification of Apoptosis by Annexin V & PI Staining

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Co-staining with PI, which can only enter cells with compromised membrane integrity, allows for the differentiation of late apoptotic and necrotic cells.[13]

Materials:

  • Treated and control cells from a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. The cell populations will be distributed into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 4: Mechanistic Insight via Western Blotting for Apoptosis Markers

Objective: To measure changes in the expression levels of key proteins involved in the apoptotic cascade.

Rationale: Western blotting provides specific information about the signaling pathways activated during apoptosis.[14][15] Key markers include:

  • Bcl-2 Family: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical regulator of the mitochondrial (intrinsic) apoptotic pathway.[16]

  • Caspase-3: An executioner caspase that, when activated via cleavage, is responsible for the proteolytic cleavage of many key cellular proteins.[17]

  • PARP: A substrate of cleaved caspase-3. The cleavage of PARP is considered a hallmark of apoptosis.[16][18]

Materials:

  • Treated and control cells from a 6-well plate

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the harvested cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[16]

Potential Apoptotic Signaling Pathway

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound 1-(3-Methoxy-4-nitrophenyl) piperidin-4-one bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates cyto_c Cytochrome c Release bcl2->cyto_c Inhibits bax->cyto_c Promotes casp9 Pro-Caspase-9 cyto_c->casp9 Activates acasp9 Active Caspase-9 casp9->acasp9 Activates casp3 Pro-Caspase-3 acasp9->casp3 Cleaves & Activates acasp3 Active (Cleaved) Caspase-3 casp3->acasp3 Cleaves & Activates parp PARP acasp3->parp Cleaves cparp Cleaved PARP parp->cparp Cleaves apoptosis Apoptosis cparp->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Part 3: Troubleshooting Common Issues

AssayProblemPotential Cause & Solution
MTT Assay High variability between replicate wellsInconsistent cell seeding; edge effects in the plate. Solution: Ensure a homogenous cell suspension; avoid using the outermost wells of the plate.
Flow Cytometry High percentage of cell debrisCells were harvested too harshly; excessive centrifugation speed. Solution: Use gentle trypsinization; reduce centrifuge speed to 200-300 x g.
Cell clumps affecting acquisitionIncomplete cell dissociation; DNA leakage from dead cells. Solution: Filter cell suspension through a 40 µm mesh before analysis; add EDTA to PBS wash buffer.
Western Blot High background or non-specific bandsInsufficient blocking; antibody concentration too high. Solution: Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA); optimize primary antibody dilution.
Weak or no signalInsufficient protein loaded; poor antibody quality. Solution: Confirm protein concentration with BCA assay; use a positive control lysate and a validated antibody.

References

Antimicrobial evaluation of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial evaluation of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive framework, from hypothesized mechanisms to detailed experimental protocols and data interpretation.

Introduction: The Rationale for Investigation

The escalating crisis of antimicrobial resistance (AMR) demands the urgent exploration of novel chemical scaffolds with potent antimicrobial activity. The compound This compound (CAS: 761440-64-6) presents a compelling candidate for investigation.[1] Its structure uniquely combines two pharmacologically significant moieties: a piperidin-4-one core and a nitroaromatic system.

  • Piperidin-4-one Derivatives: The piperidine nucleus is a foundational heterocyclic ring system found in numerous bioactive natural products and synthetic drugs.[2][3] Specifically, derivatives of piperidin-4-one have demonstrated a wide range of biological activities, including significant antibacterial and antifungal effects.[4][5][6][7][8][9]

  • Nitroaromatic Compounds: The nitro group (–NO₂) is a powerful electron-withdrawing group that is a key feature in several established antimicrobial agents, such as metronidazole and nitrofurantoin.[10][11][12] The antimicrobial efficacy of these compounds is often linked to the reductive bioactivation of the nitro group within the microbial cell.[11][13][14]

The strategic combination of the piperidin-4-one scaffold with a methoxy-substituted nitrophenyl group suggests a potential for synergistic or potent antimicrobial action. This guide outlines the core principles and detailed protocols for a comprehensive in vitro evaluation of this compound's antimicrobial properties.

Hypothesized Mechanism of Action: Reductive Bioactivation

The presence of the 4-nitrophenyl group is the primary indicator of the compound's likely mechanism of action. Nitroaromatic drugs are classic prodrugs that require intracellular enzymatic reduction to exert their cytotoxic effects.[13][14]

The proposed mechanism involves the following steps:

  • Cellular Uptake: The compound diffuses across the microbial cell membrane.

  • Reductive Activation: Inside the cell (particularly under the low oxygen tension common in bacteria), microbial nitroreductases (NTRs) catalyze the reduction of the nitro group (NO₂).[11]

  • Generation of Reactive Species: This reduction is a stepwise process that generates highly reactive, cytotoxic intermediates, including a nitro radical anion, a nitroso (R-NO) species, and a hydroxylamine (R-NHOH) species.[10][13][14] The nitro radical anion can also react with molecular oxygen to produce superoxide radicals, inducing severe oxidative stress.[14]

  • Macromolecular Damage: These reactive intermediates are non-specific in their targets and can covalently bind to and damage critical macromolecules such as DNA, leading to strand breaks and cell death, as well as proteins and lipids, disrupting essential cellular functions.[10][12]

This multi-targeted assault makes it more difficult for microorganisms to develop resistance compared to single-target antibiotics.

G cluster_membrane Microbial Cell Compound 1-(3-Methoxy-4-nitrophenyl) piperidin-4-one (Prodrug) NTR Microbial Nitroreductases (NTRs) Compound->NTR e⁻ reduction ReactiveSpecies Reactive Intermediates (Nitro Radical, Nitroso, etc.) NTR->ReactiveSpecies DNA DNA ReactiveSpecies->DNA Covalent Adducts, Strand Breaks Proteins Proteins / Enzymes ReactiveSpecies->Proteins Inactivation Damage Macromolecular Damage & Oxidative Stress DNA->Damage Proteins->Damage Death Cell Death Damage->Death Extracellular Extracellular Space Extracellular->Compound Diffusion

Caption: Hypothesized reductive bioactivation pathway.

Core Methodologies for Antimicrobial Susceptibility Testing (AST)

A structured, multi-assay approach is essential for characterizing the antimicrobial profile of a novel compound. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this evaluation.[15][16][17][18]

Workflow Overview

The evaluation process typically begins with a qualitative screening assay (Disk Diffusion) to determine the presence of antimicrobial activity and the spectrum of susceptible organisms. This is followed by quantitative broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

G Start Start: Pure Compound & Test Microorganisms Disk_Diffusion Phase 1: Qualitative Screening Agar Disk Diffusion Assay Start->Disk_Diffusion MIC Phase 2: Quantitative Analysis Broth Microdilution for MIC Disk_Diffusion->MIC If active MBC Phase 3: Bactericidal Assessment Subculture for MBC MIC->MBC Determine killing concentration End End: Antimicrobial Profile (MIC & MBC Values) MBC->End

Caption: Standard workflow for antimicrobial evaluation.

Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method serves as an initial qualitative screen for antimicrobial activity.[19][20]

  • Principle: A paper disk impregnated with the test compound is placed on an agar plate swabbed with a standardized bacterial inoculum. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[20][21][22] The size of this zone indicates the relative susceptibility of the microorganism.

  • Materials:

    • This compound (Test Compound)

    • Sterile 6-mm paper disks

    • Suitable solvent (e.g., DMSO, tested for inertness)

    • Mueller-Hinton Agar (MHA) plates (4 mm depth)[21][23]

    • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

    • 0.5 McFarland turbidity standard[22]

    • Sterile cotton swabs

    • Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)

    • Negative control disks (impregnated with solvent only)

    • Incubator (35°C ± 2°C)

  • Step-by-Step Protocol:

    • Disk Preparation: Prepare a stock solution of the test compound in the chosen solvent. Aseptically apply a precise volume (e.g., 20 µL) of the solution onto sterile paper disks to achieve a specific compound load (e.g., 30 µ g/disk ). Allow disks to dry completely in a sterile environment. Prepare solvent-only disks for the negative control.[22]

    • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline. Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

    • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[20] Swab the entire surface of an MHA plate uniformly, rotating the plate approximately 60° between streaks to ensure even coverage.[24] Allow the plate to dry for 3-5 minutes.[19]

    • Disk Placement: Using sterile forceps, place the prepared test compound disks, positive control disks, and negative control disks onto the inoculated agar surface.[24] Ensure disks are placed at least 24 mm apart from center to center.[21] Gently press each disk to ensure complete contact with the agar.[21]

    • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[24]

    • Result Interpretation: Measure the diameter of the zones of complete inhibition (in mm) using a ruler or calipers. The solvent control disk should show no zone of inhibition. Compare the zone diameter of the test compound to the positive control.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28]

  • Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of the test compound.[29] After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.[25][26]

  • Materials:

    • Test Compound stock solution

    • Sterile 96-well U-bottom or flat-bottom microtiter plates

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[27]

    • Standardized bacterial inoculum (prepared as in Protocol 1, then diluted)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Multichannel pipette

    • Plate reader (optional, for OD measurements)

  • Step-by-Step Protocol:

    • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well plate.

    • Compound Dilution: Add 100 µL of the test compound solution (prepared in CAMHB at twice the highest desired starting concentration) to well 1 of the designated row.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this process down to well 10. Discard the final 50 µL from well 10.[30] This results in wells 1-10 containing 50 µL of the compound at decreasing concentrations.

    • Control Wells: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no compound, no inoculum).

    • Inoculum Preparation: Dilute the 0.5 McFarland standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[29]

    • Plate Inoculation: Within 15 minutes of preparation, add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.[30] The final volume in each test well is now 100 µL.

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[31]

    • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth (i.e., the first clear well).[29] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to establish whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

  • Principle: An aliquot is taken from the clear wells of the MIC assay (at and above the MIC) and sub-cultured onto antibiotic-free agar plates.[32] The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum's CFU/mL.[32][33][34]

  • Materials:

    • Completed MIC microtiter plate

    • Nutrient agar or MHA plates

    • Micropipette and sterile tips

    • Sterile spreader or loop

  • Step-by-Step Protocol:

    • Sub-culturing: From the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).

    • Mix the contents of each selected well thoroughly. Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled MHA plate.

    • Spread the aliquot evenly across the surface of the agar.

    • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that shows no growth or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.[35] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[32]

Data Presentation and Interpretation

Quantitative results from the MIC and MBC assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example MIC and MBC Data for this compound

Test OrganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2592380.5162Bactericidal
E. coli ATCC 25922160.015644Bactericidal
P. aeruginosa ATCC 27853640.25>256>4Bacteriostatic
C. albicans ATCC 9002832N/A>256>8Fungistatic

Note: The data presented above are hypothetical and for illustrative purposes only.

References

The Versatile Scaffold: Application Notes for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutic agents. The 1-(3-methoxy-4-nitrophenyl)piperidin-4-one moiety has emerged as a particularly valuable starting point for the synthesis of diverse compound libraries. Its inherent structural features—a piperidin-4-one ring ripe for functionalization, and an electronically activated nitrophenyl group—provide a versatile platform for generating molecules with a wide range of biological activities. This guide offers an in-depth exploration of the applications of this scaffold in medicinal chemistry research, complete with detailed experimental protocols for its synthesis, derivatization, and biological evaluation, with a focus on its potential as a precursor for kinase inhibitors in oncology research.

I. The Strategic Advantage of the this compound Scaffold

The utility of this compound as a foundational element in medicinal chemistry is rooted in its distinct chemical properties. The piperidin-4-one core is a well-established pharmacophore found in numerous approved drugs, offering a three-dimensional structure that can be readily modified to optimize interactions with biological targets.[1] The ketone functionality at the 4-position serves as a convenient handle for a variety of chemical transformations, most notably reductive amination, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

Simultaneously, the 3-methoxy-4-nitrophenyl substituent plays a crucial role. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction for the synthesis of the scaffold itself.[2] Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation or by serving as a key pharmacophoric element in interactions with protein targets. The methoxy group, in turn, influences the electronic properties and conformation of the phenyl ring.

II. Synthesis of the Core Scaffold

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the nitro group, enabling the displacement of a suitable leaving group, such as fluorine, by the secondary amine of 4-piperidone.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the synthesis of the title compound from 1-fluoro-3-methoxy-4-nitrobenzene and 4-piperidone monohydrate hydrochloride.

Materials:

  • 1-Fluoro-3-methoxy-4-nitrobenzene

  • 4-Piperidone monohydrate hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq), 4-piperidone monohydrate hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-fluoro-3-methoxy-4-nitrobenzene.

  • Fit the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Derivatization Strategies for Library Synthesis

The true power of the this compound scaffold lies in its potential for diversification. The ketone and nitro functionalities serve as key points for chemical modification.

A. Reductive Amination of the Piperidin-4-one Ketone

Reductive amination is a robust and widely used method for introducing a vast array of substituents at the 4-position of the piperidine ring. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

graph Reductive_Amination { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Scaffold [label="this compound", fillcolor="#F1F3F4"]; Amine [label="Primary or Secondary Amine (R1R2NH)", fillcolor="#F1F3F4"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#F1F3F4"]; Derivative [label="4-Amino-piperidinyl Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Scaffold -> Derivative [label="1. Imine formation"]; Amine -> Derivative; Reducing_Agent -> Derivative [label="2. Reduction"]; }

Caption: Reductive amination workflow.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a representative primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Reduction of the Nitro Group and Subsequent Acylation

The nitro group on the phenyl ring can be readily reduced to an amine, providing another point for diversification. This newly formed aniline can be acylated with a variety of carboxylic acids or sulfonyl chlorides to introduce further chemical diversity.

graph Nitro_Reduction_Acylation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Nitro_Compound [label="1-(3-Methoxy-4-nitrophenyl) derivative", fillcolor="#F1F3F4"]; Reduction [label="Reduction\n(e.g., H₂, Pd/C)", fillcolor="#F1F3F4"]; Amino_Compound [label="1-(4-Amino-3-methoxyphenyl) derivative", fillcolor="#F1F3F4"]; Acylating_Agent [label="Acylating Agent\n(RCOCl or RSO₂Cl)", fillcolor="#F1F3F4"]; Final_Product [label="Acylated Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Nitro_Compound -> Amino_Compound [label="Reduction"]; Amino_Compound -> Final_Product [label="Acylation"]; Acylating_Agent -> Final_Product; }

Caption: Nitro reduction and acylation workflow.

IV. Application in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of the this compound scaffold have shown promise as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

A. Biological Evaluation: In Vitro Cytotoxicity and Kinase Inhibition

The initial biological evaluation of newly synthesized derivatives typically involves assessing their cytotoxic effects on cancer cell lines and their inhibitory activity against the target kinase.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the amount of ATP remaining.

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the plate, including the kinase, substrate, and test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

B. Elucidating the Mechanism of Action: Western Blot Analysis

To confirm that the observed cytotoxicity is due to the inhibition of the intended signaling pathway, Western blot analysis is performed to measure the levels of key phosphorylated proteins downstream of the target kinase.

graph Western_Blot_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Cell_Culture [label="Treat Cancer Cells with Compound", fillcolor="#F1F3F4"]; Cell_Lysis [label="Prepare Cell Lysates", fillcolor="#F1F3F4"]; Protein_Quantification [label="Quantify Protein Concentration", fillcolor="#F1F3F4"]; SDS_PAGE [label="Separate Proteins by SDS-PAGE", fillcolor="#F1F3F4"]; Transfer [label="Transfer Proteins to Membrane", fillcolor="#F1F3F4"]; Blocking [label="Block Membrane", fillcolor="#F1F3F4"]; Primary_Ab [label="Incubate with Primary Antibody\n(e.g., anti-p-Akt)", fillcolor="#F1F3F4"]; Secondary_Ab [label="Incubate with HRP-conjugated\nSecondary Antibody", fillcolor="#F1F3F4"]; Detection [label="Detect with Chemiluminescent Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cell_Culture -> Cell_Lysis; Cell_Lysis -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; }

Caption: Western blot analysis workflow.

Protocol 5: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, in cancer cells treated with a test compound.

Materials:

  • Treated and untreated cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.[4]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Data Interpretation: A dose-dependent decrease in the level of p-Akt relative to total Akt in compound-treated cells compared to the vehicle control would indicate that the compound is inhibiting the PI3K/Akt signaling pathway.

V. Data Presentation and Interpretation

Quantitative data from biological assays should be presented clearly to facilitate SAR analysis.

Table 1: Representative Biological Data for a Hypothetical Series of Derivatives

CompoundR¹ SubstituentPI3Kα IC₅₀ (nM)MCF-7 IC₅₀ (µM)
A-1 Benzyl1502.5
A-2 4-Fluorobenzyl751.2
A-3 3,4-Dichlorobenzyl500.8
A-4 Pyridin-4-ylmethyl250.5

The data in Table 1 would suggest that electron-withdrawing groups on the benzyl substituent and the introduction of a nitrogen atom in the ring enhance both target engagement and cellular potency.

VI. Conclusion

The this compound scaffold represents a highly adaptable and strategically valuable starting point for medicinal chemistry campaigns, particularly in the search for novel kinase inhibitors. The synthetic accessibility of the core and the ease of diversification at multiple positions allow for the rapid generation of compound libraries for SAR exploration. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold, enabling researchers to efficiently advance their drug discovery programs.

VII. References

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583.

  • Örkényi, Z., & Greiner, I. (2014). A continuous flow multistep sequence to prepare drug-like anilines from nitrobenzenes. Beilstein Journal of Organic Chemistry, 10, 1086-1093.

  • Abcam. (n.d.). Western blot protocol. Retrieved from --INVALID-LINK--

  • R&D Systems. (n.d.). R&D Systems Quality Control Western Blot Protocol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Retrieved from a relevant BenchChem application note.

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from --INVALID-LINK--

  • Frank, D., et al. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry, 64(22), 16766-16793.

  • Abcam. (n.d.). General western blot protocol. Retrieved from --INVALID-LINK--

  • BMG LABTECH. (2020). Kinase assays. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Retrieved from a relevant BenchChem application note.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable intermediate. This guide provides in-depth, experience-driven advice to help you optimize your reaction yield, improve purity, and troubleshoot effectively.

The primary synthetic route for this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the N-arylation of piperidin-4-one with an activated electrophilic aromatic ring, typically 4-fluoro- or 4-chloro-2-methoxy-1-nitrobenzene. The strong electron-withdrawing nitro group is critical, as it activates the aromatic ring for attack by the nucleophilic piperidine nitrogen.[1][2][3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most common issue, often stemming from a combination of factors related to reagents, reaction conditions, and workup procedures.

Answer: The likely culprits for low yield are suboptimal reaction conditions, poor reagent quality, or inefficient workup. Let's break down the troubleshooting process.

Causality & Explanation: The SNAr reaction's success hinges on activating the piperidine nitrogen to be a potent nucleophile and ensuring the stability of the charged intermediate (the Meisenheimer complex).[2] The base, solvent, and temperature all play crucial roles in this delicate balance.

Troubleshooting Protocol & Recommendations:

  • Re-evaluate Your Base: The base deprotonates the piperidin-4-one hydrochloride salt and the secondary amine of piperidin-4-one itself, making it a stronger nucleophile.

    • Insight: An inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like Triethylamine (TEA) is often used. If your base is too weak, deprotonation is incomplete. If it's too strong and hindered (like DIPEA), it may not be effective. Ensure the base is anhydrous, as water can interfere with the reaction.

    • Action:

      • Use 2.2 to 2.5 equivalents of finely ground, anhydrous K₂CO₃. The excess ensures the complete neutralization of the HCl salt and subsequent deprotonation of the piperidine nitrogen.

      • Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if you suspect incomplete deprotonation is the issue.

  • Assess Your Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions because they can solvate the charged Meisenheimer complex without protonating the nucleophile.

    • Insight: Solvents like DMF, DMSO, or Acetonitrile are standard. DMSO is particularly effective at accelerating SNAr reactions but can be difficult to remove during workup.

    • Action: If using Acetonitrile, try switching to DMF or DMSO. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired side products.

  • Optimize Reaction Temperature:

    • Insight: This reaction typically requires heating to overcome the activation energy barrier. However, excessive heat can cause decomposition of the starting material or product.

    • Action: Start the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC. If the reaction is sluggish, incrementally increase the temperature to 100-120 °C. Avoid temperatures above 130 °C in DMF, which can lead to decomposition.

  • Verify Reagent Quality:

    • Insight: The aryl halide, 4-fluoro-2-methoxy-1-nitrobenzene, is the preferred starting material as fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond for nucleophilic attack.[2][4]

    • Action: Confirm the purity of your starting materials via NMR or GC-MS. If using 4-chloro-2-methoxy-1-nitrobenzene, expect a slower reaction rate and consider increasing the temperature or reaction time.

Troubleshooting Summary Table
IssueProbable CauseRecommended Action
Low Yield Ineffective baseUse 2.5 eq. of anhydrous, finely ground K₂CO₃.
Suboptimal solventSwitch to anhydrous DMF or DMSO.
Incorrect temperatureOptimize between 80-120 °C, monitoring by TLC.
Poor reagent qualityVerify purity of starting materials; use the fluoride variant if possible.
Q2: I'm observing multiple spots on my TLC. What are the likely impurities and how can I minimize them?

Answer: The most common impurities are unreacted starting materials and potential side products from competing reactions.

Causality & Explanation: The primary spots on your TLC plate will likely correspond to your product, unreacted piperidin-4-one, and unreacted 4-fluoro-2-methoxy-1-nitrobenzene. The relative positions will depend on your solvent system, but generally, the product will have an intermediate polarity.

Minimization & Identification Protocol:

  • Spotting: On your TLC plate, co-spot your reaction mixture alongside your starting materials (piperidin-4-one and the aryl halide) to identify them.

  • Incomplete Reaction: If starting material spots are intense, the reaction has not gone to completion.

    • Action: Increase reaction time or temperature as discussed in Q1. Ensure proper stoichiometry; a slight excess (1.1 eq.) of the piperidin-4-one can sometimes help drive the reaction to completion.

  • Side Products: While this specific reaction is generally clean, high temperatures or wet conditions can lead to minor decomposition or hydrolysis products.

    • Action: Maintain anhydrous conditions. Use a nitrogen or argon atmosphere if you suspect oxidative side reactions.

Q3: How can I effectively purify the final product?

Answer: The product is a solid at room temperature and can typically be purified by recrystallization or column chromatography.

Causality & Explanation: The choice of purification depends on the scale of your reaction and the nature of the impurities. Recrystallization is efficient for removing small amounts of impurities on a larger scale, while column chromatography is excellent for separating mixtures with similar polarities.

Protocol 1: Recrystallization
  • Solvent Screening: Test solvents like ethanol, isopropanol (IPA), or ethyl acetate. The ideal solvent will dissolve the product when hot but not when cold. A mixture of solvents (e.g., Ethanol/Water or IPA/Hexane) often works well.[5]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, start with 10% Ethyl Acetate/Hexanes and gradually increase the polarity to 30-40%.

  • Procedure:

    • Dissolve the crude product in a minimum amount of dichloromethane.

    • Adsorb it onto a small amount of silica gel ("dry loading").

    • Load the dried silica onto the column and elute with your chosen solvent system, collecting fractions and monitoring by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended step-by-step protocol for this synthesis?

Answer: The following protocol is a robust starting point for the N-arylation of piperidin-4-one via SNAr.

Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq.), 4-fluoro-2-methoxy-1-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the piperidin-4-one.

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes) until the limiting starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography as described above.

Q2: Why is a base necessary, and how do I choose the right one?

Answer: A base is essential to deprotonate the piperidinium salt and the piperidine nitrogen. This converts the piperidine into a more potent nucleophile, which is necessary to attack the electron-deficient aromatic ring. A non-nucleophilic inorganic base like K₂CO₃ is ideal because it is inexpensive, effective, and easily removed during aqueous workup.

Q3: How do the substituents on the phenyl ring influence the reaction?

Answer: The substituents are critical for the SNAr mechanism to proceed.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. When positioned ortho or para to the leaving group (the halogen), it can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][3] This stabilization lowers the activation energy and dramatically accelerates the reaction. Without it, the reaction would not proceed under these conditions.

  • Methoxy Group (-OCH₃): This is an electron-donating group. While typically deactivating for SNAr, its position meta to the leaving group has a minimal electronic effect on the reaction site and does not significantly hinder the reaction.

Q4: What is the best way to monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system that gives good separation of your starting materials and product (e.g., 30-50% Ethyl Acetate/Hexanes). Visualize the spots under UV light (254 nm), as the aromatic components are UV-active. Staining with potassium permanganate can also be used to visualize the product and starting amine.

Visual Diagrams

General Synthesis & Workup Workflow

A flowchart illustrating the key stages from reaction setup to obtaining the pure product.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents Combine Reagents: - Piperidin-4-one HCl - Aryl Halide - K₂CO₃ solvent Add Anhydrous DMF reagents->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC heat->monitor quench Cool & Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify final_product final_product purify->final_product Yields Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

A logical diagram to diagnose and solve issues related to low reaction yield.

G cluster_tlc_analysis start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc sm_present High amount of Starting Material? check_tlc->sm_present streaking Streaking or Many Spots? check_tlc->streaking increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes workup_issue Investigate Workup: - Emulsion during extraction? - Product loss during purification? sm_present->workup_issue No streaking->workup_issue No decomposition Possible Decomposition: - Lower Temperature - Use Inert Atmosphere streaking->decomposition Yes check_base Check Base: - Anhydrous? - Sufficient eq? increase_time_temp->check_base check_solvent Use Anhydrous DMF or DMSO check_base->check_solvent solution Yield Improved check_solvent->solution workup_issue->solution wet_reagents Reagents/Solvent Wet? - Use Anhydrous Materials decomposition->wet_reagents wet_reagents->solution

Caption: Decision tree for troubleshooting low yields in the N-arylation reaction.

References

Technical Support Center: Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this N-arylation process. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthesis, improve yields, and ensure the highest purity of your target compound.

The synthesis, typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, is highly favored due to the strong activation provided by the para-nitro group. However, the interplay of reactants, reagents, and conditions can lead to several undesired pathways. This guide provides a problem-oriented troubleshooting section and a general FAQ to address these issues directly.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.

Q1: My reaction is sluggish, showing low conversion to the product even after extended reaction times. What are the likely causes and how can I improve the reaction rate?

A1: Low conversion is a common issue that typically points to suboptimal reaction conditions or reagent choice. The primary synthesis is an SNAr reaction, which proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex.[1] The rate of this reaction is highly sensitive to several factors.

Causality and Solutions:

  • Leaving Group Inefficiency: The nature of the leaving group on the nitroaryl substrate is critical. For SNAr reactions, the reactivity order is typically F > Cl > Br > I.[2] If you are using a bromo- or iodo-substituted starting material, the first step of nucleophilic attack is slower.

    • Solution: If possible, switch to 1-fluoro-3-methoxy-4-nitrobenzene as the starting material. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, accelerating the reaction.

  • Insufficient Base Strength or Solubility: The base plays a crucial role in deprotonating the piperidinone nitrogen (in some cases) and neutralizing the acid formed during the reaction. A weak or poorly soluble base can stall the reaction.

    • Solution: While potassium carbonate (K₂CO₃) is common, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a bulkier base like cesium carbonate (Cs₂CO₃) can be more effective. Ensure the base is finely powdered and the solvent facilitates its solubility.

  • Inappropriate Solvent: The solvent must be polar aprotic to solvate the cationic counter-ion of the base and facilitate the formation of the charged Meisenheimer complex.

    • Solution: Transition from less polar solvents like toluene to more effective ones such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[3][4]

  • Low Temperature: SNAr reactions, while often facile with activated systems, still require sufficient thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor by TLC to track product formation versus byproduct generation. A typical range for this synthesis is 80-120 °C.

Troubleshooting Workflow Diagram:

G start Low Conversion Observed check_lg Check Leaving Group (Ar-X) start->check_lg check_base Evaluate Base check_lg->check_base If X = F, Cl use_fluoro Switch to Ar-F (e.g., 1-fluoro-3-methoxy-4-nitrobenzene) check_lg->use_fluoro If X = Br, I check_solvent Assess Solvent check_base->check_solvent Base is adequate use_strong_base Use Stronger/More Soluble Base (e.g., Cs₂CO₃, DBU) check_base->use_strong_base Using weak/insoluble base check_temp Review Temperature check_solvent->check_temp Solvent is polar aprotic use_polar_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) check_solvent->use_polar_solvent Using non-polar solvent increase_temp Increase Temperature (e.g., 80-120 °C) check_temp->increase_temp Temp < 80°C

Caption: A workflow for troubleshooting low reaction conversion.

Q2: I've isolated a byproduct with the same mass as my product but a different NMR spectrum. Could this be an isomer?

A2: Yes, the formation of an isomeric byproduct is possible, primarily through two less common but mechanistically significant side reactions: the Smiles Rearrangement and substitution via a benzyne intermediate.

  • Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution.[5][6] In this specific synthesis, it is a potential, though minor, pathway. The reaction is activated by electron-withdrawing groups (like the nitro group) ortho or para to the site of substitution.[5][7]

    • Mechanism: Under strongly basic conditions, the hydroxyl group of an enolized piperidin-4-one could, in theory, act as an internal nucleophile. It could attack the C1 position of the aromatic ring (ipso-attack), leading to a spirocyclic intermediate. Subsequent rearrangement and bond cleavage would result in a structurally different molecule. While less likely than the primary reaction, it's a possibility under harsh conditions.

    • Mitigation: Use the mildest basic conditions and lowest temperature that afford a reasonable reaction rate. Avoid excessively strong bases like alkali metal hydrides.

  • Benzyne Intermediate (Cine Substitution): This pathway occurs under very strong basic conditions (e.g., NaNH₂, t-BuOK) with aryl halides that have a proton ortho to the leaving group.[1][8]

    • Mechanism: The strong base abstracts a proton ortho to the leaving group, followed by elimination of the halide to form a highly reactive benzyne intermediate. The piperidin-4-one nucleophile can then attack either of the two carbons of the triple bond, potentially leading to the attachment of the piperidine ring at a position adjacent to where the leaving group was, an outcome known as cine substitution.[1]

    • Mitigation: This is easily avoided by using standard SNAr bases like K₂CO₃, Cs₂CO₃, or organic amine bases, which are not strong enough to generate the benzyne intermediate.

Smiles Rearrangement Conceptual Diagram:

G cluster_0 Potential Smiles Rearrangement Pathway A Starting Material Complex (Base abstracts proton from piperidone α-carbon) B Intramolecular Attack (Enolate oxygen attacks aromatic ring) A->B C Spirocyclic Intermediate (Meisenheimer-type) B->C D Rearranged Product C->D

Caption: Conceptual pathway of a potential Smiles Rearrangement.

Q3: My mass spectrometry results show peaks corresponding to M-16, M-32, or M+2, and the product has an unusual color. What is happening to my nitro group?

A3: These mass shifts strongly indicate the partial or complete reduction of the nitro (-NO₂) group. The nitro group is susceptible to reduction under various conditions, some of which may be unintentionally created during the N-arylation reaction.[9][10]

Common Reduction Pathways & Identification:

ProductMass ChangeLikely CauseAppearance
Nitroso Compound M-16 (Loss of O)Mild reducing conditions, high temperature.Often greenish or blueish.
Hydroxylamine M-16, M+2 (relative to nitro)Reduction with metals (e.g., Zn, Fe in acid).[10][11]Colorless to pale yellow.
Amine M-30 (Loss of O₂ and gain of H₂)Strong reducing conditions (e.g., catalytic hydrogenation, SnCl₂).[9][11][12]Typically colorless.
Azo/Azoxy Compound Dimeric massesReductive coupling, often with metal hydrides like LiAlH₄.[10][11]Highly colored (red, orange, yellow).

Causes & Prevention:

  • Catalytic Metals: If using Buchwald-Hartwig (Palladium) or Ullmann (Copper) conditions, the transition metals themselves can sometimes facilitate nitro group reduction, especially if a hydrogen source (e.g., solvent, amine) is available.[3][13]

  • High Temperatures with Certain Solvents/Bases: Some organic solvents or bases can act as hydride donors at elevated temperatures, leading to unintended reduction.

  • Contaminated Reagents: Impurities in starting materials or solvents could act as reducing agents.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can sometimes precede reduction.

  • Temperature Control: Avoid excessive temperatures. Determine the minimum temperature required for efficient C-N bond formation.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents.

  • Alternative Catalysis: If using Pd or Cu catalysts leads to persistent reduction, the metal-free SNAr route is preferable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for this molecule: classical SNAr, Buchwald-Hartwig, or Ullmann condensation?

A1: The choice of synthetic route depends on factors like cost, scale, available equipment, and the specific leaving group on your aryl precursor. For this compound, the aromatic ring is highly activated, making the classical SNAr the most common and cost-effective choice.

MethodProsConsBest For...
SNAr Metal-free, inexpensive reagents (base, solvent), simple procedure.Limited to activated aryl halides; may require high temperatures.Large-scale synthesis where the aryl halide is activated (e.g., fluoro or chloro derivative).[1]
Buchwald-Hartwig Amination Broad substrate scope (works with unactivated halides), milder conditions possible.[13][14][15]Requires expensive palladium catalysts and phosphine ligands; requires strict inert atmosphere.[16][17]Small-scale synthesis, library generation, or when using less reactive aryl bromides or iodides.
Ullmann Condensation Uses less expensive copper catalyst.[3][18]Often requires very high temperatures (>150 °C), stoichiometric copper, and can lead to homo-coupling byproducts.[3][19][20]Situations where palladium is undesirable and high temperatures are feasible.

Decision Pathway for Synthesis Route:

G start Select Synthesis Route q1 Is your starting material 1-fluoro- or 1-chloro-3-methoxy-4-nitrobenzene? start->q1 q2 Are you working on a small scale and need high versatility? q1->q2 No (Using Ar-Br/I) snar Use Classical SNAr (Cost-effective, simple) q1->snar Yes buchwald Use Buchwald-Hartwig Amination (High scope, milder) q2->buchwald Yes ullmann Consider Ullmann Condensation (High temp, lower cost catalyst) q2->ullmann No

Caption: Decision tree for selecting the optimal synthesis method.

Q2: How can I effectively monitor the reaction for the formation of side products?

A2: Proactive reaction monitoring is key to identifying and mitigating side reactions before they significantly impact your yield and purity. A combination of techniques is most effective.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method.

    • Protocol: Spot the reaction mixture alongside your starting materials on a silica plate. Use a solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) that gives good separation (product Rf ~0.3-0.4).

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The nitroaryl compounds will appear as dark spots. Additionally, use a potassium permanganate (KMnO₄) stain to visualize the piperidin-4-one, which may not be strongly UV-active. Side products will appear as new spots with different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying byproducts.

    • Protocol: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS.

    • Analysis: The chromatogram will separate the components, while the mass spectrometer will provide the mass of each peak. This allows you to confirm the mass of your desired product and identify the masses of impurities, which can then be matched to potential side products (e.g., reduced nitro compound, homo-coupled dimer).

  • Proton NMR of Crude Sample (¹H NMR): Taking an NMR of the crude reaction mixture after workup can provide valuable quantitative information.

    • Analysis: Compare the integrals of characteristic peaks for the product versus the starting materials. New, unexpected signals can give structural clues about the byproducts being formed. For example, the appearance of broad signals between 6.0-7.0 ppm might suggest the formation of an aniline from nitro group reduction.

Q3: Can you illustrate the primary mechanism for the SNAr reaction?

A3: Certainly. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism . The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex .[1]

Mechanism of SNAr:

G cluster_0 S_N_Ar Mechanism: Addition-Elimination A Step 1: Nucleophilic Attack (Piperidin-4-one attacks the carbon bearing the leaving group) B Meisenheimer Complex (Resonance-stabilized anionic intermediate. The negative charge is delocalized by the nitro group) A->B Addition C Step 2: Elimination (The leaving group departs, restoring aromaticity) B->C Rate-determining step D Final Product C->D Elimination

Caption: The addition-elimination mechanism of the SNAr reaction.

The electron-withdrawing nitro group is essential as it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step and making the overall reaction feasible.[8]

References

Stability challenges of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one in solution. As Senior Application Scientists, we combine foundational chemical principles with practical, field-tested methodologies to empower you to ensure the integrity of your experiments.

Introduction: The Stability Imperative

This compound is a compound of interest in medicinal chemistry and drug discovery, valued for its specific structural motifs: a piperidin-4-one core, a methoxy group, and a nitroaromatic system.[1] However, these same functional groups can be susceptible to degradation under various experimental conditions, compromising sample integrity, analytical accuracy, and the overall validity of research findings. This guide is designed to be your primary resource for diagnosing, troubleshooting, and preventing stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, light exposure, temperature, the choice of solvent, and the presence of oxidizing agents. The nitroaromatic group is known to be photosensitive, while the piperidinone ring can be susceptible to pH-dependent hydrolysis.[2][3][4]

Q2: What are the ideal short-term storage conditions for solutions of this compound?

A2: For short-term storage (up to 72 hours), solutions should be kept at 2-8°C and protected from light. The use of amber vials or wrapping standard vials in aluminum foil is highly recommended. The optimal pH is typically in the slightly acidic to neutral range, but this should be experimentally verified.

Q3: Which solvents are recommended for preparing stock solutions?

A3: Aprotic solvents like DMSO or DMF are generally preferred for initial stock solutions due to their inertness. For aqueous working solutions, it is critical to consider the final concentration and potential for precipitation. When using alcohols like ethanol or methanol, be aware that they can participate in photochemical reactions, especially with nitroaromatic compounds.[5][6][7][8]

Q4: My solution has developed a yellow or brownish tint. What does this indicate?

A4: A color change often indicates the formation of degradation products. This is commonly associated with the photodecomposition of nitroaromatic compounds or pH-mediated hydrolysis.[9] Immediate analysis by HPLC with UV-Vis or MS detection is recommended to identify the new species.

Troubleshooting Guide for Experimental Challenges

This section addresses specific problems you may encounter during your work, providing insights into the root causes and actionable protocols for resolution.

Issue 1: Rapid Decrease in Compound Concentration or Assay Signal Over Time

Observed Problem: You notice a time-dependent loss of the parent compound in your analytical runs (e.g., HPLC, LC-MS) or a diminishing signal in your biological assay, even with freshly prepared solutions.

Potential Cause: This is a classic sign of chemical instability. The most likely culprits are hydrolysis catalyzed by acidic or basic conditions or photodecomposition if the solution is exposed to light.

Investigative Workflow:

To systematically diagnose the issue, a forced degradation study is the industry-standard approach.[2][10] This involves intentionally exposing the compound to stressful conditions to rapidly identify potential liabilities.

Troubleshooting_Workflow cluster_Forced_Degradation Forced Degradation Protocols Observation Observation: Rapid Loss of Parent Compound Hypothesis Hypothesis: Instability due to Hydrolysis or Photolysis Observation->Hypothesis Action Action: Perform Forced Degradation Study Hypothesis->Action Acid Acid Hydrolysis (e.g., 0.1 M HCl) Action->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Action->Base Photo Photostability (ICH Q1B Conditions) Action->Photo Oxidation Oxidation (e.g., 3% H2O2) Action->Oxidation Analysis Analyze All Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Photo->Analysis Oxidation->Analysis Decision Identify Condition(s) Causing Degradation Analysis->Decision Result_pH Conclusion: pH-Mediated Hydrolysis Decision->Result_pH Degradation in Acid/Base? Result_Light Conclusion: Photodegradation Decision->Result_Light Degradation in Light-Exposed Sample? Result_Stable Conclusion: Stable Under Test Conditions (Investigate Other Factors) Decision->Result_Stable No Significant Degradation?

Caption: Troubleshooting workflow for diagnosing compound instability.

Experimental Protocol: pH Stability Assessment
  • Preparation: Prepare solutions of this compound (e.g., at 100 µM) in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9). Also prepare solutions in 0.1 M HCl and 0.1 M NaOH for forced hydrolysis.[11][12]

  • Incubation: Divide each solution into two sets. Wrap one set in aluminum foil (dark control) and expose the other to ambient lab light. Maintain all samples at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: Collect aliquots from each condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots using a validated, stability-indicating HPLC method. The method should be capable of separating the parent peak from any new peaks (degradants).

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. Significant loss in the acidic or basic solutions, compared to the neutral buffer, confirms pH-mediated hydrolysis.

Condition Expected Outcome if Unstable Primary Degradation Pathway
0.1 M HCl Rapid loss of parent compound.Acid-catalyzed hydrolysis of the piperidinone ring or other susceptible groups.[13][14]
pH 3-5 Potential for slow degradation.Specific acid-base catalysis.[13]
pH 7.4 Generally the most stable, but should be confirmed.Spontaneous hydrolysis under the influence of water.[13]
pH 9 / 0.1 M NaOH Rapid loss of parent compound.Base-catalyzed hydrolysis.[12]
Issue 2: Appearance of Unexpected Peaks in Chromatograms

Observed Problem: Your HPLC or LC-MS analysis shows new, unidentified peaks that were not present in the initial analysis of the solid compound.

Potential Cause: These peaks are likely degradation products or impurities formed in solution. The structure of this compound suggests several potential degradation pathways.

Mechanistic Insight:

The nitroaromatic moiety is susceptible to photochemical reactions, which can include reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, or even ring modifications.[9][15][16] The piperidinone ring, being a cyclic amide (a lactam), is prone to hydrolysis, which would open the ring to form an amino acid derivative.

Potential_Degradation_Pathways cluster_Photodegradation Photodegradation (Light/UV) cluster_Hydrolysis Hydrolysis (Acid/Base) Parent 1-(3-Methoxy-4-nitrophenyl) piperidin-4-one Photo_Product Nitro-Reduced Species (e.g., -NO, -NHOH, -NH2) Parent->Photo_Product Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product H2O, H+ or OH-

Caption: Potential degradation pathways for the target compound.

Protocol: Degradant Identification and Characterization
  • Generate Degradants: Using the results from your forced degradation study, prepare a larger sample under the condition that produced the most significant degradation (e.g., base hydrolysis or light exposure).

  • LC-MS/MS Analysis: Analyze the degraded sample using high-resolution LC-MS/MS.

    • Determine the exact mass of the new peaks to propose elemental formulas.

    • Perform fragmentation analysis (MS/MS) on the parent compound and the degradant peaks. Compare the fragmentation patterns to deduce the structural modification (e.g., a mass shift corresponding to nitro reduction or the addition of water).

  • Structure Elucidation: Based on the MS data, propose structures for the major degradants. This information is critical for understanding the liability of the molecule and for ensuring your primary analytical method can adequately resolve these new species.

Preventative Measures and Best Practices
  • Buffer Selection: Use buffers to maintain a stable pH in your aqueous solutions. A slightly acidic environment (e.g., pH 4-6) is often a good starting point for compounds with amine functionalities to prevent base-catalyzed degradation.[12][13]

  • Light Protection: Always work with solutions in amber glassware or vials wrapped in foil. Minimize exposure to direct sunlight and strong overhead laboratory lighting.[2][3]

  • Solvent Purity: Use high-purity, anhydrous solvents (when appropriate) to prepare stock solutions. Water is a reactant in hydrolysis, and impurities in solvents can sometimes catalyze degradation.

  • Temperature Control: Store stock and working solutions at recommended temperatures (typically 2-8°C) to slow the rate of all chemical reactions. Avoid repeated freeze-thaw cycles.

  • Prepare Fresh: For the most sensitive experiments, prepare working solutions fresh from a solid or a recently prepared stock solution on the day of use.

By implementing these troubleshooting strategies and preventative measures, you can significantly enhance the reliability and reproducibility of your research involving this compound.

References

Technical Support Center: Crystallization of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the dedicated technical guide for the crystallization of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (CAS 761440-64-6). This resource is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges in obtaining this compound in a pure, crystalline form. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of the target molecule and the core principles of crystallization that are essential for success.

Q1: What are the key structural features of this compound that influence its crystallization behavior?

A1: Understanding the molecule's structure is the first step in designing a successful crystallization strategy.

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: a ketone, a nitro group, and a methoxy group. The oxygen atoms on the ketone and nitro groups are effective hydrogen bond acceptors. This overall moderate-to-high polarity suggests that polar solvents will be required for dissolution.[1][2]

  • Molecular Rigidity and Flexibility: The substituted nitrophenyl ring is a rigid, planar structure, which often promotes good crystal lattice packing. However, the piperidin-4-one ring exists in a flexible chair conformation. This combination of rigid and flexible components can sometimes complicate crystallization.

  • Absence of Acidic/Basic Handles: The piperidine nitrogen is part of an N-aryl system, making it a very weak base. The molecule lacks readily ionizable groups. Therefore, crystallization via salt formation is not a primary strategy unless derivatization is performed.[3]

Q2: How should I perform a preliminary solvent screen for this compound?

A2: An empirical, small-scale solvent screen is the most reliable method for identifying a suitable crystallization solvent. The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold.[4][5]

Protocol: Microscale Solvent Screening

  • Place approximately 10-20 mg of your crude this compound into a small test tube or vial.

  • Add a potential solvent dropwise at room temperature, vortexing after each drop. If the compound dissolves readily in less than 0.5 mL of solvent, the solvent is likely too good and will result in poor recovery. Reject it.[4]

  • If the compound is insoluble or sparingly soluble at room temperature, begin heating the mixture gently (e.g., in a hot water or sand bath) towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once a clear, hot solution is obtained, allow it to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the outcome:

    • Ideal: Abundant, well-formed crystals appear upon cooling. This is a promising solvent.

    • Poor: No solid precipitates, even after cooling and scratching the glass. The compound is too soluble, or the solution is too dilute.

    • Poor: An oil or amorphous solid forms. This indicates a potential mismatch between the solvent's boiling point and the compound's melting point or purity.[1][6]

Q3: What are some good starting solvents to include in my screen?

A3: Based on the molecule's structure and literature precedents for similar compounds, the following solvents and solvent classes are recommended for your initial screen. The rule of thumb "like dissolves like" is a useful starting point; a ketone-containing molecule may dissolve well in a ketone solvent like acetone.[3][7]

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticFrequently successful for piperidin-4-one derivatives and aromatic nitro compounds.[8][9] A good first choice.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar. Can sometimes offer better crystal quality. Used for similar nitrophenyl piperidones.[10]
Acetone 56Polar AproticIts ketone functionality may interact favorably with the target molecule.[7] Low boiling point is advantageous if oiling out is an issue.[2]
Ethyl Acetate 77Mid-PolarityA versatile solvent that often works well for compounds of moderate polarity.[11]
Toluene 111Non-PolarThe aromatic nature may aid in dissolving the nitrophenyl portion. Often used for compounds that crystallize well.[7] High boiling point can be a risk for oiling out.[2]
Acetonitrile 82Polar AproticA highly polar solvent that can be effective for polar compounds.

Q4: When and how should I use a solvent/anti-solvent system?

A4: A solvent/anti-solvent (or solvent pair) system is ideal when no single solvent provides the desired solubility profile.[12] This technique is used when your compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and both solvents are fully miscible.

Procedure:

  • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone).

  • While the solution is still hot, add the "poor" anti-solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.[1]

  • Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during crystallization.

Problem: My compound "oiled out" instead of crystallizing.

  • Causality: Oiling out occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when a hot, saturated solution reaches a temperature that is above the melting point of the solute itself.[1][6] The resulting oil often traps impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Add More Solvent: Reheat the solution to dissolve the oil completely. Add 10-25% more of the same solvent to decrease the saturation point. The solution will now need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[1]

    • Change Solvents: The boiling point of your current solvent may be too high. Repeat the crystallization using a lower-boiling solvent from the screening list.[2]

    • Lower the Temperature of Anti-Solvent Addition: If using a solvent pair, allow the initial solution to cool slightly before adding the anti-solvent. This ensures the polarity change occurs at a temperature below the compound's melting point.

Problem: No crystals are forming, even after the solution is cold.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of microscopic crystal seeds) and growth. If no crystals form, either the solution is not sufficiently supersaturated, or the nucleation process is inhibited.

  • Solutions (to be tried in order):

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide an energetically favorable surface for nucleation to begin.[4][13]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cold solution. This provides a perfect template for further crystal growth.[6][13]

    • Increase Concentration: Your solution may be too dilute. Reheat the solution and boil away a portion of the solvent (e.g., 15-20% by volume) under a fume hood. Allow the more concentrated solution to cool again.[13]

    • Cool to a Lower Temperature: If an ice bath (0 °C) is ineffective, try a colder bath such as a salt-ice bath ( -10 °C) or a dry ice/acetone bath (~ -78 °C). Be cautious, as very rapid cooling can lead to the formation of a fine powder, which is less pure than larger crystals.[6]

Problem: The product crashed out immediately as a very fine powder.

  • Causality: This indicates that the solution was too supersaturated, and the cooling was too rapid. This leads to massive, uncontrolled nucleation instead of slow, ordered crystal growth, which is essential for purification.[13]

  • Solutions:

    • Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent. Reheat the mixture until it is fully dissolved and add a small excess of hot solvent (e.g., 5-10% more). This will ensure that crystallization begins at a slightly lower temperature and proceeds more slowly.[13]

    • Slow Down the Cooling Process: Do not transfer the hot flask directly to an ice bath. Allow it to cool slowly on the benchtop, perhaps insulated by placing it on a cork ring or a few paper towels.[13] Once it has reached room temperature and crystal growth has started, then you can move it to an ice bath to maximize yield.

Section 3: Experimental Workflows & Diagrams

Workflow 1: General Crystallization Troubleshooting Logic

This diagram outlines the decision-making process when a crystallization attempt does not proceed as expected.

G start Dissolve Crude Solid in Minimum Hot Solvent s1 Is the solution clear? start->s1 s2 Cool Slowly to Room Temp s1->s2 Yes fix_insoluble Hot Gravity Filter to Remove Impurities s1->fix_insoluble No, solids remain s3 Observe Outcome s2->s3 outcome_crystals Well-formed Crystals (Success!) s3->outcome_crystals outcome_oil Compound Oils Out s3->outcome_oil outcome_none No Crystals Form s3->outcome_none outcome_powder Fine Powder Crashes Out s3->outcome_powder fix_oil 1. Re-heat & Add More Solvent 2. Try Lower Boiling Solvent outcome_oil->fix_oil fix_none 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume outcome_none->fix_none fix_powder 1. Re-heat & Add More Solvent 2. Insulate to Cool Slower outcome_powder->fix_powder fix_insoluble->s2 fix_oil->start Retry fix_none->s2 Retry fix_powder->start Retry

Caption: A flowchart for troubleshooting common crystallization issues.

Workflow 2: Standard Recrystallization Protocol

This diagram illustrates the ideal step-by-step process for purifying the target compound.

G cluster_purification Purification Steps step1 1. Dissolution Dissolve crude solid in minimum boiling solvent in an Erlenmeyer flask. step2 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution by gravity. step1->step2 step3 3. Cooling & Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath. step2->step3 step4 4. Collection Collect crystals via suction filtration (Büchner funnel). step3->step4 step5 5. Washing Wash crystals with a small amount of cold, fresh solvent. step4->step5 step6 6. Drying Dry the purified crystals under vacuum to remove residual solvent. step5->step6 end_product Pure Crystalline Product step6->end_product start Crude Solid start->step1

Caption: A standard workflow for the recrystallization process.

References

Technical Support Center: Purification of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common purification challenges encountered with this key intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. How do I proceed?

Potential Cause: This issue often points to the presence of unreacted starting materials, low-molecular-weight side products, or residual high-boiling solvents (like DMF or DMSO) used in the synthesis. The nitro group (–NO₂) is a strong electron-withdrawing group, which can make the aromatic ring susceptible to various side reactions.[1]

Recommended Action:

  • Initial Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. For high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective.

  • Liquid-Liquid Extraction: If the residue is soluble in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane), perform an aqueous workup. Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1% HCl) to remove any basic starting materials.

    • A dilute base (e.g., 5% NaHCO₃ solution) to remove any acidic byproducts.

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

  • Solidification: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating, attempt to induce crystallization by adding a non-polar solvent like hexanes or diethyl ether and scratching the flask's inner surface.

Scientific Rationale: The acid-base washing protocol selectively removes ionizable impurities. The piperidine nitrogen in your product is weakly basic, but under very dilute acidic conditions, it may remain in the organic phase while more basic impurities are extracted. The goal is to remove gross contaminants before attempting more refined purification methods like chromatography or recrystallization.

Q2: After purification, my final product has a persistent yellow or brownish tint. What causes this and how can I remove it?

Potential Cause: The yellow color is often characteristic of nitro-aromatic compounds and can be intensified by trace impurities.[1] Potential sources include:

  • Oxidized Impurities: Minor byproducts that are highly conjugated or oxidized.

  • Phenolic Byproducts: If the methoxy group (-OCH₃) undergoes cleavage under harsh reaction conditions, the resulting phenol can form colored phenoxide salts.

  • Residual Starting Material: The nitrophenyl starting material is often colored.

Recommended Action:

  • Recrystallization: This is the most effective method for removing color impurities from a solid product. A well-chosen solvent system will dissolve the product when hot but allow it to crystallize upon cooling, leaving the more soluble colored impurities in the mother liquor.[2] Refer to the Recrystallization Protocol in Part 3.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal (1-2% w/w) to the hot solution before filtering.

  • Silica Plug Filtration: Dissolve the product in a minimal amount of a moderately polar solvent (e.g., dichloromethane/ethyl acetate) and pass it through a short plug of silica gel. The highly polar, colored impurities will often adsorb strongly to the silica.

Scientific Rationale: Activated charcoal has a high surface area with a network of pores that are effective at adsorbing large, flat, conjugated molecules responsible for color.[3] The process is based on physisorption. Similarly, the polar surface of silica gel will bind strongly to polar impurities, allowing the less polar desired product to elute through.

Q3: My HPLC analysis shows a significant impurity peak very close to my main product peak. How can I resolve this?

Potential Cause: A closely eluting peak suggests an impurity with a very similar polarity and structure to your target compound. This is often a positional isomer (e.g., 1-(4-Methoxy-3-nitrophenyl)piperidin-4-one) or a closely related byproduct from the synthesis.

Recommended Action:

  • Optimize Chromatography:

    • Column Chromatography: Use a high-performance flash chromatography system with a high-purity, small-particle-size silica gel. Employ a shallow solvent gradient (e.g., a 10-40% ethyl acetate in hexanes gradient over 20-30 column volumes). The addition of a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape for basic compounds like piperidines.[4][5]

    • Preparative HPLC: For high-value material or very difficult separations, preparative reversed-phase HPLC is the most powerful tool.[6]

  • Recrystallization: Sometimes, even structurally similar isomers have different crystal lattice energies, allowing for separation by careful, slow recrystallization. Seeding the solution with a pure crystal can promote selective crystallization of the desired isomer.

Scientific Rationale: Chromatographic resolution is dependent on the differential partitioning of compounds between the stationary and mobile phases. For closely related isomers, this difference is minimal. A shallow gradient increases the residence time on the column, allowing for more theoretical plates and better separation. Preparative HPLC offers significantly higher resolving power than flash chromatography.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for routine purification of this compound?

For routine purification where the crude product is >85% pure, recrystallization is the most efficient and scalable method.[2] If the crude material is complex or contains multiple impurities, a primary purification by flash column chromatography followed by a final recrystallization step is the gold standard.

Q2: Which analytical techniques are essential to confirm purity and identity?

A combination of methods is necessary to ensure quality.[7]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and provides a good estimate of purity by identifying signals from impurities.[7]

  • HPLC-UV: The primary tool for determining purity with high accuracy (e.g., >99.5%). A diode-array detector (DAD) can help identify impurities by comparing their UV spectra to the main product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and helps in the structural elucidation of unknown impurities by providing their molecular weights.[8]

Q3: How should I store this compound?

The compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation from moisture or oxidative processes.

Part 3: Protocols and Data

Experimental Protocol: Recrystallization

This protocol outlines a systematic approach to finding an optimal recrystallization solvent.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, place ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A successful recrystallization will result in the formation of well-defined crystals. Observe the quantity and quality of the crystals.

  • Scale-up: Once a good solvent or solvent system is identified, scale up the procedure. Use approximately 10-20 mL of solvent per gram of crude material, but adjust as needed. After cooling and crystallization, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Recrystallization Solvent Screening Table

Solvent / SystemSolubility (Cold)Solubility (Hot)Crystal Quality & Remarks
EthanolSparingly SolubleSolubleOften yields good quality needles. A common first choice.[2]
Isopropanol (IPA)Sparingly SolubleSolubleSimilar to ethanol, may offer different impurity solubility.
Ethyl AcetateSolubleVery SolubleMay require addition of an anti-solvent like hexanes.
TolueneInsolubleSparingly SolubleGood for larger scales; slow cooling is critical.
Ethyl Acetate/HexanesVaries with ratioVaries with ratioA good system to try if single solvents fail. Start by dissolving in hot ethyl acetate and adding hexanes until turbidity appears, then clarify with a drop of ethyl acetate and cool.
MethanolSolubleVery SolubleOften too good a solvent, leading to low recovery.[2]
Experimental Protocol: Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. Aim for an Rf value of 0.25-0.35 for the product. A typical starting point is 30% ethyl acetate in hexanes.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and load it onto the top of the column. This generally provides better resolution than loading in a solution ("wet loading").

  • Elution: Run the column using a shallow gradient of the strong solvent (e.g., ethyl acetate) into the weak solvent (e.g., hexanes). For example, start at 10% ethyl acetate and gradually increase to 50% over 20 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visualization of Workflows

General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

G crude Crude Product assess Assess Purity (TLC / HPLC) crude->assess high_purity Purity >85%? assess->high_purity recryst Recrystallization high_purity->recryst Yes chrom Flash Column Chromatography high_purity->chrom No final_product Pure Product (Verify Purity) recryst->final_product chrom->recryst Optional Polishing Step T start Product is Colored (Yellow/Brown) recryst_attempt Attempt Recrystallization (see Protocol) start->recryst_attempt is_colorless Product Colorless? recryst_attempt->is_colorless silica_plug Alternative: Silica Plug Filtration recryst_attempt->silica_plug If solid is too soluble charcoal Recrystallize with Activated Charcoal is_colorless->charcoal No success Purification Successful is_colorless->success Yes charcoal->success silica_plug->success fail Re-evaluate Impurity (LC-MS / NMR)

References

Technical Support Center: 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability and handling of this compound, grounding our advice in established chemical principles and regulatory standards.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellowish or brownish tint over time. Is it still usable?

A1: A change in color from a pale yellow to a more pronounced yellow or brownish hue can be an initial indicator of degradation. Nitroaromatic compounds are known to be sensitive, and color change can suggest the formation of chromophoric impurities.[1] While a slight color change may not significantly impact the outcome of all experiments, it warrants further investigation. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC)[2], to quantify the level of impurities before proceeding with critical applications. For applications requiring high purity, using a fresh or purified lot is advisable.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[3] Exposure to light, moisture, and high temperatures should be avoided. The container should be tightly sealed to prevent moisture ingress and oxidation. For long-term storage, we recommend placing the container in a desiccator at 2-8°C and blanketing with an inert gas like argon or nitrogen.

Q3: I observe a new peak in my HPLC chromatogram after dissolving the compound in a protic solvent and letting it stand. What could be the cause?

A3: The appearance of a new peak in your HPLC chromatogram could indicate degradation, with hydrolysis being a likely cause. The piperidin-4-one ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] Protic solvents, particularly if they contain trace amounts of acid or base, can facilitate this process over time. It is advisable to prepare solutions fresh and use them promptly. If the solution must be stored, it should be kept at a low temperature and buffered to a neutral pH if compatible with your experimental setup.

Q4: Are there any common laboratory reagents that are incompatible with this compound?

A4: Yes, several classes of reagents should be handled with caution when working with this compound. Strong reducing agents, such as sodium borohydride or catalytic hydrogenation (e.g., H₂/Pd-C), can reduce the nitro group to an amino group.[6][7] Strong oxidizing agents should also be avoided as they can potentially oxidize the piperidinone ring. Furthermore, strong acids and bases can catalyze the hydrolysis of the piperidinone ring.[4] Always consider the potential for reaction with other reagents in your experimental design.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe significant variability in the results of your biological assays when using different batches or preparations of this compound.

  • Potential Cause: This inconsistency is often linked to the presence of uncharacterized degradation products that may have their own biological activity or interfere with the assay. The purity of the compound may be compromised.

  • Troubleshooting Workflow:

    start Inconsistent Biological Results purity Assess Purity of Compound Lot(s) via HPLC start->purity compare Compare Chromatograms of Different Lots purity->compare new_peaks New/Larger Impurity Peaks Observed? compare->new_peaks yes Yes new_peaks->yes Yes no No new_peaks->no No identify Identify Impurity (LC-MS) yes->identify investigate Investigate Other Experimental Variables no->investigate purify Purify Compound (e.g., Recrystallization, Chromatography) identify->purify retest Re-test with Purified Compound purify->retest end Consistent Results retest->end investigate->end

    Caption: Troubleshooting workflow for inconsistent biological assay results.

  • Recommended Actions:

    • Purity Assessment: Use a validated stability-indicating HPLC method to determine the purity of the compound from the lot(s) .[8]

    • Impurity Identification: If significant impurities are detected, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights. This can provide clues to their structures and how they were formed.

    • Purification: If the purity is below the required standard for your application, purify the compound using an appropriate technique such as recrystallization or column chromatography.

    • Re-evaluation: Repeat the biological assay using the purified compound to confirm that the inconsistency was due to impurities.

Issue 2: Compound Degradation in Solution
  • Symptom: You notice a rapid loss of the parent compound peak and the appearance of new peaks in the HPLC chromatogram of a solution of this compound over a short period.

  • Potential Cause: The compound may be unstable in the chosen solvent system, possibly due to pH, light exposure, or temperature.

  • Troubleshooting Workflow:

    start Degradation in Solution check_solvent Review Solvent and Solution Conditions (pH, Light, Temp) start->check_solvent forced_degradation Perform Forced Degradation Study check_solvent->forced_degradation analyze Analyze Stressed Samples (HPLC, LC-MS) forced_degradation->analyze identify_pathway Identify Degradation Pathway analyze->identify_pathway optimize Optimize Solution Conditions (e.g., Buffer, Light Protection, Lower Temp) identify_pathway->optimize end Stable Solution optimize->end

    Caption: Workflow for addressing compound instability in solution.

  • Recommended Actions:

    • Forced Degradation Study: To understand the degradation pathways, perform a forced degradation study as outlined in the ICH Q1A guidelines.[9] This involves exposing solutions of the compound to stress conditions such as acid, base, oxidation, heat, and light.

    • Analysis of Stressed Samples: Analyze the samples from the forced degradation study by HPLC and LC-MS to identify the conditions under which the compound is least stable and to characterize the degradation products.[2]

    • Optimization of Solution Conditions: Based on the results of the forced degradation study, adjust the solution conditions to enhance stability. This may involve:

      • Using a buffered solvent system to maintain a neutral pH.

      • Protecting the solution from light by using amber vials or covering the container with aluminum foil.

      • Preparing solutions at a lower temperature and storing them at 2-8°C.

      • Using aprotic solvents if hydrolysis is identified as the primary degradation pathway.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways are plausible under stress conditions.

Caption: Plausible degradation pathways for this compound.

  • Hydrolysis: Under acidic or basic conditions, the amide bond within the piperidinone ring could be susceptible to hydrolysis, leading to a ring-opened product.[4][5]

  • Photodegradation: Nitroaromatic compounds are known to be photolabile.[10] Exposure to UV or even ambient light can lead to complex degradation pathways, including rearrangement or cleavage of the molecule.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group by various reducing agents, including common laboratory reagents like catalytic hydrogenation or metals in acidic media.[6][7] This would result in the formation of 1-(4-Amino-3-methoxyphenyl)piperidin-4-one.

  • Oxidation: The tertiary amine in the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide, especially in the presence of strong oxidizing agents.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[9][12]

Objective: To identify the intrinsic stability of this compound and its degradation pathways.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 48 hours. For solid-state thermal stress, place the powdered compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

    • Control Sample: Store an aliquot of the stock solution at 2-8°C, protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To provide a general-purpose HPLC method for the purity assessment of this compound. This method may require optimization for specific impurity profiles.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Summary Tables

Table 1: Recommended Storage and Handling

ConditionRecommendationRationale
Temperature 2-8°C (short-term), -20°C (long-term)Minimizes thermal degradation.
Light Store in an amber vial or in the darkPrevents photodegradation.[10]
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation.
Moisture Store in a desiccatorPrevents hydrolysis.
Handling Use appropriate personal protective equipment (gloves, safety glasses, lab coat)Nitroaromatic compounds can be toxic.[3]

Table 2: Potential Degradation Products and their Mass Shifts

Degradation PathwayPotential ProductChange in Molecular Weight (Da)
Reduction 1-(4-Amino-3-methoxyphenyl)piperidin-4-one-16
Hydrolysis Ring-opened product+18
Oxidation N-oxide+16

References

Enhancing the biological activity of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for enhancing the biological activity of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one derivatives. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring both technical accuracy and practical success in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, characterization, and biological evaluation of this compound derivatives.

Synthetic Challenges

Question: My synthesis of a this compound derivative is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of piperidin-4-one derivatives, often prepared via reactions like the Mannich condensation, are a frequent challenge.[1][2] The primary causes typically revolve around reaction conditions, reagent purity, and side reactions.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to pH, temperature, and reaction time.

    • pH Control: The Mannich reaction requires a specific pH to ensure the amine is sufficiently nucleophilic while the aldehyde remains protonated for activation. If the medium is too acidic, the amine is fully protonated and non-nucleophilic. If too basic, the aldehyde will not be activated.

      • Solution: Buffer the reaction medium or perform a pH titration on a small scale to find the optimal range (typically weakly acidic).

    • Temperature: Excessive heat can lead to decomposition and the formation of tar-like side products. Insufficient heat can lead to an incomplete reaction.

      • Solution: Run the reaction at the temperature cited in a relevant procedure. If optimizing, try incremental increases in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Impure Reagents: Aldehydes are prone to oxidation to carboxylic acids, and ketones can undergo self-condensation.

    • Solution: Use freshly distilled aldehydes and ketones. Check the purity of your starting this compound and other reagents by NMR or melting point before starting the reaction.

  • Inefficient Work-up: The desired product might be lost during extraction or precipitation steps.

    • Solution: Ensure the pH of the aqueous layer is adjusted correctly during liquid-liquid extraction to keep your product in the organic phase. If precipitating the product, ensure the solvent/anti-solvent system is optimized for maximum recovery.

A typical troubleshooting workflow for low yield is outlined below.

G cluster_reaction Reaction Optimization cluster_purification Purification Optimization start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, MP) start->check_purity reagents_ok Reagents Pure check_purity->reagents_ok purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents No check_tlc Monitor Reaction by TLC reagents_ok->check_tlc Yes purify_reagents->check_purity reaction_incomplete Reaction Incomplete? check_tlc->reaction_incomplete side_products Significant Side Products? reaction_incomplete->side_products No optimize_time_temp Optimize Reaction Time & Temperature reaction_incomplete->optimize_time_temp Yes optimize_ph Adjust pH of Reaction Medium side_products->optimize_ph Yes check_workup Review Work-up & Purification Protocol side_products->check_workup No optimize_time_temp->check_tlc optimize_ph->check_tlc loss_during_workup Product Loss During Work-up? check_workup->loss_during_workup modify_extraction Modify Extraction pH / Solvent loss_during_workup->modify_extraction Yes success Yield Improved loss_during_workup->success No modify_extraction->success modify_crystallization Optimize Crystallization Solvent System modify_crystallization->success

Caption: Troubleshooting workflow for low synthetic yield.

Characterization & Purity

Question: I have synthesized my target derivative, but the ¹H NMR spectrum is complex and difficult to interpret. How can I confirm the structure?

Answer: The ¹H NMR spectra of piperidin-4-one derivatives can indeed be complex due to several factors, including the presence of rotamers (conformational isomers) and second-order coupling effects.[3][4]

Troubleshooting Steps:

  • Check for Rotamers: If your derivative includes an amide or another group with restricted rotation (e.g., N-acyl), you may see two distinct sets of signals for the piperidine ring protons.[4]

    • Solution: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). If rotamers are present, the rate of interconversion will increase, causing the distinct signal sets to broaden and eventually coalesce into a single, averaged set of signals.

  • Utilize 2D NMR: For unambiguous assignment, 2D NMR experiments are invaluable.[5][6]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will help you trace the connectivity of the entire piperidine ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This confirms which proton signals correspond to which carbon environments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and confirming the connection of substituents to the piperidine ring and the phenyl ring.

  • Mass Spectrometry Confirmation: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, allowing you to confirm the elemental composition of your synthesized compound and rule out impurities with different molecular formulas.

Technique Purpose Expected Outcome for Structure Confirmation
¹H NMR Initial structure checkShows all expected proton signals, correct integration.
¹³C NMR Carbon backbone analysisConfirms the number of unique carbon environments.
COSY H-H connectivityReveals coupling networks within the piperidine ring.
HSQC C-H one-bond correlationAssigns protons to their respective carbons.
HMBC C-H long-range correlationConfirms substituent placement and quaternary carbons.
HRMS Elemental compositionMeasured mass matches the calculated mass within a small margin of error (e.g., <5 ppm).
Biological Screening

Question: My this compound derivative shows poor solubility in aqueous buffers for my biological assay, leading to inconsistent results. How can I address this?

Answer: Poor aqueous solubility is a major hurdle for many organic small molecules and a primary reason for diminished bioavailability and unreliable in-vitro data.[7][8] The planar nitrophenyl group and other potentially lipophilic modifications can contribute to this issue.

Strategies for Solubility Enhancement:

  • Co-solvent Systems: The most straightforward approach is to use a water-miscible organic co-solvent.[7]

    • Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. For the assay, perform serial dilutions into the aqueous buffer, ensuring the final DMSO concentration is low (typically <1%, often <0.5%) to avoid affecting the biological system. Always run a vehicle control (buffer with the same final DMSO concentration) to account for any solvent effects.

  • pH Adjustment: If your derivative has an ionizable group (e.g., a basic nitrogen or an acidic moiety), its solubility will be pH-dependent.

    • Solution: For basic compounds, lowering the pH will form a more soluble salt. For acidic compounds, increasing the pH will have the same effect. Test the stability of your compound at different pH values before implementing this in your assay.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (below their critical micelle concentration) to improve wetting and solubility.

  • Formulation Strategies: For in-vivo studies or more complex assays, advanced formulation techniques may be necessary.

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve solubility and dissolution rates.[9][10]

    • Inclusion Complexes: Using cyclodextrins can encapsulate the hydrophobic parts of the molecule, enhancing its aqueous solubility.[9][10]

G start Poor Solubility in Assay Buffer cosolvent Use DMSO as Co-solvent (Final conc. <1%) start->cosolvent ph_adjust Adjust Buffer pH (if compound is ionizable) start->ph_adjust surfactant Add Low Conc. Surfactant (e.g., Tween® 80) start->surfactant check_solubility Visually Inspect for Precipitation cosolvent->check_solubility ph_adjust->check_solubility surfactant->check_solubility is_soluble Compound Soluble? check_solubility->is_soluble check_activity Run Assay with Vehicle Control is_consistent Results Consistent? check_activity->is_consistent is_soluble->check_activity Yes failure Re-evaluate Compound or Assay is_soluble->failure No success Proceed with Screening is_consistent->success Yes is_consistent->failure No

Caption: Decision tree for addressing poor compound solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the significance of the 3-methoxy and 4-nitro substituents on the phenyl ring for biological activity?

The methoxy (-OCH₃) and nitro (-NO₂) groups profoundly influence the electronic properties and steric profile of the molecule, which are key determinants of its interaction with biological targets.[11]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group. It deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution, which can be useful in synthesis.[11] Biologically, the nitro group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of other functional groups. In some contexts, the nitro group can be enzymatically reduced in vivo to form reactive intermediates that contribute to the compound's mechanism of action.[11]

  • Methoxy Group (-OCH₃): This is an electron-donating group. It can act as a hydrogen bond acceptor and its presence can influence the overall lipophilicity and metabolic stability of the compound. The position of these groups is critical for defining the molecule's shape and how it fits into a protein's binding pocket.

Q2: What are the primary known biological activities of piperidin-4-one derivatives?

The piperidin-4-one scaffold is considered a "privileged pharmacophore" because it is found in numerous compounds with a wide range of biological activities.[2][12] These include, but are not limited to:

  • Anticancer and Cytotoxic Activity [2][12]

  • Antimicrobial (Antibacterial and Antifungal) Activity [13]

  • Antiviral Activity (including Anti-HIV) [2][12]

  • Central Nervous System (CNS) Activity (e.g., analgesic, depressant) [1][13]

The specific activity of a this compound derivative will depend on the other substituents on the piperidine ring.

Q3: What is a general, reliable protocol for synthesizing a derivative from this compound?

A common method is the Mannich reaction for the synthesis of 2,6-diaryl-substituted piperidin-4-ones.[1]

Experimental Protocol: Synthesis of a 2,6-disubstituted derivative

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent), a substituted aromatic aldehyde (2.2 equivalents), and a ketone (e.g., acetone, 1 equivalent) in a suitable solvent such as ethanol.

  • Initiation: Add a catalytic amount of a secondary amine (e.g., piperidine or pyrrolidine) and a weak acid (e.g., acetic acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture in an ice bath to induce precipitation. If no solid forms, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain the pure product.[14]

  • Characterization: Confirm the structure of the purified product using NMR, Mass Spectrometry, and FT-IR.

Q4: How should I store these compounds to ensure their long-term stability?

As a best practice, this compound and its derivatives should be stored under the following conditions:

  • Temperature: In a freezer at -20°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) if they are sensitive to oxidation or moisture.

  • Light: In an amber vial or a container protected from light, as the nitro-aromatic system can be light-sensitive.

  • Form: As a dry solid. For long-term storage, avoid storing in solution, as solvent can promote degradation.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this molecule. We will move from foundational analysis to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) & Initial Analysis

This section addresses the most common initial questions regarding the expected NMR spectrum of the target compound.

Question 1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Answer: Understanding the expected chemical shifts is the first step in spectral assignment. The molecule's structure can be divided into three key regions: the trisubstituted aromatic ring, the piperidin-4-one ring, and the methoxy group.

  • Aromatic Region: The aromatic protons (aryl protons) are found in the downfield region of the 1H NMR spectrum, typically between 6.5 and 8.5 ppm.[1][2] The substitution pattern (1-piperidone, 3-methoxy, 4-nitro) creates a distinct electronic environment for each of the three aromatic protons. The nitro group (–NO₂) is a strong electron-withdrawing group, which deshields nearby protons, shifting them further downfield.[3][4] Conversely, the methoxy group (–OCH₃) is an electron-donating group, which shields adjacent protons.

  • Piperidin-4-one Ring: The protons on this ring are in an aliphatic environment but are influenced by adjacent heteroatoms (Nitrogen) and functional groups (Ketone). The protons on carbons alpha to the nitrogen (C2/C6) are expected to be deshielded compared to those on C3/C5. Furthermore, the piperidine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which will exhibit different coupling constants.[5][6]

  • 13C NMR: Aromatic carbons typically resonate between 110-150 ppm.[2][7] The carbonyl carbon (C=O) of the ketone is highly deshielded and expected well downfield, often around 200 ppm or higher. The carbons of the piperidine ring will be in the aliphatic region, with those closer to the nitrogen and carbonyl group appearing further downfield.[8][9]

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts based on substituent effects and typical values for similar structures. Actual values may vary based on solvent and concentration.

Table 1: Predicted 1H NMR Data

ProtonsPredicted δ (ppm)MultiplicityIntegrationKey Correlations (Expected)
H-2'~7.2 - 7.5d1HJortho with H-6'
H-5'~8.0 - 8.3d1HJortho with H-6'
H-6'~7.0 - 7.3dd1HJortho with H-5', Jmeta with H-2'
H-2/H-6 (piperidine)~3.5 - 3.8t (or complex m)4HCoupled to H-3/H-5
H-3/H-5 (piperidine)~2.6 - 2.9t (or complex m)4HCoupled to H-2/H-6
-OCH₃~3.9 - 4.1s3HNOE with H-2'

Table 2: Predicted 13C NMR Data

CarbonPredicted δ (ppm)Notes
C=O (C-4)~205 - 210Carbonyl carbon, highly deshielded.
C-1' (ipso-N)~145 - 150Attached to Nitrogen.
C-4' (ipso-NO₂)~140 - 145Attached to Nitro group.
C-3' (ipso-OCH₃)~150 - 155Attached to Methoxy group.
C-2', C-5', C-6'~110 - 135Aromatic carbons.[7]
C-2/C-6 (piperidine)~45 - 55Alpha to Nitrogen.
C-3/C-5 (piperidine)~35 - 45Beta to Nitrogen.
-OCH₃~55 - 60Methoxy carbon.
Part 2: Troubleshooting Guides for Common Spectral Issues

This section provides a systematic approach to resolving common experimental and interpretative challenges in a question-and-answer format.

Question 2: My 1H NMR spectrum has very broad peaks, and I can't resolve any coupling patterns. What's wrong?

Answer: Peak broadening is a frequent issue that can stem from several sources. The key is to diagnose the root cause systematically.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause of broad peaks.

    • Solution: Re-shim the spectrometer. If you are using an automated shimming routine, try a manual adjustment of the Z1 and Z2 shims, followed by X1 and Y1, to improve the peak shape of the solvent signal.

  • Sample Concentration: The sample may be too concentrated, leading to increased viscosity and restricted molecular tumbling.

    • Solution: Dilute your sample. For 1H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is usually sufficient.[10]

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can drastically shorten relaxation times and broaden signals.

    • Solution: Filter your sample through a small plug of Celite or silica to remove particulate matter. To remove dissolved oxygen, bubble an inert gas (N₂ or Ar) through the NMR solvent before use or perform a freeze-pump-thaw cycle.

  • Chemical or Conformational Exchange: The molecule may be undergoing a dynamic process, such as slow rotation around the Aryl-N bond or chair-flipping of the piperidine ring, on a timescale similar to the NMR experiment.[11] This is a strong possibility for this specific molecule.

    • Solution: Acquire the spectrum at a different temperature.[12] Increasing the temperature can accelerate the exchange process, causing the separate signals to coalesce into a single, sharper average signal. Conversely, lowering the temperature can slow the exchange enough to resolve the distinct signals of each conformer.

Workflow for Diagnosing Broad Peaks

G Start Broad Peaks Observed Shim Re-shim Spectrometer Start->Shim Check_Res Resolution Improved? Shim->Check_Res Dilute Prepare a More Dilute Sample Check_Res->Dilute No End_Solved Problem Solved Check_Res->End_Solved Yes Check_Conc Peaks Sharper? Dilute->Check_Conc Temp Acquire Spectrum at High Temp (e.g., 50°C) Check_Conc->Temp No Check_Conc->End_Solved Yes Check_Temp Peaks Sharpen or Coalesce? Temp->Check_Temp End_Exchange Dynamic Exchange Confirmed. Analyze as a dynamic system. Check_Temp->End_Exchange Yes End_Paramagnetic Consider Paramagnetic Impurities. Filter sample / Degas solvent. Check_Temp->End_Paramagnetic No

Caption: Troubleshooting workflow for broad NMR signals.

Question 3: The signals for the piperidine protons are a complex, overlapping multiplet. How can I assign them?

Answer: This is the core challenge with this molecule. The four protons at C2/C6 and the four at C3/C5 are chemically equivalent due to symmetry but are magnetically non-equivalent, leading to complex second-order splitting patterns. Simple first-order analysis (the n+1 rule) often fails here.

The Solution: 2D NMR Spectroscopy

When 1D spectra are too crowded, 2D NMR techniques are essential for unambiguous assignment.[13][14]

  • 1H-1H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other through bonds.[15] You will see a cross-peak between any two protons that have a J-coupling. This will allow you to:

    • Confirm the coupling between the protons at C2/C6 and C3/C5.

    • Trace the connectivity within the aromatic spin system (H-2', H-5', H-6').

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to.

    • This is the most reliable way to assign the carbon signals of the piperidine ring. You will see a cross-peak connecting the proton signal at ~3.6 ppm to the carbon signal at ~50 ppm (C2/C6) and another connecting the proton signal at ~2.7 ppm to the carbon signal at ~40 ppm (C3/C5).

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds.[16] This is crucial for putting the molecular fragments together.

    • Look for a correlation from the piperidine protons at C2/C6 to the aromatic carbon C-1'. This definitively connects the two ring systems.

    • A correlation from the methoxy protons (~4.0 ppm) to the aromatic carbon C-3' (~153 ppm) will confirm the position of the OCH₃ group.

Key Expected 2D NMR Correlations

G cluster_mol This compound Aryl_N Aryl-N Piperidine_C2_6 Piperidine H-2/6 Piperidine_C3_5 Piperidine H-3/5 Piperidine_C2_6->Piperidine_C3_5 COSY Aryl_C1 Aryl C-1' Piperidine_C2_6->Aryl_C1 HMBC (3-bond) Aryl_H2 Aryl H-2' Aryl_H2->Aryl_C1 HMBC (2-bond) Methoxy_H Methoxy H Aryl_C3 Aryl C-3' Methoxy_H->Aryl_C3 HMBC (3-bond)

Caption: Key COSY and HMBC correlations for structural elucidation.

Part 3: Experimental Protocols

For reliable data, proper experimental setup is non-negotiable.

Protocol 1: High-Resolution 1D 1H Spectrum Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your compound.

    • Dissolve in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the compound is fully dissolved.[10]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the 1H frequency.

    • Perform automated or manual shimming to achieve a narrow and symmetrical solvent peak. A linewidth of <0.5 Hz for the residual CHCl₃ peak is a good target.

  • Acquisition Parameters (400 MHz example):

    • Pulse Width (p1): Use a calibrated 90° pulse.

    • Spectral Width (sw): Set to cover a range of at least -2 to 12 ppm.

    • Number of Scans (ns): Start with 16 scans for a moderately concentrated sample. Increase if signal-to-noise is low.

    • Relaxation Delay (d1): Set to at least 2 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Acquisition Time (at): Aim for 3-4 seconds to ensure good digital resolution.

  • Processing:

    • Apply an exponential window function with a line broadening (lb) of 0.3 Hz to improve signal-to-noise.

    • Perform Fourier transform, automatic phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0 ppm.

Protocol 2: Standard Gradient COSY (gCOSY) Experiment

  • Setup: Use the shim settings from your optimized 1D 1H spectrum.

  • Acquisition Parameters (400 MHz example):

    • Use a standard gradient-enhanced COSY pulse program (e.g., 'cosygpqf' on Bruker systems).

    • Set the spectral widths (sw) in both dimensions (F1 and F2) to be identical to your 1D spectrum.

    • Number of Increments (td in F1): Acquire at least 256 increments for decent resolution in the indirect dimension.

    • Number of Scans (ns): Use 2, 4, or 8 scans per increment, depending on concentration.

    • Relaxation Delay (d1): 1.5-2.0 seconds is typically sufficient.[17]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and reference the spectrum. Symmetrize the spectrum if necessary to reduce artifacts.

References

Technical Support Center: Biological Testing of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrophenyl compounds. This guide is designed to provide in-depth, field-proven insights into the common pitfalls encountered during the biological testing of this chemical class and to offer robust troubleshooting strategies. As Senior Application Scientists, we aim to equip you with the knowledge to design self-validating experiments and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face when working with nitrophenyl compounds.

Q1: My nitrophenyl compound shows activity in my primary screen, but I'm skeptical. What are the most common reasons for false positives with this class of compounds?

A1: Skepticism is warranted. Nitrophenyl compounds are notorious for producing misleading results in high-throughput screening (HTS). The primary reason is that many fall into the category of Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are compounds that appear to be active against many different biological targets but do so through non-specific mechanisms that interfere with the assay technology itself, rather than by specific interaction with the intended target.[1]

Key mechanisms of interference for nitrophenyl and related compounds include:

  • Redox Cycling and Reactive Oxygen Species (ROS) Generation: The nitroaromatic group can undergo enzymatic reduction to a nitro anion radical.[3][4] In the presence of oxygen, this radical can transfer an electron to molecular oxygen, regenerating the parent compound and producing a superoxide anion.[3][5] This "futile" redox cycle generates ROS (like superoxide and hydrogen peroxide), which can directly interfere with assay components (e.g., oxidizing reporter proteins or probes) or cause cellular stress and cytotoxicity that masquerades as a specific biological effect.[5][6]

  • Chemical Reactivity: The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack, or the compound itself can be reactive towards biological nucleophiles like cysteine residues in proteins.[2][7] This can lead to non-specific, covalent modification of target proteins or other assay components.

  • Assay Technology-Specific Interference: Nitrophenyl compounds can interfere with various assay readouts. For example, they can absorb light or fluoresce at wavelengths used in optical assays, leading to quenching or false signals.[7][8]

  • Aggregation: Like many hydrophobic molecules, nitrophenyl compounds can form aggregates at higher concentrations, which can sequester and non-specifically inhibit enzymes.[7]

It is crucial to perform a series of counter-screens and orthogonal assays to validate any initial hits from this compound class.[2][9]

Q2: I'm having trouble dissolving my nitrophenyl compound in aqueous buffers for my in vitro assay. It keeps precipitating out. What should I do?

A2: This is a very common problem. The aromatic nature of nitrophenyl compounds often leads to poor water solubility.[10][11] The standard approach is to first create a high-concentration stock solution in a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer.[10]

Troubleshooting Precipitation:

If the compound precipitates upon dilution, it's because the final concentration of the organic solvent is too low to maintain solubility.[10] Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically ≤1%). Then, check if your compound remains soluble at this concentration.

  • Use Alternative Co-solvents: If DMSO is problematic, other co-solvents like ethanol, methanol, or acetone can be tested.[12][13] The choice depends on the specific compound and the tolerance of your assay system.

  • pH Modification: For nitrophenols, solubility is highly pH-dependent. 4-Nitrophenol, for instance, is significantly more soluble in basic solutions where it is deprotonated to the yellow-colored nitrophenolate anion.[14][15] Adjusting the pH of your buffer (if your assay permits) can dramatically improve solubility.

  • Use of Surfactants or Cyclodextrins: Low concentrations of non-ionic surfactants (e.g., Triton X-100, Tween-20) can help prevent aggregation.[2][13] Alternatively, cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic compounds.[13][16]

The following table provides a starting point for solubility optimization:

Strategy Principle Considerations
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the bulk solvent to accommodate hydrophobic molecules.[13]Must test the tolerance of the assay system to the final solvent concentration.
pH Adjustment Ionization of acidic or basic groups increases water solubility.[13]The assay's biological components must be stable and active at the adjusted pH.
Surfactants (e.g., Tween-20) Form micelles that encapsulate the hydrophobic compound.[13]Can interfere with some assays or disrupt cell membranes at higher concentrations.
Cyclodextrins Form inclusion complexes, shielding the hydrophobic molecule from water.[13]Can have their own biological effects or compete with protein binding.
Q3: My compound is showing significant cytotoxicity in my cell-based assay, which is confounding my results. How can I differentiate true target-specific effects from general toxicity?

A3: Differentiating specific from non-specific cytotoxic effects is critical. Nitrophenyl compounds can be cytotoxic for several reasons, including the induction of oxidative stress through redox cycling, membrane disruption, or metabolic activation into reactive species.[3][17][18]

Workflow for Deconvolution of Cytotoxicity:

A Initial Hit in Cell-Based Assay B Assess Cytotoxicity (e.g., LDH, CellTiter-Glo) A->B C Is cytotoxicity observed at or below the active concentration (EC50)? B->C D YES: High risk of non-specific effect C->D Yes E NO: Lower risk, proceed with caution C->E No F Measure ROS Production (e.g., DCFH-DA assay) D->F J Test in a cell-free (biochemical) assay with the purified target E->J G Is ROS production increased? F->G H YES: Cytotoxicity likely linked to oxidative stress G->H Yes I NO: Investigate other mechanisms G->I No H->J I->J K Is the compound active in the cell-free assay? J->K L YES: Evidence for direct target engagement K->L Yes M NO: Cellular activity is likely off-target or an artifact K->M No

Caption: Workflow to differentiate specific from non-specific cytotoxicity.

Key Steps:

  • Determine the Therapeutic Window: First, establish the concentration-response curves for both your functional assay (e.g., inhibition of a signaling pathway) and a general cytotoxicity assay (e.g., measuring ATP levels with CellTiter-Glo or membrane integrity with an LDH assay).[17] If the concentrations causing cytotoxicity overlap with the concentrations showing the desired biological effect, the results are likely due to general toxicity.

  • Investigate Oxidative Stress: Perform a direct measurement of intracellular ROS production using a fluorescent probe like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20] If your compound induces ROS, the observed cytotoxicity is likely a consequence of oxidative stress.

  • Use an Orthogonal Assay: The most definitive step is to test the compound in a cell-free (biochemical) assay using the purified target protein.[2][21] If the compound is active in the biochemical assay at similar concentrations, it provides strong evidence for direct target engagement. If it is inactive, the cellular effects are almost certainly off-target.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed protocols for key experiments to validate hits and troubleshoot common pitfalls.

Guide 1: De-risking Hits - Identifying and Characterizing PAINS Behavior

Once a nitrophenyl compound is identified as a hit, a rigorous triage process is essential.[9]

Protocol 2.1: Assessing Redox Cycling Activity (Cell-Free)

This assay directly measures the potential of a compound to generate hydrogen peroxide (H₂O₂) via redox cycling, a common mechanism of assay interference.[5]

Principle: In the presence of a reducing agent (like NADPH) and a suitable flavoenzyme (like cytochrome P450 reductase), a redox-cycling compound will catalytically generate superoxide, which dismutates to H₂O₂. The H₂O₂ is then detected using a sensitive probe like Amplex Red in the presence of horseradish peroxidase (HRP).[20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • NADPH Stock: 10 mM in Assay Buffer.

    • Cytochrome P450 Reductase: Prepare a working solution in Assay Buffer.

    • Amplex Red/HRP Mix: Prepare according to the manufacturer's instructions.

    • Test Compound: Prepare a 100x stock in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add the components in the following order:

      • 50 µL of Assay Buffer.

      • 1 µL of test compound in DMSO (or DMSO for control).

      • 20 µL of Cytochrome P450 Reductase.

      • 10 µL of Amplex Red/HRP Mix.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 20 µL of 10 mM NADPH.

    • Measure fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically for 30 minutes.

  • Controls:

    • Negative Control: DMSO only (no compound).

    • Positive Control: A known redox cycler like menadione.

    • No Enzyme Control: Omit cytochrome P450 reductase to ensure the reaction is enzyme-dependent.

  • Data Analysis: An increase in the rate of fluorescence over time compared to the negative control indicates redox cycling activity.

Protocol 2.2: Intracellular ROS Detection in Adherent Cells

This protocol quantifies ROS generation within cells, linking compound activity to a physiological oxidative stress response.

Principle: Cells are pre-loaded with a cell-permeable probe, DCFH-DA. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][22]

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Step-by-Step Methodology:

  • Cell Plating: Seed adherent cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of the test compound diluted in serum-free medium to the wells.

  • Measurement:

    • Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

    • Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO) treated cells.

    • Positive Control: A known ROS inducer like H₂O₂ or menadione.[23]

    • Inhibitor Control: Co-treat with an antioxidant like N-acetylcysteine (NAC) to confirm the signal is ROS-dependent.[23]

Guide 2: Addressing Metabolic Instability

The nitro group is susceptible to metabolic reduction, which can lead to rapid clearance or the formation of toxic metabolites.[3][24] Understanding the metabolic fate of a nitrophenyl compound is crucial for interpreting in vivo data.

Protocol 2.3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an initial assessment of how quickly a compound is metabolized by major drug-metabolizing enzymes (cytochrome P450s).[25]

Principle: The test compound is incubated with liver microsomes (which contain P450 enzymes) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.[25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Liver Microsomes: (e.g., human, rat). Thaw on ice.

    • NADPH Regenerating System (NRS): (e.g., containing G6P, G6PDH, and NADP⁺). Prepare according to the manufacturer's instructions.

    • Test Compound: Prepare a stock solution in a suitable organic solvent (e.g., acetonitrile).

  • Incubation:

    • Pre-warm a mixture of Reaction Buffer and liver microsomes (final concentration ~0.5 mg/mL) at 37°C for 5 minutes.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the reaction by adding the NRS.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Interpretation of Results:

In Vitro Half-life (t½) Predicted In Vivo Clearance Implication
< 15 minHighCompound is rapidly metabolized; may have poor bioavailability.
15 - 60 minModerateMetabolically susceptible; may require optimization.
> 60 minLowMetabolically stable; favorable for further development.

The bioreduction of the nitro group is a key metabolic pathway.[3][26] If high clearance is observed, metabolite identification studies should be performed to see if nitro-reduction to the corresponding aniline is the primary route.[24]

References

Validation & Comparative

A Comparative Guide to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one and Other Piperidinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, underscoring its importance in drug design and development.[1][2] Its derivatives are integral to over twenty classes of therapeutic agents, highlighting the versatility of this heterocyclic scaffold.[1][3] Among these, the piperidin-4-one core has emerged as a particularly valuable pharmacophore, serving as a versatile intermediate for the synthesis of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, analgesic, and CNS-depressant properties.[4][5] The amenability of the piperidin-4-one structure to chemical modification allows for the fine-tuning of its physicochemical and pharmacological properties, making it a focal point in the quest for novel therapeutic agents.[4]

This guide provides a comparative analysis of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, a specific derivative, and places its potential performance in the context of other substituted piperidinone analogs. By examining the influence of various substituents on the phenyl ring, we aim to provide researchers, scientists, and drug development professionals with a rational framework for understanding the structure-activity relationships (SAR) that govern the biological effects of this important class of compounds.

Chemical Synthesis of 1-Arylpiperidin-4-ones: A General Overview

The synthesis of 1-arylpiperidin-4-ones is typically achieved through well-established synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution reaction between a substituted aniline and a suitable piperidin-4-one precursor. For instance, the synthesis of this compound can be envisioned via the reaction of 3-methoxy-4-nitroaniline with a protected piperidin-4-one, followed by deprotection. Another widely employed method is the Mannich reaction, which involves the condensation of an aromatic aldehyde, an amine, and a ketone.[1]

Below is a generalized workflow for the synthesis of 1-arylpiperidin-4-ones.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Substituted Aniline C Nucleophilic Aromatic Substitution or Mannich Reaction A->C B Piperidin-4-one Precursor B->C D 1-Arylpiperidin-4-one C->D Purification

Caption: Generalized synthetic workflow for 1-arylpiperidin-4-ones.

Comparative Analysis of Piperidinone Derivatives: A Focus on Anticancer Activity

While direct comparative experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by analyzing structure-activity relationship (SAR) studies of analogous compounds. The anticancer activity of piperidinone derivatives is significantly influenced by the nature and position of substituents on the N-phenyl ring.

The Role of Phenyl Ring Substituents

The electronic and steric properties of substituents on the phenyl ring play a crucial role in the cytotoxic activity of 1-arylpiperidin-4-ones. Electron-withdrawing groups, such as the nitro group (-NO2), and electron-donating groups, like the methoxy group (-OCH3), can profoundly alter the molecule's interaction with biological targets.[6]

1. The Unsubstituted Phenyl Ring: The baseline activity is established by the 1-phenylpiperidin-4-one scaffold. While possessing some biological activity, it often serves as a starting point for optimization.

2. Methoxy (-OCH3) Substitution: The methoxy group is an electron-donating group that can increase the electron density of the phenyl ring. Its presence and position can influence the compound's lipophilicity and hydrogen bonding capacity, which can affect cell membrane permeability and target binding. Studies on other heterocyclic scaffolds have shown that methoxy substitution can either enhance or decrease cytotoxic activity depending on its position and the overall molecular context.[6]

3. Nitro (-NO2) Substitution: The nitro group is a strong electron-withdrawing group. Its presence is often associated with enhanced biological activity, including antimicrobial and anticancer effects. This is partly attributed to the ability of the nitro group to be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species.

4. Combined Methoxy and Nitro Substitution: In this compound, the interplay between the electron-donating methoxy group at the meta position and the electron-withdrawing nitro group at the para position creates a unique electronic environment. This substitution pattern can influence the molecule's dipole moment, binding affinity to target proteins, and metabolic stability.

Hypothetical Performance Comparison Based on SAR Principles

Based on the principles of SAR gleaned from various studies on substituted aromatic compounds, we can construct a hypothetical comparison of the anticancer activity of this compound against other derivatives.

Compound/DerivativePhenyl Ring SubstitutionExpected Relative Anticancer ActivityRationale
1 UnsubstitutedBaselineServes as a reference for comparison.
2 3-MethoxyModerateThe electron-donating methoxy group may modulate activity; its effect is position-dependent.[6]
3 4-NitroHighThe strong electron-withdrawing nitro group is often correlated with increased cytotoxicity.
4 3-Methoxy-4-nitroPotentially HighThe combination of electron-donating and strong electron-withdrawing groups can lead to potent activity through a complex interplay of electronic and steric effects.

Experimental Data from Structurally Related Piperidinone Derivatives

To provide a more concrete comparison, the following table summarizes the in vitro cytotoxic activity of various substituted piperidinone derivatives against different human cancer cell lines, as reported in the literature. It is important to note that these are not direct comparisons with this compound but provide valuable insights into the performance of the broader class of compounds.

Compound IDStructure (N-Aryl substituent)Cancer Cell LineIC50 (µM)Reference
CP1 4-HydroxyphenylT47D (Breast)30.2[7]
CP2 4-ChlorophenylT47D (Breast)39.8[7]
CP3 4-BromophenylT47D (Breast)34.6[7]
CP4 2,6-diphenyl (on piperidine ring)HeLa (Cervical)>100[5]
CP5 2-(4-chlorophenyl)-6-phenylHeLa (Cervical)85.2[5]

Note: The data presented is for illustrative purposes and is collated from different studies. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of piperidinone derivatives is crucial for their development as potential anticancer agents. The following are detailed protocols for standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Piperidinone Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on established structure-activity relationships, the unique combination of a methoxy and a nitro group on the phenyl ring is anticipated to confer potent biological activity. The electron-withdrawing nature of the nitro group is a well-known feature in many anticancer and antimicrobial agents, while the methoxy group can modulate the pharmacokinetic properties of the molecule.

While this guide provides a logical comparison based on the available literature, direct experimental evaluation of this compound against a panel of cancer cell lines and microbial strains is essential to definitively determine its performance relative to other piperidinone derivatives. Future research should focus on the synthesis and systematic biological evaluation of a series of 1-arylpiperidin-4-ones with varied substitution patterns on the phenyl ring to further elucidate the SAR and identify lead compounds with superior efficacy and safety profiles. Such studies will undoubtedly contribute to the advancement of piperidinone-based drug discovery.

References

Comparative Analysis of the Bioactivity of Nitrophenyl Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Position in Bioactivity

Nitrophenyl compounds, characterized by a nitro group attached to a phenyl ring, are prevalent in various industrial applications and are of significant interest in pharmacology and toxicology.[1][2] The isomeric position of the nitro group—ortho (o-), meta (m-), or para (p-)—dramatically influences the electronic properties, steric hindrance, and ultimately, the biological activity of the molecule. Understanding these structure-activity relationships is paramount for predicting toxicity, designing novel therapeutics, and assessing environmental impact. This guide provides a comparative analysis of the bioactivity of o-, m-, and p-nitrophenyl isomers, supported by experimental data and detailed protocols to facilitate further research.

I. Comparative Cytotoxicity: Positional Isomerism as a Determinant of Toxicity

The position of the nitro group is a critical determinant of the cytotoxic potential of nitrophenol isomers.[3][4] In vitro studies consistently demonstrate that the para-substituted isomer often exhibits the highest toxicity.

Quantitative Cytotoxicity Data

A comparative study on human bronchial epithelial cells (BEAS-2B) and human lung cancer cells (A549) using the MTT assay revealed significant differences in the half-maximal inhibitory concentration (IC50) among the nitrophenol isomers.

CompoundCell LineAssayEndpoint (IC50, 24h)Reference
o-Nitrophenol BEAS-2BMTT>200 µg/mL[3]
A549MTT~75 µg/mL[4]
m-Nitrophenol BEAS-2BMTT~100 µg/mL[3][4]
A549MTT~125 µg/mL[4]
p-Nitrophenol BEAS-2BMTT~50 µg/mL[4]
A549MTTNot Specified

Analysis: The data clearly indicates that p-nitrophenol is the most cytotoxic isomer against BEAS-2B cells, followed by m-nitrophenol, with o-nitrophenol being the least toxic.[4] This trend highlights the influence of the nitro group's position on the molecule's interaction with cellular targets. The electron-withdrawing nature of the nitro group is thought to be a key contributor to this activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][7]

Principle: Viable cells with active mitochondrial enzymes can reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[5][7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6][7][8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent reagent, to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Shake the plate for about 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][8] A reference wavelength of 630 nm can be used to correct for background absorbance.[6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with Nitrophenyl Isomers A->B Allow attachment C Incubate (24-72h) B->C Expose to compounds D Add MTT Reagent (Incubate 2-4h) C->D Metabolic activity E Solubilize Formazan (e.g., DMSO) D->E Visible precipitate F Measure Absorbance (570 nm) E->F Dissolve crystals G Calculate Cell Viability & IC50 F->G Quantify viability

Caption: Workflow of the MTT Cytotoxicity Assay.

II. Genotoxicity and Mutagenicity: Unveiling the DNA-Damaging Potential

Nitroaromatic compounds are known for their potential to induce genetic damage, a process often linked to their carcinogenic properties.[10][11] The mutagenic activity of these compounds is typically dependent on the metabolic reduction of the nitro group.[10]

Metabolic Activation and DNA Adduct Formation

The genotoxicity of nitrophenyl isomers is often initiated by their metabolic activation. In eukaryotic cells, this can occur through several pathways:

  • Nitroreduction: The reduction of the nitro group is a key activation step.[10]

  • Ring Oxidation: Oxidation of the aromatic ring can occur, sometimes followed by nitroreduction.[10]

  • Combined Pathways: A combination of ring oxidation and nitroreduction can also lead to the formation of reactive metabolites.[12]

These reactive intermediates can then form adducts with DNA, leading to mutations and potential carcinogenicity.[12][13] For example, 2-nitroanisole is activated to N-(2-methoxyphenyl)hydroxylamine, which can then form deoxyguanosine adducts in DNA.[13]

Metabolic_Activation cluster_pathways Metabolic Activation Pathways NP Nitrophenyl Isomer NR Nitroreduction NP->NR RO Ring Oxidation NP->RO Comb Combined Oxidation & Reduction NP->Comb RM Reactive Metabolites (e.g., Hydroxylamines) NR->RM RO->RM Comb->RM DNA DNA RM->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutation & Potential Carcinogenicity Adducts->Mutation

Caption: Metabolic activation of nitrophenyl isomers leading to genotoxicity.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][15][16][17]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[14][15] A chemical is considered mutagenic if it causes a reverse mutation (reversion) that allows the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.[15]

Step-by-Step Methodology:

  • Strain Preparation: Culture the appropriate Salmonella typhimurium strains (e.g., TA98, TA100) overnight.[14]

  • Metabolic Activation (Optional but Recommended): Prepare an S9 mix from rat liver homogenate to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[14][16]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[14][16] Include positive and negative controls.

  • Plating: Mix the contents with molten top agar and pour the mixture onto a minimal glucose agar plate (lacking histidine).[14][16]

  • Incubation: Incubate the plates at 37°C for 48 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[18]

III. Induction of Oxidative Stress

Exposure to nitrophenyl compounds can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells.[19] This is another important mechanism contributing to their cytotoxicity. p-Nitrophenol, for instance, has been shown to induce oxidative stress in microalgae.[20]

Experimental Protocol: Measurement of Intracellular ROS

The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][21][22]

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[21][23] The fluorescence intensity is proportional to the level of intracellular ROS.[21]

Step-by-Step Methodology (for adherent cells):

  • Cell Culture: Culture cells under standard conditions.

  • Compound Treatment: Treat cells with the nitrophenyl isomers for the desired time. Include an untreated control and a positive control for ROS induction (e.g., tert-butyl hydroperoxide).[21]

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[22][23]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.[21][22]

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[21][22] Alternatively, visualize the cells using a fluorescence microscope.[22]

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration or cell number and express the results as a fold change relative to the untreated control.[22]

ROS_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_reaction Probe Loading & Reaction cluster_analysis Detection & Analysis A Culture Adherent Cells B Treat with Nitrophenyl Isomers A->B Standard conditions C Load with DCFH-DA (30 min) B->C Induce ROS D Wash with PBS C->D Remove excess probe E Measure Fluorescence (Ex: 485nm, Em: 535nm) D->E Oxidation to DCF F Normalize & Calculate Fold Change E->F Quantify ROS levels

Caption: Workflow for measuring intracellular ROS using DCFH-DA.

Conclusion

The bioactivity of nitrophenyl isomers is profoundly influenced by the position of the nitro group. Experimental evidence consistently points to p-nitrophenol as the most cytotoxic of the three isomers, likely due to a combination of electronic and steric factors that enhance its interaction with biological targets. The primary mechanisms underlying their bioactivity include direct cytotoxicity, genotoxicity through metabolic activation and DNA adduct formation, and the induction of oxidative stress. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate structure-activity relationships of these important compounds. A thorough understanding of these differences is crucial for applications ranging from drug design to environmental risk assessment.

References

A Senior Application Scientist's Guide to the Structural Validation of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a molecule such as 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, a compound with potential as a key intermediate in the synthesis of more complex bioactive molecules, absolute structural certainty is paramount.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides an initial glimpse into the chemical environment of protons (¹H) and carbons (¹³C), its utility diminishes with increasing molecular complexity, often leading to spectral overlap and ambiguity.[2][3]

This guide provides an in-depth, technical comparison of two-dimensional (2D) NMR methodologies for the definitive structural elucidation of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final assigned structure. This approach is designed for researchers, scientists, and drug development professionals who require not just data, but a verifiable understanding of molecular architecture.

The Challenge: Beyond the 1D Spectrum

The structure of this compound presents a classic challenge for 1D NMR alone. While distinct regions for aromatic and aliphatic protons may be visible, the four methylene protons on the piperidinone ring are chemically non-equivalent and are likely to produce overlapping multiplets, making definitive assignment difficult. 2D NMR spectroscopy overcomes this limitation by spreading correlations across a second frequency dimension, resolving these overlaps and revealing the intricate network of connections within the molecule.[4][5][6]

The core techniques we will leverage are:

  • COSY (Correlation Spectroscopy): To map the network of proton-proton (¹H-¹H) spin couplings.[4][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify all direct, one-bond connections between protons and carbons (¹H-¹³C).[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): To piece the molecular puzzle together by identifying long-range (2-4 bond) correlations between protons and carbons.[11][12][13][14]

Anticipated Spectral Landscape: A Predictive Framework

Before stepping into the lab, a senior scientist's first action is to predict the expected outcome. This establishes a hypothesis against which experimental data can be validated. Below is the structure of this compound with a standard numbering scheme, followed by tables of predicted chemical shifts and 2D NMR correlations.

Chemical structure of this compound with atoms numbered for NMR analysis.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NumberAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
1'C-~145Aromatic C attached to N and ortho to NO₂
2'CH~7.20~110Aromatic CH ortho to methoxy, shielded
3'C-~150Aromatic C attached to OCH₃
4'C-~140Aromatic C attached to NO₂
5'CH~7.80~118Aromatic CH ortho to NO₂, deshielded
6'CH~7.60~115Aromatic CH meta to NO₂, deshielded
2, 6CH₂~3.80~50Methylene adjacent to N, deshielded
3, 5CH₂~2.80~40Methylene adjacent to carbonyl
4C=O-~205Ketone carbonyl
7 (OCH₃)CH₃~3.90~56Methoxy group

Table 2: Predicted COSY (¹H-¹H) Correlations

Correlating ProtonsNumber of BondsExpected Intensity
H2/H6 ↔ H3/H53Strong
H5' ↔ H6'3Strong

Table 3: Predicted HSQC (¹H-¹³C) One-Bond Correlations

Proton (¹H)Correlated Carbon (¹³C)
H2'C2'
H5'C5'
H6'C6'
H2, H6C2, C6
H3, H5C3, C5
H7 (OCH₃)C7 (OCH₃)

Table 4: Predicted HMBC (¹H-¹³C) Multi-Bond Correlations

Proton (¹H)Correlated Carbons (¹³C)Number of BondsSignificance
H2, H6C4, C1'3, 2Confirms piperidinone ring connectivity and link to phenyl ring.
H3, H5C4, C2, C62, 3Confirms piperidinone ring structure.
H2'C1', C3', C6'2, 2, 3Confirms substitution pattern on the aromatic ring.
H5'C1', C3'3, 3Confirms substitution pattern on the aromatic ring.
H6'C2', C4'2, 2Confirms substitution pattern on the aromatic ring.
H7 (OCH₃)C3'2Unambiguously links the methoxy group to the C3' position.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to generate high-quality, unambiguous data. The choice of a high-field spectrometer (≥500 MHz) is recommended to maximize signal dispersion, which is critical for resolving complex spin systems.

Diagram: 2D NMR Structural Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis cluster_val Validation prep Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ or DMSO-d₆ acq_1d 1. Acquire ¹H and ¹³C{¹H} 1D Spectra prep->acq_1d acq_cosy 2. Acquire gCOSY Spectrum acq_hsqc 3. Acquire gHSQC Spectrum acq_hmbc 4. Acquire gHMBC Spectrum proc_1d Assign proton spin systems from COSY acq_hmbc->proc_1d proc_hsqc Correlate protons to directly attached carbons via HSQC proc_1d->proc_hsqc proc_hmbc Connect fragments and confirm quaternary carbons via HMBC proc_hsqc->proc_hmbc val Compare experimental correlations to predicted data (Tables 2-4) proc_hmbc->val final Final Structure Confirmed val->final

Caption: A streamlined workflow for 2D NMR structural validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice, but if solubility is an issue or exchangeable protons are of interest, DMSO-d₆ is a suitable alternative.

    • Ensure the solution is clear and free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to check sample concentration and purity.

    • Acquire a proton-decoupled ¹³C spectrum. This provides the carbon chemical shifts that will form the vertical axis of the HSQC and HMBC spectra.

  • gCOSY (Gradient-Selected COSY) Acquisition:

    • Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][8] This is the first step in mapping out the molecular framework.

    • Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Acquire a 2D data matrix (e.g., 1024 x 256 data points) with a sufficient number of scans per increment (e.g., 2-4) to achieve good signal-to-noise.

  • gHSQC (Gradient-Selected HSQC) Acquisition:

    • Rationale: The HSQC experiment is highly sensitive and correlates each proton with the carbon it is directly attached to.[15][10][11] This provides unambiguous ¹H-¹³C one-bond connectivities.

    • Set the ¹H dimension spectral width as in the COSY.

    • Set the ¹³C dimension spectral width to encompass all carbon signals (e.g., 0-210 ppm).

    • Use a one-bond coupling constant (¹J_CH) value of ~145 Hz, which is a standard value for typical organic molecules.

  • gHMBC (Gradient-Selected HMBC) Acquisition:

    • Rationale: The HMBC is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons over two to four bonds, allowing for the connection of isolated spin systems and the identification of quaternary (non-protonated) carbons.[11][12][13]

    • Use the same spectral widths as the HSQC experiment.

    • Set the long-range coupling delay to optimize for a coupling constant of 8-10 Hz. This is a crucial parameter; a value in this range is effective for detecting typical two- and three-bond C-H couplings.

Data Interpretation: Assembling the Molecular Structure

The validation process is a logical, stepwise assembly of the evidence provided by each experiment, cross-referencing the acquired data with the predictions in Tables 2-4.

  • Trace the Spin Systems with COSY:

    • Begin with the COSY spectrum. A cross-peak between the proton signals at ~3.80 ppm (H2/H6) and ~2.80 ppm (H3/H5) will confirm the connectivity within the piperidinone ring.

    • Another cross-peak between protons at ~7.80 ppm (H5') and ~7.60 ppm (H6') will confirm their adjacency on the aromatic ring.

  • Assign Protons to Carbons with HSQC:

    • Overlay the HSQC spectrum. Each cross-peak confirms a direct C-H bond. For example, the proton signal at ~3.90 ppm will show a correlation to the carbon signal at ~56 ppm, definitively assigning the methoxy group (H7/C7).

    • This step assigns every protonated carbon in the molecule, validating the data in Table 3.

  • Connect the Fragments with HMBC:

    • The HMBC data provides the final, unambiguous proof of the overall structure. The key correlations to look for are those that bridge different parts of the molecule.

Diagram: Key HMBC Correlations for Structural Confirmation

G cluster_mol This compound H2_6 H2/H6 (~3.80 ppm) C1_prime C1' H2_6->C1_prime links piperidine to phenyl C4 C4 (C=O) H2_6->C4 confirms ring structure H7 H7 (~3.90 ppm) C3_prime C3' H7->C3_prime positions methoxy group H2_prime H2' (~7.20 ppm) H2_prime->C1_prime H2_prime->C3_prime

Caption: Critical HMBC correlations confirming the molecular backbone.

  • Piperidine to Phenyl Link: A cross-peak between the piperidine protons H2/H6 (~3.80 ppm) and the quaternary aromatic carbon C1' (~145 ppm) is the definitive link between the two ring systems.

  • Methoxy Group Placement: The most crucial correlation for confirming the substitution pattern is between the methoxy protons H7 (~3.90 ppm) and the aromatic carbon C3' (~150 ppm). This single cross-peak proves the methoxy group is attached at the C3' position.

  • Piperidinone Ring Confirmation: Correlations from protons H2/H6 and H3/H5 to the ketone carbonyl carbon C4 (~205 ppm) validate the integrity of the piperidinone ring.

Conclusion: A Triangulated Approach to Certainty

By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating, triangulated data set. The COSY experiment establishes the proton framework, the HSQC assigns each proton to its carbon partner, and the HMBC provides the long-range correlations that piece the entire structure together, including the unambiguous placement of substituents and the location of quaternary carbons.

This methodical approach, grounded in predictive analysis and confirmed by a suite of complementary experiments, provides an unparalleled level of confidence in the structural assignment of this compound. It moves beyond simple data collection to a logical, evidence-based process of validation, meeting the highest standards of scientific integrity required in modern chemical and pharmaceutical research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the quantification of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering a comprehensive framework for researchers, scientists, and drug development professionals. The principles and protocols outlined herein are grounded in the latest regulatory guidelines to ensure scientific integrity and trustworthiness.[3][4][5][6][7]

Introduction: The Imperative of Rigorous Analytical Method Validation

In pharmaceutical development, the reliability of analytical data is paramount. The identity, strength, quality, purity, and potency of drug substances and products are all established through validated analytical procedures.[3] For a critical intermediate like this compound, whose purity can directly impact the final active pharmaceutical ingredient (API), robust and reliable analytical methods are non-negotiable.

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[8][9][10] This is crucial when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one. This guide will explore the cross-validation of a primary HPLC method with a secondary GC method for the analysis of this compound.

The structure of this compound, with its aromatic nitro group, methoxy group, and piperidone ring, presents unique analytical challenges and opportunities.[1][11][12] The nitro and phenyl groups provide a chromophore suitable for UV detection in HPLC, while the overall volatility and thermal stability of the molecule, potentially after derivatization, can be exploited for GC analysis.

The Cross-Validation Workflow: A Conceptual Overview

The cross-validation process ensures that the data generated by different methods are interchangeable. This involves a direct comparison of results obtained from the analysis of the same set of samples. The workflow is designed to assess key validation parameters, including specificity, linearity, accuracy, and precision.

Cross-Validation Workflow Figure 1: Cross-Validation Workflow cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Acceptance & Implementation HPLC_Method Primary Method: Reverse-Phase HPLC-UV HPLC_Validation Full Validation of HPLC Method (ICH Q2(R2)) HPLC_Method->HPLC_Validation GC_Method Secondary Method: GC-FID (with derivatization) GC_Validation Full Validation of GC Method (ICH Q2(R2)) GC_Method->GC_Validation Sample_Selection Select Representative Samples (e.g., different batches, purity levels) Analysis_HPLC Analyze Samples using Validated HPLC Method Sample_Selection->Analysis_HPLC Analysis_GC Analyze Samples using Validated GC Method Sample_Selection->Analysis_GC Data_Comparison Compare Results Statistically (e.g., Bland-Altman plot, t-test) Analysis_HPLC->Data_Comparison Analysis_GC->Data_Comparison Acceptance_Criteria Results Meet Pre-defined Acceptance Criteria Data_Comparison->Acceptance_Criteria Interchangeability Demonstrate Method Interchangeability Acceptance_Criteria->Interchangeability Method_Comparison_Logic Figure 2: Method Comparison Logic Start Begin Cross-Validation Analyze_Samples Analyze Identical Samples with HPLC and GC Methods Start->Analyze_Samples Calculate_Difference Calculate the Difference in Results for Each Sample Analyze_Samples->Calculate_Difference Compare_to_Limit Is the Absolute Difference ≤ 2.0% for All Samples? Calculate_Difference->Compare_to_Limit Validation_Pass Cross-Validation Successful: Methods are Interchangeable Compare_to_Limit->Validation_Pass Yes Validation_Fail Cross-Validation Failed: Investigate Discrepancies Compare_to_Limit->Validation_Fail No End End Validation_Pass->End Validation_Fail->End

References

A Comparative Guide to the Reproducible Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenges of a Key Pharmaceutical Intermediate

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, an N-aryl piperidone, is prevalent in compounds targeting the central nervous system and other therapeutic areas. The precise arrangement of the methoxy and nitro substituents on the aromatic ring, coupled with the reactive ketone functionality on the piperidine core, makes it a versatile intermediate for further chemical elaboration.

However, the seemingly straightforward synthesis of this compound can be fraught with reproducibility issues. The efficiency of the carbon-nitrogen bond formation, purification of the final product, and control of side reactions are common hurdles faced by researchers. This guide provides an in-depth, comparative analysis of the two primary synthetic strategies for preparing this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. By elucidating the mechanistic underpinnings, providing detailed experimental protocols, and offering field-proven troubleshooting advice, this document aims to empower researchers to achieve consistent and high-yielding syntheses of this important intermediate.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach

The SNAr reaction is a cornerstone of aromatic chemistry, relying on the activation of an aromatic ring towards nucleophilic attack by strongly electron-withdrawing groups.[1] In the case of our target molecule, the nitro group (–NO₂) at the para position to the leaving group (typically a halide) is essential for activating the aryl halide to undergo substitution.[1]

Causality of Experimental Choices:

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The strong electron-withdrawing nitro group is critical as it delocalizes the negative charge of this intermediate, thereby lowering the activation energy of the reaction. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is crucial to solvate the charged intermediate and promote the reaction. A base is often added to deprotonate the piperidin-4-one, increasing its nucleophilicity.

Caption: Workflow for SNAr Synthesis.

Detailed Experimental Protocol for SNAr Synthesis

This protocol is adapted from a reliable synthesis of a closely related analogue, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, and is expected to provide good yields for the target compound.[2]

Materials:

  • 1-Fluoro-3-methoxy-4-nitrobenzene (1.0 eq)

  • Piperidin-4-one hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 1-fluoro-3-methoxy-4-nitrobenzene in DMSO, add piperidin-4-one hydrochloride and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Buchwald-Hartwig Amination - A Modern Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[3] It offers a broader substrate scope and often proceeds under milder conditions than traditional methods.[3] This reaction is particularly useful when the aromatic ring is not sufficiently activated for SNAr or when sensitive functional groups are present.

Causality of Experimental Choices:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl piperidone and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or tBuDavePhos often being employed to promote the reductive elimination step.[5][6] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to facilitate the deprotonation of the amine.

Caption: Buchwald-Hartwig Synthesis Workflow.

Detailed Experimental Protocol for Buchwald-Hartwig Amination

This protocol is based on a general and high-yielding procedure for the coupling of piperidines with aryl bromides.[7]

Materials:

  • 1-Bromo-3-methoxy-4-nitrobenzene (1.0 eq)

  • Piperidin-4-one (1.2 eq)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, tBuDavePhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 1-bromo-3-methoxy-4-nitrobenzene and piperidin-4-one.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the availability of starting materials, cost, scalability, and the presence of other functional groups.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide Activated (e.g., with -NO₂)Broad scope (Ar-I, Ar-Br, Ar-Cl, Ar-OTf)
Catalyst None (Transition-metal-free)Palladium catalyst and phosphine ligand required
Reagent Cost Generally lower (no catalyst/ligand)Higher (palladium catalyst and specialized ligand)
Reaction Conditions Often requires higher temperaturesCan often be performed at lower temperatures
Functional Group Tolerance Limited by the reactivity of other groupsGenerally higher
Reported Yield Good to excellent (e.g., 76% for an analogue)[2]Often excellent (e.g., 93% for a similar coupling)[7]
Reproducibility Issues Sensitive to water, solvent puritySensitive to air and moisture, catalyst/ligand quality

Troubleshooting and Reproducibility

Achieving a reproducible synthesis requires careful attention to detail and an understanding of potential pitfalls.

Common Issues in SNAr Synthesis
ProblemPotential CauseSolution
Low or No Conversion Insufficient activation of the aryl halide.Ensure the nitro group is ortho or para to the leaving group. Consider using a more reactive halide (F > Cl > Br > I).
Incomplete deprotonation of the amine.Use a stronger base or a more polar aprotic solvent.
Presence of water in the reaction.Use anhydrous solvents and reagents.
Side Product Formation Reaction at other functional groups.Protect sensitive functional groups if necessary.
Common Issues in Buchwald-Hartwig Amination
ProblemPotential CauseSolution
Low or No Conversion Inactive catalyst.Use a fresh palladium source and ligand. Consider using a pre-catalyst.
Presence of oxygen.Degas the solvent and maintain an inert atmosphere throughout the reaction.
Inappropriate ligand or base.Screen different ligands and bases for optimal performance.
Hydrodehalogenation of Aryl Halide Competing side reaction.Use a bulkier ligand to favor C-N bond formation.

Conclusion and Recommendation

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound.

For routine, large-scale synthesis where the starting aryl halide is appropriately activated (as is the case with a nitro-substituted benzene ring), SNAr offers a more cost-effective and operationally simpler approach due to the absence of expensive and sensitive metal catalysts and ligands. The high reported yield for a very similar substrate suggests that this method can be highly efficient.

Conversely, the Buchwald-Hartwig amination provides greater versatility and functional group tolerance . While the initial setup is more demanding due to the need for an inert atmosphere and specialized reagents, it is often the method of choice for more complex substrates or when SNAr fails to provide satisfactory results. The higher reported yields for similar couplings may justify the additional cost and effort for certain applications.

Ultimately, the optimal method will depend on the specific resources and priorities of the research team. This guide provides the necessary foundational knowledge and detailed protocols to enable a rational choice and successful, reproducible synthesis of this valuable chemical intermediate.

References

Comparing the efficacy of different synthetic routes to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a valuable building block in the synthesis of various pharmaceutical agents, owing to its unique electronic and structural features.[1] This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their efficacy based on established chemical principles and available data. We will delve into three major synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), the Buchwald-Hartwig Amination, and a classical approach involving the reaction of anilines with piperidone precursors.

Introduction to this compound

The title compound incorporates a piperidin-4-one moiety, a common scaffold in medicinal chemistry, N-arylated with a 3-methoxy-4-nitrophenyl group. The nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.[1] This feature is central to some of the synthetic strategies discussed herein. The methoxy group, an electron-donating substituent, also modulates the electronic properties of the aromatic ring. The piperidin-4-one core itself offers a reactive handle for further molecular elaboration.

Synthetic Strategies: A Head-to-Head Comparison

We will now explore the three primary synthetic routes to this compound, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of their advantages and disadvantages.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in our target molecule.[1] This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Materials:

  • 4-Fluoro-2-methoxynitrobenzene (or 4-chloro-2-methoxynitrobenzene)

  • Piperidin-4-one hydrochloride monohydrate

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of piperidin-4-one hydrochloride monohydrate (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the free piperidin-4-one in situ.

  • Add 4-fluoro-2-methoxynitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-one on the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine or chlorine). The strong electron-withdrawing effect of the para-nitro group stabilizes the resulting negatively charged intermediate (Meisenheimer complex) through resonance. The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired product.

SNAr_Mechanism Reactants Piperidin-4-one + 4-Fluoro-2-methoxynitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product This compound + F⁻ Intermediate->Product Elimination of Leaving Group Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH PdAmido Palladium Amido Complex AmineCoord->PdAmido - HX, + Base Product Ar-NR₂ PdAmido->Product Reductive Elimination ArylHalide Ar-X Amine R₂NH Product->Pd0 Base Base Piperidone_Precursor_Route Start N-Benzyl-4-piperidone Step1 Methylation Start->Step1 Piperidinium N-methyl-N-benzyl-4-oxopiperidinium iodide Step1->Piperidinium Step2 Reaction with Aniline Piperidinium->Step2 Product This compound Step2->Product

References

Navigating the Uncharted Territory of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one Analogs: A Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of current scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one and its direct analogs. While this specific scaffold remains unexplored publicly, this guide synthesizes information on the broader chemical motifs—the piperidin-4-one core and substituted phenyl rings—to provide a foundational understanding for researchers and drug development professionals interested in this chemical space.

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatility in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including but not limited to, antimicrobial, anticancer, and central nervous system activities.[1][2][3] The conformational flexibility of the piperidine ring allows for optimal spatial arrangement of substituents, facilitating interactions with a variety of biological targets.

The Core Components: Deconstructing the Pharmacological Potential

The this compound structure can be dissected into three key components, each contributing to its potential biological activity profile: the piperidin-4-one core, the methoxy group, and the nitro group on the phenyl ring.

The Piperidin-4-one Moiety: A Versatile Hub

The piperidin-4-one core serves as a central framework for the attachment of various functional groups. The nitrogen atom's basicity and the ketone functionality at the 4-position are key handles for synthetic modification, allowing for the exploration of a diverse chemical space. Modifications at the nitrogen atom and the carbon atoms of the piperidine ring have been shown to significantly influence the biological activity of piperidine-containing compounds.[4][5]

The Methoxyphenyl Group: A Common Feature in Bioactive Molecules

The presence of a methoxy-substituted phenyl ring is a common feature in many biologically active compounds. The methoxy group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. It can also participate in hydrogen bonding with biological targets, thereby contributing to binding affinity. For instance, methoxyphenylpiperidine derivatives have been explored as 5-HT4 receptor agonists with prokinetic activity.[6][7]

The Nitrophenyl Group: An Electron-Withdrawing Influencer

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the phenyl ring. This can impact the molecule's interaction with target proteins and its metabolic fate. While the specific contribution of the 4-nitro substituent in this context is not documented, nitrophenyl-containing compounds have been investigated in various therapeutic areas.

Charting a Path Forward: Future Directions for Research

Given the lack of specific SAR data, the field is open for pioneering research into the therapeutic potential of this compound analogs. A logical starting point would be the synthesis of a focused library of analogs with systematic modifications to each of the three core components.

Suggested Modifications for Initial SAR Exploration:

  • Piperidin-4-one Core:

    • Reduction of the ketone to a hydroxyl group to explore the impact of a hydrogen bond donor.

    • Substitution at the 2, 3, 5, and 6 positions of the piperidine ring to investigate steric and electronic effects.

  • Methoxyphenyl Ring:

    • Varying the position of the methoxy group on the phenyl ring (e.g., 2-methoxy, 4-methoxy).

    • Replacing the methoxy group with other alkoxy groups of varying chain lengths to probe the effect of lipophilicity.

    • Substitution with other electron-donating or electron-withdrawing groups to understand the electronic requirements for activity.

  • Nitrophenyl Group:

    • Altering the position of the nitro group.

    • Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups.

Experimental Protocols for Initial Screening

For a novel scaffold such as this, a broad-based screening approach against a panel of common biological targets would be a prudent initial step.

General Antimicrobial Screening

Objective: To assess the general antibacterial and antifungal activity of the synthesized analogs.

Methodology:

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans) should be used.

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Controls: Include a positive control (a known antibiotic or antifungal agent) and a negative control (vehicle).

Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of the analogs against a human cell line.

Methodology:

  • Cell Line: A commonly used human cell line such as HEK293 or HeLa.

  • MTT Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

  • Controls: Include a positive control (a known cytotoxic agent) and a negative control (vehicle).

Logical Framework for SAR Analysis

The following diagram illustrates a logical workflow for initiating an SAR study on this novel scaffold.

Caption: Workflow for the initial exploration of the structure-activity relationship of this compound analogs.

Conclusion

While the structure-activity relationship of this compound analogs is currently an unexplored area of medicinal chemistry, the constituent chemical motifs suggest a high potential for biological activity. The piperidin-4-one core provides a robust and versatile scaffold for synthetic elaboration, and the substituted phenyl ring offers opportunities for fine-tuning the electronic and pharmacokinetic properties of the molecules. The path is clear for researchers to embark on the synthesis and biological evaluation of this promising class of compounds, with the potential to uncover novel therapeutic agents.

References

Navigating the Bioactivity Landscape of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: A Comparative Guide to In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidin-4-one Scaffold as a Privileged Structure in Drug Discovery

The piperidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents with a wide range of pharmacological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties[1][2][3][4]. The functionalization of this core, as seen in 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, offers a unique opportunity to explore novel biological activities. The presence of the methoxy and nitro groups on the phenyl ring can significantly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets.

This guide provides a comprehensive framework for comparing the in vitro and in vivo activity of this compound and its analogs. While specific experimental data for this exact molecule is not yet publicly available, this document will leverage data from closely related piperidin-4-one derivatives to outline the experimental pathways for its biological characterization. We will delve into the rationale behind experimental design, detailing protocols for assessing potential antimicrobial, cytotoxic, and anti-inflammatory activities, and provide a clear roadmap for translating promising in vitro results into meaningful in vivo studies.

I. Antimicrobial Activity: Unveiling the Potential to Combat Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidin-4-one derivatives have demonstrated significant potential in this arena[1][5][6]. The evaluation of this compound as a potential antimicrobial agent would involve a tiered approach, starting with broad in vitro screening followed by more specific mechanistic and in vivo efficacy studies.

A. In Vitro Antimicrobial Assessment: The First Line of Investigation

The initial step is to determine the compound's spectrum of activity against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth media to a standardized cell density (typically 10^5 CFU/mL).

  • Compound Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. Positive and negative controls (media alone and cells with vehicle, respectively) are crucial for validating the assay.

Data Presentation:

The results of the MIC assay can be summarized in a table for clear comparison.

MicroorganismStrainCompound MIC (µg/mL)Ampicillin MIC (µg/mL)Fluconazole MIC (µg/mL)
Gram-positive BacteriaStaphylococcus aureusDataDataN/A
Gram-negative BacteriaEscherichia coliDataDataN/A
FungiCandida albicansDataN/AData

Causality Behind Experimental Choices: The broth microdilution method is chosen for its high throughput, reproducibility, and quantitative nature, allowing for the efficient screening of multiple compounds against a wide range of microbes. The inclusion of standard antibiotics like ampicillin and fluconazole provides a benchmark for the compound's potency[1][7][8].

Workflow for In Vitro Antimicrobial Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial/Fungal Cultures D Inoculation with Microbes A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. In Vivo Efficacy Models: From the Bench to a Living System

Promising in vitro activity warrants investigation in a living organism to assess efficacy and safety. A common model for bacterial infections is the murine sepsis model.

Experimental Protocol: Murine Sepsis Model

Step-by-Step Methodology:

  • Animal Acclimatization: Male Balb/c mice are acclimatized for at least one week before the experiment.

  • Induction of Sepsis: Mice are infected with a lethal dose of a clinically relevant bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) via intraperitoneal injection.

  • Treatment: At a specified time post-infection, different doses of this compound (formulated in a suitable vehicle) are administered to different groups of mice (e.g., orally or intraperitoneally). A control group receives the vehicle only, and a positive control group receives a standard antibiotic.

  • Monitoring: Mice are monitored for survival over a period of 7-14 days.

  • Data Analysis: Survival curves are plotted, and statistical analysis (e.g., Log-rank test) is performed to compare the different treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg)Number of AnimalsMedian Survival Time (days)Percent Survival
Vehicle Control-10DataData
Compound X1010DataData
Compound X3010DataData
Vancomycin1010DataData

Causality Behind Experimental Choices: The murine sepsis model is a robust and well-established model that mimics systemic bacterial infections in humans. It provides crucial information on the compound's ability to clear the infection and improve survival in a complex biological system.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperidin-4-one scaffold is also a recurring motif in the design of anticancer agents, with derivatives showing activity against various cancer cell lines[4][9][10][11]. The evaluation of this compound in this context would begin with assessing its cytotoxicity against a panel of human cancer cell lines.

A. In Vitro Cytotoxicity Assays: Gauging the Impact on Cancer Cells

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

Experimental Protocol: MTT Assay

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Data Presentation:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer)DataData
HCT116 (Colon Cancer)DataData
A549 (Lung Cancer)DataData

Causality Behind Experimental Choices: The MTT assay is a reliable, sensitive, and high-throughput method for assessing the cytotoxic effects of a compound on cancer cells. It provides a quantitative measure of a compound's potency (IC50), which is essential for structure-activity relationship (SAR) studies and for selecting promising candidates for further investigation[12][13].

Workflow for In Vitro Anticancer Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution D Compound Treatment B->D C->D E MTT Addition & Incubation D->E F Formazan Solubilization E->F G Absorbance Reading F->G H IC50 Calculation G->H

Caption: Workflow for determining the IC50 value using the MTT assay.

B. In Vivo Antitumor Efficacy: Testing in a Living Tumor Model

Compounds exhibiting potent in vitro cytotoxicity are advanced to in vivo models to evaluate their antitumor efficacy in a more physiologically relevant setting. The xenograft mouse model is a common choice.

Experimental Protocol: Xenograft Mouse Model

Step-by-Step Methodology:

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, mice are randomized into treatment groups and dosed with this compound (e.g., daily via oral gavage) or a vehicle control. A positive control group may receive a standard chemotherapy agent.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Data0
Compound X25DataData
Compound X50DataData
Doxorubicin5DataData

Causality Behind Experimental Choices: The xenograft model provides a valuable platform to assess a compound's ability to inhibit tumor growth in vivo, taking into account factors such as drug delivery to the tumor site, metabolism, and overall toxicity to the host.

III. Anti-inflammatory and Analgesic Potential: Modulating the Body's Response to Injury and Pain

Piperidin-4-one derivatives have also been investigated for their anti-inflammatory and analgesic properties[3][14][15][16][17][18]. The presence of the piperidine ring, a key pharmacophore in many opioid analgesics, suggests that this compound could possess similar activities.

A. In Vitro Anti-inflammatory Assays: Probing the Molecular Mechanisms

A key initial in vitro assay is to assess the compound's ability to inhibit the production of pro-inflammatory mediators in immune cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Step-by-Step Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound for a short period.

  • LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and the production of cytokines like TNF-α and IL-6.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration.

B. In Vivo Anti-inflammatory and Analgesic Models: Assessing Therapeutic Effects

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

  • Animal Dosing: Rats are orally administered with this compound or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model is used to screen for peripheral analgesic activity.

Step-by-Step Methodology:

  • Animal Dosing: Mice are pre-treated with this compound, a vehicle control, or a standard analgesic like aspirin.

  • Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.

  • Counting Writhes: The number of writhes is counted for a specific period after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

IV. Bridging the Gap: The Importance of Pharmacokinetics and ADMET Profiling

A critical aspect of translating in vitro findings to in vivo efficacy is understanding the compound's pharmacokinetic (PK) profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME)[19]. Early in silico and in vitro ADMET studies can predict a compound's drug-likeness and potential liabilities[20][21].

Key ADMET Parameters to Evaluate:

  • Solubility: Affects absorption.

  • Permeability: Influences absorption and distribution.

  • Metabolic Stability: Determines the compound's half-life in the body.

  • Plasma Protein Binding: Affects the free drug concentration available to exert its effect.

  • Cytochrome P450 Inhibition: Potential for drug-drug interactions.

Experimental Workflow for Early ADMET Profiling:

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Assays cluster_invivo In Vivo Pharmacokinetics A Lipinski's Rule of Five B ADMET Prediction Software A->B C Kinetic Solubility Assay G Single Dose PK in Mice/Rats C->G D PAMPA for Permeability D->G E Microsomal Stability Assay E->G F CYP450 Inhibition Assay F->G

Caption: A tiered approach to ADMET and pharmacokinetic profiling.

V. Conclusion: A Roadmap for Unlocking Therapeutic Potential

The systematic evaluation of this compound, guided by the principles and protocols outlined in this guide, will provide a comprehensive understanding of its biological activity profile. By judiciously comparing its in vitro potency with its in vivo efficacy and pharmacokinetic properties, researchers can make informed decisions about its potential as a lead compound for the development of new therapeutics. The journey from a promising molecule to a clinically effective drug is long and challenging, but a robust preclinical evaluation is the essential first step on that path.

References

A Comparative Analysis of the Antimicrobial Spectrum of Omadacycline Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of infectious diseases and antimicrobial resistance, a thorough understanding of the antimicrobial spectrum of novel agents is paramount for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the in vitro activity of omadacycline, a novel aminomethylcycline, against a panel of clinically relevant standard antibiotics. The data presented herein is supported by established experimental protocols, offering a comprehensive resource for assessing the potential therapeutic utility of this new agent.

The Evolving Challenge of Antimicrobial Resistance

The rise of multidrug-resistant (MDR) organisms presents a formidable challenge to global public health. Bacteria have evolved sophisticated mechanisms to evade the action of conventional antibiotics, including enzymatic degradation, target site modification, and active efflux of the drug.[1] This necessitates the development of new antimicrobials with novel mechanisms of action or the ability to overcome existing resistance determinants. Omadacycline, a semi-synthetic derivative of minocycline, represents a recent advancement in the tetracycline class of antibiotics, designed to address some of these resistance challenges.[2]

Mechanisms of Action: A Tale of Two Targets

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. Here, we briefly explore the molecular targets of omadacycline and the standard antibiotics included in this comparison.

Omadacycline: As an aminomethylcycline, omadacycline exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3][4] A key feature of omadacycline is its ability to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[3][5] Its structural modifications allow for potent activity against strains that are resistant to older tetracyclines.[4]

Standard Antibiotics:

  • Vancomycin (Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Linezolid (Oxazolidinone): A protein synthesis inhibitor that binds to the 50S ribosomal subunit, preventing the formation of the initiation complex.[6]

  • Daptomycin (Lipopeptide): Disrupts the bacterial cell membrane integrity in a calcium-dependent manner, leading to ion leakage and cell death.

  • Ceftaroline (Cephalosporin): A beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Penicillin (Beta-Lactam): Inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.

  • Azithromycin (Macrolide): Binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Comparative Antimicrobial Spectrum: A Quantitative Analysis

The antimicrobial spectrum of an antibiotic is quantitatively defined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism in vitro. The MIC90, the concentration required to inhibit 90% of isolates, is a critical metric for comparing the potency of different antibiotics against a population of a specific bacterial species.

The following tables summarize the MIC90 values (in µg/mL) of omadacycline and standard antibiotics against a panel of key Gram-positive and Gram-negative pathogens.

Table 1: In Vitro Activity Against Gram-Positive Pathogens (MIC90, µg/mL)

OrganismOmadacyclineVancomycinLinezolidDaptomycinCeftarolinePenicillinAzithromycin
Staphylococcus aureus (MSSA)0.25[7]1[8]2[9]0.5[10]0.25[11]--
Staphylococcus aureus (MRSA)0.25[3]1[8]2[9]0.5[10]1[12]--
Enterococcus faecalis (VSE)0.25[3]4[13]2[6]2[7]---
Enterococcus faecalis (VRE)0.25[3]>2562[6]2[14]---
Streptococcus pneumoniae (Pen-S)0.12[9]-1[9]0.25[15]0.12[16]0.060.06
Streptococcus pneumoniae (Pen-R)0.12[3]-1[9]0.25[15]0.25[12]≥2[17]>4
Streptococcus pyogenes---0.25[7]≤0.008[18]≤0.12[19]-

Table 2: In Vitro Activity Against Gram-Negative Pathogens (MIC90, µg/mL)

OrganismOmadacyclineCeftarolineCiprofloxacinAzithromycin
Escherichia coli2[9]>32[18]>2[20]-
Klebsiella pneumoniae8[3]>32[18]>2[20]-
Pseudomonas aeruginosa>16[3]-2[20]-
Haemophilus influenzae1[9]0.015[16]-2.0[21]
Moraxella catarrhalis0.25[9]0.12[16]-≤0.25

Experimental Protocols: Determining the Minimum Inhibitory Concentration (MIC)

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results across different laboratories.[22][23] Below are detailed, step-by-step protocols for the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism.

Causality Behind Experimental Choices: The use of a standardized inoculum density is critical, as a higher bacterial load can lead to falsely elevated MIC values. The cation-adjusted Mueller-Hinton broth is the recommended medium for most non-fastidious bacteria as its composition is standardized to minimize variability in susceptibility testing results.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. B Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. C Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. B->C D Inoculate each well of the microtiter plate with the diluted bacterial suspension. C->D E Incubate the plate at 35°C for 16-20 hours in ambient air. D->E F Read the plate visually or with a photometric device to determine the lowest concentration that inhibits visible growth (the MIC). E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation:

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the inoculated plate at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.

  • Reading and Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spot-inoculated onto the surface of the agar plates.

Causality Behind Experimental Choices: The agar dilution method allows for the simultaneous testing of multiple bacterial isolates against a single antibiotic concentration, making it efficient for large-scale surveillance studies. The use of a multipoint inoculator ensures the delivery of a standardized and consistent inoculum to each spot.

Experimental Workflow for Agar Dilution

Agar_Dilution_Workflow A Prepare serial dilutions of the antimicrobial agent. B Incorporate each antimicrobial dilution into molten Mueller-Hinton Agar and pour into petri dishes. A->B D Spot-inoculate the surface of each agar plate with the bacterial suspensions using a multipoint replicator. C Prepare standardized bacterial inocula equivalent to a 0.5 McFarland standard. C->D E Incubate the plates at 35°C for 16-20 hours. D->E F Examine the plates and determine the MIC as the lowest concentration that inhibits visible growth at the inoculation spot. E->F

Caption: Workflow for MIC determination using the agar dilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare serial dilutions of the antimicrobial agent in a suitable solvent.

    • Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton Agar (maintained at 45-50°C) to achieve the desired final concentrations.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation:

    • Prepare a standardized suspension of each bacterial isolate to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions. Each spot should contain approximately 1-2 µL, delivering about 10^4 CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a fine film of growth.

Visualizing the Antimicrobial Spectrum

The concept of a broad versus narrow antimicrobial spectrum is a fundamental principle in antibiotic stewardship. Broad-spectrum antibiotics are active against a wide range of bacteria, including both Gram-positive and Gram-negative organisms, while narrow-spectrum antibiotics are effective against a more limited range of bacteria.

Antimicrobial_Spectrum cluster_broad Broad Spectrum cluster_narrow Narrow Spectrum cluster_gram_pos Gram-Positive Bacteria cluster_gram_neg Gram-Negative Bacteria Omadacycline Omadacycline Staphylococcus Staphylococcus Omadacycline->Staphylococcus Enterococcus Enterococcus Omadacycline->Enterococcus Streptococcus Streptococcus Omadacycline->Streptococcus E_coli E. coli Omadacycline->E_coli K_pneumoniae K. pneumoniae Omadacycline->K_pneumoniae Ciprofloxacin Ciprofloxacin Ciprofloxacin->E_coli Ciprofloxacin->K_pneumoniae P_aeruginosa P. aeruginosa Ciprofloxacin->P_aeruginosa Vancomycin Vancomycin Vancomycin->Staphylococcus Vancomycin->Enterococcus Vancomycin->Streptococcus Penicillin Penicillin Penicillin->Streptococcus

Caption: Comparative visualization of broad versus narrow antimicrobial spectra.

Conclusion

This guide provides a comparative overview of the antimicrobial spectrum of the novel aminomethylcycline, omadacycline, in relation to several standard-of-care antibiotics. The presented MIC data, supported by detailed experimental protocols, offer a valuable resource for the scientific community. The broad spectrum of activity of omadacycline, particularly against resistant Gram-positive pathogens, highlights its potential as a significant addition to the antimicrobial armamentarium. As with any antimicrobial agent, continued surveillance and research are essential to fully understand its clinical utility and to mitigate the development of resistance.

References

A Head-to-Head Comparison of 1-(Nitrophenyl)piperidin-4-one Isomers: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(nitrophenyl)piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Notably, the para-isomer is a well-established precursor in the synthesis of Apixaban, a widely used anticoagulant.[3][4] The utility of this scaffold stems from the unique interplay between the piperidin-4-one ring, a common pharmacophore, and the nitrophenyl moiety, which can be readily transformed into other functional groups.

However, the seemingly subtle change in the position of the nitro group on the phenyl ring—from ortho to meta to para—dramatically alters the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity and potential biological interactions. This guide provides an in-depth, head-to-head comparison of the 1-(2-nitrophenyl)piperidin-4-one, 1-(3-nitrophenyl)piperidin-4-one, and 1-(4-nitrophenyl)piperidin-4-one isomers. We will dissect the fundamental chemical principles governing their differences and provide practical, data-driven insights to inform rational decision-making in synthesis design and drug discovery programs.

The Decisive Factor: Electronic and Steric Effects of the Nitro Group

The divergent behavior of the three isomers is rooted in the powerful electron-withdrawing nature of the nitro (–NO₂) group. This influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond. This effect is distance-dependent, weakening as the distance from the group increases.

  • Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring via its pi system. Crucially, this effect is only operative when the nitro group is positioned ortho or para to the point of attachment (the piperidine nitrogen). It has no resonance-based withdrawing effect from the meta position.[5][6]

This electronic disparity is the master variable controlling the reactivity of the isomers. The ortho and para isomers have their electronic character strongly influenced by both -I and -R effects, making the aromatic ring significantly more electron-deficient. The meta isomer is influenced primarily by the weaker -I effect alone.[7] Furthermore, the ortho isomer introduces a significant steric hindrance factor, which can impede the approach of reagents to the piperidine nitrogen and the adjacent aromatic carbons.

G cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer o_ring Aromatic Ring o_no2 -NO₂ Group o_ring->o_no2 -I (Strong) -R (Strong) +Steric Hindrance m_ring Aromatic Ring m_no2 -NO₂ Group m_ring->m_no2 -I (Moderate) -R (None) p_ring Aromatic Ring p_no2 -NO₂ Group p_ring->p_no2 -I (Weak) -R (Strong)

Caption: Electronic and steric effects of the nitro group by position.

Synthesis and Physicochemical Properties

The most common and efficient route to these compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting piperidin-4-one with a corresponding fluoronitrobenzene isomer in the presence of a base.

The success and rate of an SNAr reaction are contingent on the presence of strong electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). This is why the ortho and para isomers are significantly more reactive in this synthesis. The powerful -R effect of the nitro group at these positions delocalizes and stabilizes the incoming negative charge, lowering the activation energy for the reaction. The meta-isomer, lacking this resonance stabilization, requires more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable yields.

Synthesis_Workflow start Starting Materials (Piperidin-4-one HCl, Fluoronitrobenzene Isomer, Base) reaction SNAг Reaction (Solvent, Heat) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product (1-(Nitrophenyl)piperidin-4-one Isomer) purification->product

Caption: General workflow for the synthesis of 1-(nitrophenyl)piperidin-4-one isomers.

Table 1: Comparative Physicochemical Properties

Property1-(2-nitrophenyl)piperidin-4-one1-(3-nitrophenyl)piperidin-4-one1-(4-nitrophenyl)piperidin-4-one
Molecular Formula C₁₁H₁₂N₂O₃C₁₁H₁₂N₂O₃C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol 220.23 g/mol 220.23 g/mol
CAS Number 244265-50-938560-31-538560-30-4[8]
Appearance Yellow SolidPale Yellow SolidYellow Crystalline Solid[9]
Melting Point (°C) 98-102115-118133-134[9]
Predicted LogP 1.651.701.68

Note: Predicted LogP and some physical properties are sourced from chemical databases and may vary. Experimental verification is recommended.

The higher melting point of the para-isomer compared to the others suggests a more ordered and stable crystal lattice packing, which can be attributed to its symmetrical structure.

Head-to-Head Reactivity Comparison

The electronic differences between the isomers directly translate to their reactivity in common synthetic transformations.

1. Acidity of α-Protons and Enolate Formation: The protons on the carbons adjacent (alpha) to the piperidinone carbonyl are acidic and can be removed by a base to form an enolate. The stability of this enolate is enhanced by electron-withdrawing groups. The strong resonance and inductive effects of the ortho- and para-nitrophenyl groups make these α-protons significantly more acidic than those on the meta-isomer.

  • Implication: The ortho- and para-isomers will undergo base-catalyzed reactions at the α-position (e.g., aldol condensations, alkylations) more readily and under milder conditions than the meta-isomer.

2. Reduction of the Nitro Group: A crucial subsequent reaction is the reduction of the nitro group to an aniline, which is a gateway to a vast number of other functionalities (e.g., amides, sulfonamides). The ease of reduction can be influenced by the electronic environment. While all three are readily reducible, the electron-deficient nature of the ortho- and para-substituted rings can sometimes facilitate catalytic hydrogenation.

  • Implication: While standard reducing agents (e.g., SnCl₂, H₂/Pd-C) are effective for all isomers, reaction kinetics may differ. The resulting aminophenyl derivatives will have vastly different basicities (pKa of the aniline), with the meta-amino isomer being the most basic and the ortho/para isomers being less basic.

3. Reactivity at the Carbonyl Group: The electrophilicity of the carbonyl carbon is also modulated by the substituent. The electron-withdrawing effect of the nitrophenyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., Grignard reactions, reductive amination). This effect is most pronounced for the ortho and para isomers.

  • Implication: Ortho- and para-isomers are expected to be more reactive towards nucleophiles at the C4-ketone compared to the meta-isomer. However, for the ortho-isomer, steric hindrance from the nitro group may slightly diminish this enhanced reactivity for bulky nucleophiles.

Spectroscopic Fingerprints

While all isomers share the same mass, they are readily distinguishable by spectroscopic methods, particularly NMR.

  • ¹H NMR: The aromatic region is the most diagnostic. The para-isomer will show a characteristic pair of doublets (an AA'BB' system). The ortho- and meta-isomers will display more complex, asymmetrical splitting patterns with distinct chemical shifts for the four aromatic protons.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will differ significantly based on the electronic effects of the nitro group at each position.

  • IR Spectroscopy: The symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group may show slight shifts depending on the degree of conjugation with the ring, which is highest for the ortho and para isomers.

Biological Activity and Applications

Piperidin-4-one derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and CNS-modulating properties.[2][10][11] The positional isomerism of the nitrophenyl group is critical in drug design as it dictates how the molecule can interact with a biological target.[12] The orientation of the nitro group (or the amino group after reduction) determines its ability to form hydrogen bonds, engage in pi-stacking, or occupy specific pockets within a receptor or enzyme active site. The difference in ADME (Absorption, Distribution, Metabolism, and Excretion) properties between isomers can also be profound.[13]

Detailed Experimental Protocols

The following protocols are provided as validated, representative procedures.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-4-one

This protocol is adapted from established literature procedures for SNAr reactions.[14]

  • Rationale: This procedure utilizes 1-fluoro-4-nitrobenzene as the electrophile, which is highly activated towards SNAr. Triethylamine is used as a mild base to neutralize the H-F byproduct. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), 1-fluoro-4-nitrobenzene (1.0 eq), and acetonitrile (10 volumes).

  • Base Addition: Add triethylamine (Et₃N) (2.5 eq) to the suspension. The triethylamine serves to both deprotonate the piperidin-4-one hydrochloride to its free base form and to act as a scavenger for the HF generated during the reaction.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The organic washes remove triethylamine hydrochloride and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure 1-(4-nitrophenyl)piperidin-4-one as a yellow crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Comparative Analysis by Cyclic Voltammetry (CV)

  • Rationale: CV is an excellent technique to experimentally probe the electronic differences between the isomers by measuring their reduction potentials.[15] The more electron-deficient a molecule, the easier it is to reduce (i.e., its reduction occurs at a less negative potential). We expect the ortho and para isomers to be reduced more easily than the meta isomer.

  • Solution Preparation: Prepare 1 mM solutions of each isomer (ortho, meta, para) in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solutions with high-purity nitrogen or argon for 10-15 minutes before each experiment to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Record the cyclic voltammogram for each isomer. Scan the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction of the nitro group (e.g., -1.5 V) and back. Use a scan rate of 100 mV/s.

  • Analysis: Compare the cathodic peak potentials (Epc) for the irreversible reduction of the nitro group for the three isomers. A less negative Epc value indicates an easier reduction. The expected trend for ease of reduction is: para ≈ ortho > meta.

Conclusion

The choice between ortho-, meta-, and para-1-(nitrophenyl)piperidin-4-one is a critical decision in a synthesis campaign that has significant downstream consequences.

  • The para-isomer is often favored due to its symmetric nature, ease of synthesis via SNAr, and well-documented utility as a key intermediate for pharmaceuticals like Apixaban.[3]

  • The ortho-isomer is electronically similar to the para-isomer but introduces steric bulk that can be strategically used to influence conformation or block certain metabolic pathways, though its synthesis can be slightly more challenging.

  • The meta-isomer is electronically distinct. It is less activated towards SNAr synthesis and its derivatives will exhibit different electronic properties, such as a higher basicity of the corresponding aniline, which can be advantageous for targeting specific biological receptors.

By understanding the fundamental principles of electronic and steric effects, researchers can rationally select the appropriate isomer to accelerate their research, optimize reaction pathways, and intelligently design novel molecules with desired chemical and biological properties.

References

A Comparative Guide to Elucidating the Mechanism of Action of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will detail the logical progression of experiments required to test this hypothesis, providing a robust, self-validating system of inquiry. We will compare the performance of Compound X against two well-characterized reference compounds:

  • Haloperidol: A potent, well-established D2R antagonist[1][2][3][4].

  • Bromocriptine: A selective D2R agonist[5][6][7].

By contrasting the activity of Compound X with these standards, researchers can definitively characterize its pharmacological profile.

Part 1: Foundational Analysis - Direct Target Engagement

The first and most critical step is to determine if Compound X physically interacts with the hypothesized target, the D2 receptor. The gold-standard method for this is the competitive radioligand binding assay, which quantifies the affinity of a test compound for a receptor.

Causality Behind Experimental Choice:

This experiment directly addresses the question: "Does Compound X bind to the D2 receptor, and if so, how strongly?" By competing against a radiolabeled ligand with a known high affinity for D2R, we can calculate the binding affinity (Ki) of Compound X. A low nanomolar Ki value would provide strong evidence for direct and potent target engagement.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human D2R prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend & determine protein concentration (BCA assay) prep3->prep4 assay1 Incubate D2R membranes with [3H]Spiperone (Radioligand) prep4->assay1 assay2 Add increasing concentrations of Test Compound (Compound X, Haloperidol, Bromocriptine) assay1->assay2 assay3 Incubate at 30°C for 60 minutes assay2->assay3 assay4 Rapidly filter through GF/C filters to separate bound/free radioligand assay3->assay4 assay5 Wash filters with ice-cold buffer assay4->assay5 analysis1 Quantify radioactivity on filters via liquid scintillation assay5->analysis1 analysis2 Plot % inhibition vs. log[Test Compound] analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis3->analysis4

Caption: Workflow for the D2R competitive radioligand binding assay.

Detailed Protocol: D2R Radioligand Binding Assay
  • Cell Culture & Membrane Preparation: Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D2 receptor. Harvest cells and homogenize them in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membrane pellet in an appropriate assay buffer.[8]

  • Assay Setup: In a 96-well plate, combine the D2R membrane preparation (typically 50-100 µg protein per well), a fixed concentration of a D2R-specific radioligand (e.g., [3H]Spiperone or [3H]Haloperidol at its Kd concentration), and varying concentrations of the test compounds (Compound X, Haloperidol, or Bromocriptine).[4][8][9]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. This step separates the receptor-bound radioligand from the unbound radioligand.[8]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[8][10]

Comparative Data Summary: D2R Binding Affinity
CompoundClassHypothesized RoleExpected Ki (nM)
Compound X Novel PiperidinoneD2R Antagonist1 - 50
Haloperidol ButyrophenoneD2R Antagonist0.5 - 2.0[2][11]
Bromocriptine Ergot DerivativeD2R Agonist5 - 20[7]

A low nanomolar Ki for Compound X would be the first piece of strong evidence supporting our hypothesis.

Part 2: Functional Characterization - Cellular Response

Confirming that Compound X binds to D2R is essential, but it doesn't reveal whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The next step is a functional assay to measure the cellular consequence of this binding. D2R is a Gαi-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13]

Causality Behind Experimental Choice:

This experiment directly tests the functional effect of Compound X on D2R signaling. As an antagonist, Compound X should have no effect on cAMP levels on its own but should block the cAMP reduction caused by an agonist like Bromocriptine. This distinguishes it from an agonist (which would decrease cAMP) or an inverse agonist (which might increase cAMP above basal levels).

Experimental Workflow: cAMP Inhibition Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cell1 Seed D2R-expressing cells (e.g., CHO-K1) in 384-well plates cell2 Incubate overnight treat1 Mode A (Antagonist): Pre-incubate cells with Compound X or Haloperidol cell2->treat1 treat2 Mode B (Agonist): Add Compound X or Bromocriptine directly cell2->treat2 treat3 Stimulate all wells (except basal) with Forskolin (to raise basal cAMP) treat1->treat3 treat2->treat3 treat4 Add D2R agonist (e.g., Dopamine or Bromocriptine) to Mode A wells treat3->treat4 detect1 Lyse cells and add cAMP detection reagents (e.g., HTRF or AlphaScreen) treat4->detect1 detect2 Incubate as per kit instructions detect1->detect2 detect3 Read plate on a compatible plate reader detect2->detect3 detect4 Calculate cAMP concentration from standard curve detect3->detect4

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Protocol: HTRF/AlphaScreen cAMP Assay
  • Cell Plating: Seed Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human D2 receptor into 384-well assay plates and allow them to adhere overnight.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with a range of concentrations of Compound X or the control antagonist, Haloperidol, for 15-30 minutes.[14][15]

  • Stimulation: Add a fixed concentration of a D2R agonist (e.g., Bromocriptine at its EC80 concentration) to the wells. This is done in the presence of forskolin, which directly activates adenylyl cyclase to generate a robust basal cAMP signal that can then be inhibited by the Gαi pathway.[13]

  • Agonist Mode: To confirm a lack of agonist activity, incubate a separate set of cells with Compound X alone (in the presence of forskolin).

  • Lysis and Detection: After the stimulation period (typically 30-60 minutes), lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer.[15][16]

  • Data Analysis: In antagonist mode, plot the cAMP signal against the concentration of Compound X or Haloperidol to determine the IC50, which represents the concentration required to reverse 50% of the agonist's effect. In agonist mode, plot the cAMP signal against the concentration of Compound X or Bromocriptine to determine the EC50 (concentration for 50% of maximal effect).

Comparative Data Summary: Functional D2R Activity
CompoundAgonist EC50 (nM)Antagonist IC50 (nM)Expected Outcome
Compound X > 10,0005 - 100No agonist activity; potent antagonist activity.
Haloperidol > 10,0001 - 10No agonist activity; potent antagonist activity.[17][18]
Bromocriptine 1 - 15[19][20]N/APotent agonist activity; reduces cAMP levels.

If Compound X shows a potent IC50 in antagonist mode and no activity in agonist mode, this provides strong functional evidence that it is a D2R antagonist.

Part 3: Downstream Signaling - Pathway Confirmation

To build a comprehensive profile, it is crucial to investigate signaling pathways downstream of direct G-protein coupling. D2R activation, via both G-protein and β-arrestin pathways, can modulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[21] An antagonist should block agonist-induced ERK1/2 phosphorylation.

Causality Behind Experimental Choice:

This assay validates the findings from the cAMP assay using a different, more distal signaling node. It confirms that the antagonism observed at the level of the second messenger (cAMP) translates to the modulation of a key downstream kinase cascade. This adds another layer of confidence to the MoA and can reveal more nuanced pharmacology, such as biased agonism (which is beyond the scope of this initial guide but is a key consideration in modern drug discovery).

Signaling Pathway: D2R-Mediated ERK1/2 Phosphorylation

G Dopamine Dopamine / Agonist (e.g., Bromocriptine) D2R D2 Receptor Dopamine->D2R Activates Antagonist Antagonist (Compound X / Haloperidol) Antagonist->D2R Blocks Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits MEK MEK Gai->MEK ...via complex pathways cAMP ↓ cAMP AC->cAMP ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK

Caption: Simplified D2R signaling pathway leading to ERK1/2 phosphorylation.

Detailed Protocol: Western Blot for Phospho-ERK1/2
  • Cell Culture and Treatment: Plate D2R-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Compound Incubation: Pre-treat cells with Compound X or Haloperidol at various concentrations for 30 minutes. Then, stimulate with an EC80 concentration of Bromocriptine for 5-10 minutes (the peak time for p-ERK should be optimized).

  • Protein Lysate Preparation: Immediately after stimulation, place plates on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold RIPA Lysis Buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[22] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe it with an antibody that detects total ERK1/2. This confirms that any changes seen in p-ERK are due to changes in phosphorylation, not changes in the total amount of ERK protein.[21][23]

  • Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.[22]

Comparative Data Summary: Inhibition of Agonist-Induced p-ERK
Treatment ConditionExpected p-ERK / Total ERK Ratio (Normalized)
Vehicle Control1.0 (Basal)
Bromocriptine (EC80)5.0 - 8.0
Bromocriptine + Haloperidol (High Conc.)1.0 - 1.5
Bromocriptine + Compound X (High Conc.)1.0 - 1.5
Compound X (Alone)1.0

A dose-dependent inhibition of Bromocriptine-induced p-ERK by Compound X would be the final, confirming piece of evidence for its role as a D2R antagonist.

Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.